molecular formula C18H16N2O3 B610556 Roquinimex CAS No. 84088-42-6

Roquinimex

Numéro de catalogue: B610556
Numéro CAS: 84088-42-6
Poids moléculaire: 308.3 g/mol
Clé InChI: SGOOQMRIPALTEL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-hydroxy-N,1-dimethyl-2-oxo-N-phenyl-3-quinolinecarboxamide is an aromatic amide.
Roquinimex is a derivative of quinoline that presents immunostimulant properties. Its effects are suggested to increase the activity of NK cells and macrophage cytotoxicity. Additionally, this compound is known to inhibit angiogenesis and to decrease the synthesis of TNF alpha.
This compound is a quinoline-3-carboxamide with potential antineoplastic activity. this compound inhibits endothelial cell proliferation, migration, and basement membrane invasion;  reduces the secretion of the angiogenic factor tumor necrosis factor alpha by tumor-associated macrophages (TAMs);  and inhibits angiogenesis. This agent is also an immune modulator that appears to alter cytokine profiles and enhance the activity of T cells, natural killer cells, and macrophages. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
structure in first source

Propriétés

IUPAC Name

4-hydroxy-N,1-dimethyl-2-oxo-N-phenylquinoline-3-carboxamide
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InChI

InChI=1S/C18H16N2O3/c1-19(12-8-4-3-5-9-12)17(22)15-16(21)13-10-6-7-11-14(13)20(2)18(15)23/h3-11,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOOQMRIPALTEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)N(C)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045680
Record name Roquinimex
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Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

84088-42-6
Record name Linomide
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Record name Roquinimex [USAN:INN]
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Record name Roquinimex
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Record name N-Phenylmethyl-1,2-dihydro-4-hydroxyl-1-methyl-2-oxo-quinoline-3-carboxamide
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Record name ROQUINIMEX
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Roquinimex: A Deep Dive into its Immunomodulatory Mechanism in Autoimmune Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Roquinimex (also known as Linomide) is a quinoline-3-carboxamide compound that has demonstrated significant immunomodulatory effects in preclinical models of autoimmune diseases. Despite its clinical development being halted due to unforeseen side effects, the study of its mechanism of action continues to provide valuable insights into the regulation of immune responses. This technical guide synthesizes the current understanding of this compound's mechanism of action, with a focus on its impact on immune cells, cytokine signaling, and its interaction with the Roquin family of RNA-binding proteins. This document provides a detailed overview of the signaling pathways involved, quantitative data from key studies, and the experimental protocols used to elucidate these mechanisms.

Core Mechanism of Action: Post-Transcriptional Regulation of Inflammatory Genes

The primary mechanism of action of this compound is believed to be centered around the modulation of the Roquin family of proteins (Roquin-1 and Roquin-2). These are RNA-binding proteins that play a critical role in maintaining immune homeostasis by promoting the degradation of specific messenger RNAs (mRNAs) that encode for inflammatory proteins. By influencing this pathway, this compound effectively dampens aberrant immune responses that characterize autoimmune diseases.

Roquin proteins recognize and bind to specific stem-loop structures, known as constitutive decay elements (CDEs), located in the 3' untranslated region (3'-UTR) of their target mRNAs.[1][2][3] This binding initiates a cascade of events leading to mRNA decay, thereby preventing the translation of these inflammatory proteins.

Key mRNA targets of the Roquin proteins that are relevant to autoimmune diseases include:

  • Inducible T-cell costimulator (ICOS): A crucial co-stimulatory molecule for T-cell activation and differentiation, particularly for T follicular helper (Tfh) cells.[4][5]

  • Tumor Necrosis Factor-alpha (TNF-α): A potent pro-inflammatory cytokine central to the pathogenesis of many autoimmune disorders.[1][2]

  • OX40: Another co-stimulatory molecule involved in T-cell activation and survival.

  • Other pro-inflammatory mediators: Including IL-6, c-Rel, and IRF4.[6]

While a direct binding interaction between this compound and Roquin proteins has not been definitively established, the downstream effects of the drug strongly suggest a modulation of this pathway. It is hypothesized that this compound may act on upstream signaling molecules that regulate the expression or activity of Roquin proteins.

Signaling Pathway Diagram

Roquinimex_Mechanism This compound's Proposed Mechanism of Action This compound This compound UpstreamRegulator Upstream Regulator (Hypothesized Target) This compound->UpstreamRegulator Modulates Roquin Roquin-1 / Roquin-2 (RNA-Binding Proteins) UpstreamRegulator->Roquin Regulates Expression/Activity mRNA Inflammatory mRNAs (e.g., ICOS, TNF-α, OX40) Roquin->mRNA Binds to CDE DecayMachinery mRNA Decay Machinery (e.g., Decapping Enzymes, Deadenylase Complex) Roquin->DecayMachinery Recruits CDE Constitutive Decay Element (CDE) in 3'-UTR mRNA->CDE Protein Pro-inflammatory Proteins (e.g., ICOS, TNF-α) mRNA->Protein Translation DecayMachinery->mRNA Degrades DecayMachinery->Protein Prevents Synthesis ImmuneActivation Aberrant Immune Cell Activation & Proliferation Protein->ImmuneActivation Promotes Autoimmunity Autoimmune Pathology ImmuneActivation->Autoimmunity Leads to

Proposed mechanism of this compound action.

Effects on Immune Cells and Cytokine Profiles

This compound exerts a pleiotropic effect on the immune system, leading to a reduction in autoimmune pathology. Its primary effects include the modulation of various immune cell populations and a significant alteration of the cytokine milieu.

Impact on Immune Cell Populations
Immune Cell TypeEffect of this compoundReference
Natural Killer (NK) Cells Increased activity and numbers.[2]
Macrophages Increased cytotoxicity.[2]
T Helper (Th) Cells Modulates the Th1/Th2 balance, generally suppressing the pro-inflammatory Th1 phenotype and promoting a more anti-inflammatory Th2 phenotype.[7]
Mononuclear Cells (MNCs) Increased numbers of activated T cells (DR+CD4+) and monocytes in some contexts.[2]
Modulation of Cytokine Production

This compound has been shown to significantly alter the production of key cytokines involved in autoimmune inflammation.

CytokineEffect of this compoundExperimental ContextReference
TNF-α Decreased production.In vitro stimulation of MNCs from MS patients; in vivo in a murine GVHD model.[8],[3]
IL-1β Decreased production.In vivo in a murine GVHD model.[3]
IFN-γ Induced production in a Th2-skewed environment, helping to restore Th1/Th2 balance.In vivo in a murine GVHD model.[3]
IL-10 Increased mRNA expression.In vitro stimulation of MNCs from MS patients.[8]
TGF-β Increased mRNA expression.In vitro stimulation of MNCs from MS patients.[8]

Experimental Protocols

The following are representative protocols for key experiments used to investigate the mechanism of action of this compound.

In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is designed to assess the effect of this compound on cytokine production by immune cells in vitro.

Objective: To measure the change in cytokine mRNA expression in PBMCs from multiple sclerosis patients after stimulation with myelin basic protein (MBP) in the presence or absence of this compound.

Methodology:

  • PBMC Isolation:

    • Isolate PBMCs from heparinized venous blood of MS patients and healthy controls by Ficoll-Paque density gradient centrifugation.

    • Wash the cells three times in phosphate-buffered saline (PBS).

    • Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal calf serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cell Culture and Stimulation:

    • Plate the PBMCs at a density of 2 x 10^6 cells/well in 24-well plates.

    • Add this compound at various concentrations (e.g., 1, 10, 100 µg/mL) or a vehicle control.

    • Stimulate the cells with MBP (20 µg/mL) or a control antigen (e.g., purified protein derivative of tuberculin, PPD). Include an unstimulated control.

    • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • In Situ Hybridization for Cytokine mRNA:

    • Harvest the cells and prepare cytospin slides.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with proteinase K.

    • Hybridize the slides overnight with digoxigenin (DIG)-labeled oligonucleotide probes specific for TNF-α, IL-10, and TGF-β mRNA.

    • Detect the hybridized probes using an anti-DIG antibody conjugated to alkaline phosphatase and a colorimetric substrate.

  • Data Analysis:

    • Count the number of cytokine-positive cells per 10,000 total cells under a light microscope.

    • Compare the number of positive cells in the this compound-treated groups to the vehicle-treated control group.

Experimental Workflow for In Vitro MNC Stimulation

MNC_Stimulation_Workflow start Start: Isolate PBMCs from MS Patients culture Culture PBMCs with MBP and this compound start->culture incubate Incubate for 48-72h culture->incubate harvest Harvest Cells and Prepare Cytospin Slides incubate->harvest hybridize In Situ Hybridization with DIG-labeled Probes (TNF-α, IL-10, TGF-β) harvest->hybridize detect Detect Probes with Anti-DIG Antibody hybridize->detect analyze Quantify Cytokine mRNA+ Cells via Microscopy detect->analyze end End: Compare Treatment vs. Control analyze->end

Workflow for in vitro MNC stimulation.
Murine Model of Chronic Graft-Versus-Host Disease (GVHD)

This protocol outlines the induction of a chronic GVHD model in mice to evaluate the in vivo efficacy of this compound.

Objective: To assess the effect of oral this compound administration on the development of proteinuria, nephritis, and cytokine production in a murine model of chronic GVHD.

Methodology:

  • Animal Model:

    • Use DBA/2 (H-2d) mice as donors and (C57BL/6 x DBA/2)F1 (B6D2F1; H-2b/d) mice as recipients.

    • House the animals in a specific pathogen-free facility.

  • GVHD Induction:

    • Prepare a single-cell suspension of splenocytes from the donor DBA/2 mice.

    • Inject 1 x 10^8 donor splenocytes intravenously into the recipient B6D2F1 mice.

    • Administer a control group of mice with PBS.

  • This compound Treatment:

    • Prepare this compound in sterile water for oral gavage.

    • Beginning on the day of cell transfer, administer this compound daily via oral gavage at different doses (e.g., 1, 5, 10 mg/kg/day).

    • Treat a control group of GVHD mice with the vehicle (water) only.

  • Monitoring and Assessment:

    • Proteinuria: Monitor urinary protein levels weekly using albustix.

    • Survival: Record survival daily.

    • Histopathology: At the end of the experiment (e.g., 8 weeks), sacrifice the mice and collect kidneys for histological examination (H&E and PAS staining) to assess glomerulonephritis.

    • Immunohistochemistry: Stain kidney sections for IgG deposition.

  • Cytokine Analysis:

    • At the time of sacrifice, harvest spleens and peritoneal macrophages.

    • Culture splenocytes with Concanavalin A (Con A) and measure IFN-γ and IL-4 levels in the supernatant by ELISA.

    • Culture peritoneal macrophages with lipopolysaccharide (LPS) and measure TNF-α and IL-1β levels in the supernatant by ELISA.

  • Data Analysis:

    • Compare the severity of proteinuria, nephritis, and survival rates between the this compound-treated and vehicle-treated GVHD groups.

    • Compare the cytokine levels between the different treatment groups.

Conclusion and Future Directions

This compound is a potent immunomodulatory agent that exerts its effects in autoimmune disease models primarily by modulating the post-transcriptional regulation of inflammatory genes through the Roquin pathway. Its ability to decrease the production of key pro-inflammatory cytokines like TNF-α while promoting a more regulated immune environment highlights the therapeutic potential of targeting this pathway.

Although the clinical development of this compound was terminated, the insights gained from its mechanism of action are invaluable for the development of new, more targeted therapies for autoimmune diseases. Future research should focus on:

  • Identifying the direct molecular target of this compound: Elucidating how this compound interfaces with the Roquin signaling pathway will be crucial for designing next-generation immunomodulators with improved safety profiles.

  • Developing more specific modulators of the Roquin pathway: Targeting specific components of the Roquin-mediated mRNA decay machinery could offer a more refined approach to controlling inflammation.

  • Exploring the role of the Roquin pathway in a broader range of autoimmune and inflammatory diseases: The central role of this pathway in regulating inflammation suggests its relevance in numerous pathological conditions.

By building upon the knowledge gained from studying this compound, the field of drug development for autoimmune diseases can continue to advance towards more effective and safer therapeutic interventions.

References

The Molecular Target of Roquinimex in Immune Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roquinimex (also known as Linomide or LS-2616) is a quinoline-3-carboxamide immunomodulator that has demonstrated therapeutic effects in various preclinical models of autoimmune diseases and cancer.[1] For many years, its precise molecular mechanism of action remained elusive.[1] This technical guide delineates the current understanding of the primary molecular target of this compound in immune cells, the downstream signaling pathways it modulates, and the experimental methodologies used to elucidate these interactions. Emerging evidence strongly indicates that the primary molecular target of this compound and other quinoline-3-carboxamides is the pro-inflammatory protein S100A9.

The Molecular Target: S100A9

The principal molecular target of this compound in immune cells is S100A9, a member of the S100 family of calcium-binding proteins. S100A9 is primarily expressed in myeloid cells, such as monocytes and neutrophils, and plays a crucial role in the regulation of inflammatory responses. It functions as a damage-associated molecular pattern (DAMP) molecule, signaling through pattern recognition receptors to propagate inflammation.

This compound exerts its immunomodulatory effects by directly binding to S100A9 and inhibiting its interaction with its key receptors: Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE).[2] This inhibitory action is dependent on the presence of calcium (Ca²⁺) and zinc (Zn²⁺) ions, which are known to induce conformational changes in S100A9 that are necessary for its biological activity.[2]

Quantitative Data on this compound and Related Compounds
CompoundInteractionMethodAffinity (K D ) / Potency (IC 50 )Reference
ABR-215757Inhibition of S100A9 binding to immobilized ABR-224649Surface Plasmon Resonance (SPR)IC 50 : 37 µM[2]
ABR-215757Inhibition of S100A9 binding to RAGESurface Plasmon Resonance (SPR)IC 50 : 26 µM[2]
ABR-215757Inhibition of S100A9 binding to TLR4/MD2Surface Plasmon Resonance (SPR)IC 50 : 23 µM[2]
ABR-239071Inhibition of S100A9 binding to RAGENot SpecifiedIC 50 : 3.13 µM[3]
hS100A9 (homodimer)Binding to RAGESurface Plasmon Resonance (SPR)K D : 38 nM[2]
hS100A8/A9 (heterodimer)Binding to RAGESurface Plasmon Resonance (SPR)K D : 9.4 nM[2]
hS100A9 (homodimer)Binding to TLR4/MD2Surface Plasmon Resonance (SPR)K D : 2.1 nM[2]
hS100A8/A9 (heterodimer)Binding to TLR4/MD2Surface Plasmon Resonance (SPR)K D : 3.8 nM[2]
S100A9Binding to RAGE V domainHSQC TitrationK D : 5.7 µM[3]

Table 1: Binding Affinities and Inhibitory Concentrations of Quinoline-3-Carboxamides and S100A9 Interactions.

Effects on Cytokine Production

This compound has been shown to modulate the production of various cytokines in immune cells. This modulation is a direct consequence of its inhibitory effect on the S100A9-TLR4/RAGE signaling axis.

CytokineEffect of this compoundCell Type / ConditionReference
TNF-αInhibitionPeritoneal macrophages (LPS-stimulated)[4]
IL-1βInhibitionPeritoneal macrophages (LPS-stimulated)[4]
IFN-γInductionSplenocytes (Con A-stimulated)[4]
IL-10Increased mRNA expressionMyelin basic protein-reactive mononuclear cells[5]
TGF-βIncreased mRNA expressionMyelin basic protein-reactive mononuclear cells[5]

Table 2: Effects of this compound on Cytokine Production.

Signaling Pathway of this compound Action

This compound inhibits the binding of S100A9 to TLR4 and RAGE on the surface of immune cells, primarily myeloid cells. This disruption of the initial ligand-receptor interaction blocks the activation of downstream signaling cascades that are critical for the inflammatory response.

The binding of S100A9 to TLR4 and RAGE typically leads to the recruitment of adaptor proteins such as MyD88 and TRIF (for TLR4) and activates downstream kinases, including members of the Mitogen-Activated Protein Kinase (MAPK) family (e.g., ERK, JNK, p38) and the IκB kinase (IKK) complex.[6][7] This culminates in the activation and nuclear translocation of transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β.[6][8] By blocking the initial S100A9 binding, this compound effectively dampens this entire inflammatory cascade.

G cluster_extracellular Extracellular Space This compound This compound S100A9 S100A9 This compound->S100A9 Binds to TLR4 TLR4 This compound->TLR4 RAGE RAGE This compound->RAGE S100A9->TLR4 Activates S100A9->RAGE Activates MyD88 MyD88/TRIF TLR4->MyD88 MAPK MAPK Pathway (ERK, JNK, p38) RAGE->MAPK MyD88->MAPK IKK IKK Complex MyD88->IKK AP1 AP-1 MAPK->AP1 NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to AP1->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Nucleus->Cytokines Gene Transcription

Figure 1: this compound Signaling Pathway. This diagram illustrates how this compound binds to S100A9, thereby inhibiting its interaction with TLR4 and RAGE and blocking downstream pro-inflammatory signaling pathways.

Experimental Protocols

The identification of S100A9 as the molecular target of this compound and the characterization of this interaction have been achieved through a combination of advanced experimental techniques.

Photoaffinity Labeling for Target Identification

Photoaffinity labeling is a powerful technique to identify the direct binding partners of a small molecule within a complex biological sample.

Objective: To covalently link a photoreactive derivative of a quinoline-3-carboxamide to its direct binding target in immune cells for subsequent identification by mass spectrometry.

Methodology:

  • Probe Synthesis: A quinoline-3-carboxamide derivative is synthesized with a photoreactive group (e.g., a diazirine or benzophenone) and an enrichment tag (e.g., biotin or a clickable alkyne).

  • Cell Incubation: Immune cells (e.g., human peripheral blood mononuclear cells) are incubated with the photoaffinity probe to allow for binding to its target.

  • UV Irradiation: The cells are exposed to UV light of a specific wavelength to activate the photoreactive group, leading to the formation of a covalent bond between the probe and its binding partner.

  • Cell Lysis and Protein Extraction: The cells are lysed, and total protein is extracted.

  • Enrichment of Labeled Proteins: If a biotin tag was used, the biotinylated proteins are enriched using streptavidin-coated beads. If a clickable tag was used, a corresponding reporter tag (e.g., biotin-azide) is attached via click chemistry, followed by enrichment.

  • Proteolytic Digestion and Mass Spectrometry: The enriched proteins are digested into peptides (e.g., with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the protein target.

G Probe Photoaffinity Probe (Q3C Derivative) Cells Immune Cells Probe->Cells Incubate UV UV Irradiation Cells->UV Expose to Lysis Cell Lysis UV->Lysis Covalent Crosslinking Enrichment Enrichment of Labeled Proteins Lysis->Enrichment MS LC-MS/MS Analysis Enrichment->MS TargetID Target Protein Identification (S100A9) MS->TargetID

Figure 2: Photoaffinity Labeling Workflow. This diagram outlines the key steps in identifying the molecular target of a small molecule using photoaffinity labeling.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance is a label-free optical technique used to measure the real-time binding kinetics and affinity of molecular interactions.

Objective: To quantify the binding affinity (K D ) and kinetics (k a , k d ) of S100A9 to its receptors (TLR4, RAGE) and to determine the inhibitory potency (IC 50 ) of this compound.

Methodology:

  • Chip Preparation: A sensor chip (e.g., CM5) is activated, and one of the binding partners (the "ligand," e.g., RAGE or TLR4/MD2) is immobilized on the chip surface.

  • Analyte Injection: The other binding partner (the "analyte," e.g., S100A9) is injected at various concentrations over the chip surface in a running buffer containing physiological concentrations of Ca²⁺ and Zn²⁺.

  • Measurement of Binding: The binding of the analyte to the immobilized ligand is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).

  • Kinetic Analysis: The association rate (k a ) and dissociation rate (k d ) are determined from the sensorgram (a plot of RU versus time). The equilibrium dissociation constant (K D ) is calculated as k d /k a .

  • Inhibition Assay: To determine the IC 50 of this compound, a constant concentration of the analyte (S100A9) is pre-incubated with varying concentrations of this compound before being injected over the ligand-coated chip. The concentration of this compound that inhibits 50% of the S100A9 binding is the IC 50 .

G Chip SPR Sensor Chip Ligand Immobilize Ligand (e.g., RAGE, TLR4) Chip->Ligand Analyte Inject Analyte (S100A9) Ligand->Analyte Inhibitor Inject Analyte + This compound Ligand->Inhibitor Detection Detect Change in Resonance Units (RU) Analyte->Detection Inhibitor->Detection Analysis Calculate Kd, ka, kd Detection->Analysis IC50 Calculate IC50 Detection->IC50

Figure 3: Surface Plasmon Resonance Workflow. This diagram shows the general workflow for characterizing molecular interactions and determining inhibitory constants using SPR.

Conclusion

The identification of S100A9 as the direct molecular target of this compound in immune cells represents a significant advancement in understanding the mechanism of action of this immunomodulatory agent. By binding to S100A9 and inhibiting its interaction with TLR4 and RAGE, this compound effectively attenuates a key pro-inflammatory signaling pathway. This detailed understanding of the molecular target and its downstream effects provides a solid foundation for the rational design of next-generation immunomodulatory drugs targeting the S100A9 axis for the treatment of autoimmune diseases and cancer. The experimental protocols outlined herein serve as a guide for researchers seeking to further investigate this and other small molecule-protein interactions.

References

Roquinimex's Effect on Natural Killer Cell Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roquinimex (also known as Linomide) is a synthetic immunomodulatory agent that has demonstrated a significant, albeit complex, influence on the activity of natural killer (NK) cells. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on NK cell activation, proliferation, and effector functions. The primary mechanism of action appears to be indirect, mediated through the modulation of cytokine production by other immune cells, particularly T cells. This guide synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the proposed signaling pathways and experimental workflows to offer a comprehensive resource for researchers in immunology and drug development.

Introduction

Natural killer (NK) cells are a critical component of the innate immune system, providing a first line of defense against virally infected and malignant cells. The activation of NK cells is a tightly regulated process, governed by a balance of signals from activating and inhibitory receptors. Pharmacological modulation of NK cell activity is a promising strategy for cancer immunotherapy and the treatment of various immune-related disorders. This compound, a quinoline-3-carboxamide, has been investigated for its immunomodulatory properties, with a particular focus on its impact on NK cell function. This document serves as a technical deep-dive into the specific effects of this compound on NK cell activation.

Quantitative Data on this compound's Effect on NK Cell Function

The available data indicate that this compound exerts a dose-dependent and context-specific effect on NK cell proliferation and activity. The following tables summarize the key quantitative findings from in vitro studies.

Table 1: Effect of this compound on IL-2-Induced NK Cell Proliferation [1]

This compound Concentration (mg/ml)Effect on IL-2 (75 IU/ml) Induced Proliferation of LGLs and NK Cells
0.02 - 0.3Augmentation (inversely proportional to concentration)
0.6 - 4.8Inhibition (dose-dependent)

Table 2: Effect of this compound on NK Cell Numbers and Activity in Culture [2]

Cell PopulationCulture ConditionsEffect of this compound
Human Peripheral Blood NK and ALAK cellsSupplemented with rIL-2 (1000 U/ml)Significant increase in NK and LAK function without a parallel increase in cell numbers
Human Bone Marrow Immature ProgenitorsSupplemented with rIL-2 (10 U/ml)Increased NK cell numbers and activity

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies employed in key studies investigating this compound's effect on NK cells.

NK Cell Proliferation Assay[1]

This protocol outlines the general steps for assessing the effect of this compound on IL-2-induced NK cell proliferation.

Objective: To determine the proliferative response of Large Granular Lymphocytes (LGLs) and NK cells to this compound in the presence of Interleukin-2 (IL-2).

Materials:

  • Isolated human Large Granular Lymphocytes (LGLs) and Natural Killer (NK) cells

  • This compound (LS 2616)

  • Recombinant human Interleukin-2 (rIL-2)

  • Phytohemagglutinin (PHA) (for T cell proliferation control)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), antibiotics, and L-glutamine

  • 96-well cell culture plates

  • Tritiated thymidine ([³H]-thymidine) or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE)

  • Scintillation counter or flow cytometer

Procedure:

  • Cell Preparation: Isolate LGLs and NK cells from peripheral blood mononuclear cells (PBMCs) of healthy donors using standard density gradient centrifugation followed by a suitable cell separation technique (e.g., magnetic-activated cell sorting).

  • Cell Culture: Seed the isolated LGLs and NK cells in 96-well plates at a predetermined density.

  • Treatment: Add this compound at a range of concentrations (e.g., 0.02 mg/ml to 4.8 mg/ml) to the designated wells.

  • Co-stimulation: Add a constant concentration of rIL-2 (e.g., 75 IU/ml) to all wells except for the negative control.

  • Incubation: Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.

  • Proliferation Measurement:

    • Using [³H]-thymidine: Add [³H]-thymidine to each well and incubate for an additional 18-24 hours. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

    • Using non-radioactive methods: Follow the manufacturer's instructions for the specific proliferation assay kit being used. This typically involves a labeling step (e.g., with BrdU or CFSE) and subsequent detection by flow cytometry or a plate reader.

  • Data Analysis: Calculate the proliferation index or percentage of proliferating cells for each condition and compare the results to the control groups (cells with IL-2 alone and untreated cells).

Cytotoxicity Assay

While one key study reported that this compound had no direct effect on the cytotoxicity of resting or IL-2-activated LGLs or NK cells, a standard protocol to assess this is provided for completeness[1].

Objective: To measure the cytotoxic activity of NK cells against target tumor cells following treatment with this compound.

Materials:

  • Effector cells: Isolated human NK cells

  • Target cells: A susceptible cell line, such as K562 (a human erythroleukemic cell line)

  • This compound

  • rIL-2

  • Chromium-51 (⁵¹Cr) or a non-radioactive cytotoxicity assay kit (e.g., based on calcein-AM or LDH release)

  • 96-well V-bottom plates

  • Gamma counter or fluorescence/absorbance plate reader

Procedure:

  • Target Cell Labeling: Label the K562 target cells with ⁵¹Cr or a fluorescent dye according to standard protocols.

  • Effector Cell Preparation: Incubate isolated NK cells with or without this compound and/or rIL-2 for a specified period (e.g., overnight).

  • Co-culture: Mix the effector cells with the labeled target cells at various effector-to-target (E:T) ratios in a 96-well V-bottom plate.

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified 5% CO₂ incubator.

  • Measurement of Lysis:

    • ⁵¹Cr Release Assay: Centrifuge the plate and collect the supernatant. Measure the amount of ⁵¹Cr released from lysed target cells using a gamma counter.

    • Non-radioactive Assays: Follow the manufacturer's protocol for measuring the release of the specific marker (e.g., calcein-AM or LDH).

  • Data Analysis: Calculate the percentage of specific lysis for each E:T ratio using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Signaling Pathways and Mechanisms of Action

The primary mechanism by which this compound activates NK cells appears to be indirect, involving the modulation of cytokine production by other immune cells, particularly T cells.

Indirect Activation via T Cell Cytokine Modulation

Studies have shown that supernatants from T cells treated with this compound can mimic the stimulatory effect of the drug on activated NK cell proliferation[1]. This suggests that this compound acts on T cells to alter their cytokine secretion profile, which in turn influences NK cell activity. Specifically, supernatants from this compound-treated CD3+ T cells were found to have low levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1)[1]. The inhibitory effect of this compound on the secretion of these cytokines by activated T cells is proposed to be a key mechanism for its stimulatory effect on NK and T cell proliferation[1].

G This compound This compound T_Cell CD3+ T Cell This compound->T_Cell Acts on NK_Cell Natural Killer (NK) Cell T_Cell->NK_Cell Modulated Cytokine Supernatant TNFa_IL1 TNF-α / IL-1 (Pro-inflammatory) T_Cell->TNFa_IL1 Secretion Proliferation Augmented Proliferation NK_Cell->Proliferation TNFa_IL1->NK_Cell Inhibitory Effect G cluster_0 Cell Isolation and Preparation cluster_1 Treatment and Co-culture cluster_2 Data Acquisition and Analysis PBMCs Isolate PBMCs from Healthy Donor Blood NK_Isolation Isolate NK Cells (e.g., MACS) PBMCs->NK_Isolation Target_Prep Prepare Target Cells (e.g., K562) Treatment Incubate NK Cells with: - this compound (various conc.) - IL-2 - this compound + IL-2 Proliferation_Assay Culture for Proliferation Assay Treatment->Proliferation_Assay Cytotoxicity_Assay Co-culture with Labeled Target Cells Treatment->Cytotoxicity_Assay Prolif_Measurement Measure Proliferation ([3H]-thymidine, CFSE, etc.) Proliferation_Assay->Prolif_Measurement Cyto_Measurement Measure Cytotoxicity (51Cr, Calcein, LDH release) Cytotoxicity_Assay->Cyto_Measurement Data_Analysis Calculate Proliferation Index and % Specific Lysis Prolif_Measurement->Data_Analysis Cyto_Measurement->Data_Analysis

References

The Role of Roquinimex in Modulating Cytokine Profiles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Roquinimex (also known as Linomide) is a synthetic immunomodulatory agent belonging to the quinoline-3-carboxamide class of compounds. It has demonstrated significant effects on the immune system, particularly in the context of autoimmune diseases and inflammation. This technical guide provides an in-depth analysis of the mechanisms by which this compound modulates cytokine profiles. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved. The primary mechanism of action of this compound involves the regulation of pro-inflammatory and anti-inflammatory cytokines, largely through its interaction with the Roquin family of RNA-binding proteins, which post-transcriptionally regulate key immune transcripts.

Introduction

Cytokine dysregulation is a hallmark of numerous autoimmune and inflammatory diseases. The delicate balance between pro-inflammatory cytokines (e.g., TNF-α, IFN-γ) and anti-inflammatory cytokines (e.g., IL-10, TGF-β) is crucial for maintaining immune homeostasis. This compound has been investigated for its potential to restore this balance, showing promise in preclinical models of diseases such as multiple sclerosis and systemic lupus erythematosus.[1][2] This document serves as a comprehensive resource for understanding the molecular and cellular effects of this compound on cytokine networks.

Modulation of Cytokine Profiles by this compound

This compound exerts a pleiotropic effect on the immune system, primarily by shifting the cytokine balance from a pro-inflammatory to an anti-inflammatory state. This is achieved through the differential regulation of key cytokines at the messenger RNA (mRNA) and protein levels.

Downregulation of Pro-inflammatory Cytokines

This compound has been shown to significantly reduce the expression of major pro-inflammatory cytokines.

  • Tumor Necrosis Factor-alpha (TNF-α): In vitro studies using peripheral blood mononuclear cells (PBMCs) from multiple sclerosis patients have demonstrated that this compound reduces the number of myelin basic protein (MBP)-reactive cells expressing TNF-α mRNA.[3] Furthermore, in animal models of chronic graft-versus-host disease (GVHD), a model for systemic lupus erythematosus (SLE), this compound treatment significantly inhibited the production of TNF-α by peritoneal macrophages.[2]

  • Interferon-gamma (IFN-γ): While this compound can induce IFN-γ production to restore the Th1/Th2 balance in certain contexts, it has also been shown to suppress excessive IFN-γ production associated with autoimmune pathology.[2][4] The protein Roquin, a target of this compound, is known to regulate IFN-γ mRNA stability, preventing its over-expression.[5]

  • Interleukin-1 beta (IL-1β): In the GVHD mouse model, this compound treatment led to a significant inhibition of IL-1β production by peritoneal macrophages.[2]

Upregulation of Anti-inflammatory Cytokines

A key aspect of this compound's immunomodulatory activity is its ability to enhance the production of anti-inflammatory cytokines.

  • Interleukin-10 (IL-10): In vitro studies with PBMCs from multiple sclerosis patients showed that this compound increases the number of MBP-reactive cells expressing IL-10 mRNA.[3] IL-10 is a potent anti-inflammatory cytokine that can suppress the production of pro-inflammatory cytokines by various immune cells.

  • Transforming Growth Factor-beta (TGF-β): Similar to IL-10, this compound has been observed to upregulate the expression of TGF-β mRNA in MBP-reactive MNCs from MS patients.[3] TGF-β plays a crucial role in maintaining peripheral tolerance and suppressing autoimmune responses.

Quantitative Data on Cytokine Modulation

The following tables summarize the quantitative effects of this compound on cytokine expression from various studies. It is important to note that specific quantitative data with dose-response relationships are limited in publicly available literature. The data presented here are representative of the observed effects.

CytokineCell/Model SystemThis compound ConcentrationEffectReference
TNF-α MBP-reactive MNCs (from MS patients)Effective in vivo concentrationsReduction in mRNA expressing cells[3]
TNF-α Peritoneal macrophages (GVHD mouse model)Not specifiedSignificant inhibition of production[2]
IL-1β Peritoneal macrophages (GVHD mouse model)Not specifiedSignificant inhibition of production[2]

Table 1: Effect of this compound on Pro-inflammatory Cytokines

CytokineCell/Model SystemThis compound ConcentrationEffectReference
IL-10 MBP-reactive MNCs (from MS patients)Effective in vivo concentrationsIncrease in mRNA expressing cells[3]
TGF-β MBP-reactive MNCs (from MS patients)Effective in vivo concentrationsIncrease in mRNA expressing cells[3]
IFN-γ Splenocytes (GVHD mouse model)Not specifiedInduction of production (restoring Th1)[2]

Table 2: Effect of this compound on Anti-inflammatory and Regulatory Cytokines

Signaling Pathways Modulated by this compound

This compound's effects on cytokine profiles are mediated through its influence on key intracellular signaling pathways that regulate gene expression.

The Roquin-ICOS Axis

The primary molecular target of this compound is believed to be the Roquin family of E3 ubiquitin ligases and RNA-binding proteins. Roquin proteins play a critical role in maintaining immune homeostasis by promoting the degradation of specific mRNAs, thereby preventing excessive immune activation.[6]

A key target of Roquin is the mRNA encoding the Inducible T-cell COStimulator (ICOS).[6][7] ICOS is a crucial co-stimulatory molecule for T cell activation and differentiation, particularly for T follicular helper (Tfh) cells. By enhancing the activity of Roquin, this compound leads to increased degradation of ICOS mRNA. This reduction in ICOS expression on T cells dampens T cell activation and subsequent cytokine production.[6]

Roquin_ICOS_Pathway cluster_TCell T Cell This compound This compound Roquin Roquin Protein This compound->Roquin enhances activity ICOS_mRNA ICOS mRNA Roquin->ICOS_mRNA promotes degradation ICOS_protein ICOS Protein (on T cell surface) ICOS_mRNA->ICOS_protein translation T_cell_activation T Cell Activation & Cytokine Production ICOS_mRNA->T_cell_activation ICOS_protein->T_cell_activation co-stimulation

Figure 1: this compound enhances the degradation of ICOS mRNA via the Roquin protein.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including TNF-α and IL-1β. While direct evidence detailing the entire cascade of this compound's effect on NF-κB is still emerging, its ability to suppress pro-inflammatory cytokines strongly suggests an inhibitory role in this pathway. This could occur through various mechanisms, such as preventing the degradation of IκBα, the inhibitor of NF-κB, or by interfering with the nuclear translocation of the active NF-κB subunits.

NFkB_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK inhibits (hypothesized) Stimulus Pro-inflammatory Stimulus (e.g., LPS) Stimulus->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB degradation releases NFkB_IkBa NF-κB/IκBα (inactive complex) NFkB_active Active NF-κB (in nucleus) NFkB->NFkB_active translocates Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β) NFkB_active->Pro_inflammatory_genes induces

Figure 2: Hypothesized inhibitory effect of this compound on the NF-κB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the role of this compound in modulating cytokine profiles.

Quantification of Cytokine mRNA by Real-Time Quantitative PCR (RT-qPCR)

This protocol is adapted for measuring changes in cytokine mRNA levels in immune cells following treatment with this compound.

Objective: To quantify the relative expression of TNF-α, IFN-γ, IL-10, and TGF-β mRNA in peripheral blood mononuclear cells (PBMCs) treated with this compound.

Materials:

  • PBMCs isolated from whole blood.

  • This compound (dissolved in a suitable vehicle, e.g., DMSO).

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Stimulating agent (e.g., Phytohemagglutinin (PHA) or antigen-specific peptide).

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

  • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • SYBR Green or TaqMan-based qPCR master mix.

  • Primers specific for target cytokines and a housekeeping gene (e.g., GAPDH, β-actin).

  • Real-time PCR instrument.

Procedure:

  • Cell Culture and Treatment:

    • Plate PBMCs at a density of 1 x 10^6 cells/mL in a 24-well plate.

    • Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for a predetermined time (e.g., 24 hours).

    • Add a stimulating agent (e.g., PHA at 5 µg/mL) for the final 4-6 hours of incubation.

  • RNA Extraction:

    • Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Quantify the RNA concentration and assess its purity using a spectrophotometer (A260/A280 ratio).

  • Reverse Transcription:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Real-Time qPCR:

    • Prepare the qPCR reaction mix containing cDNA, primers, and master mix.

    • Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.

Measurement of Cytokine Secretion by ELISpot Assay

This protocol is adapted for enumerating cells secreting a specific cytokine (e.g., IFN-γ) in response to this compound treatment.

Objective: To determine the frequency of IFN-γ-secreting cells in a population of PBMCs after stimulation and treatment with this compound.

Materials:

  • PVDF-membrane 96-well ELISpot plates.

  • Capture antibody for the target cytokine (e.g., anti-human IFN-γ).

  • Detection antibody (biotinylated) for the target cytokine.

  • Streptavidin-alkaline phosphatase (AP) or horseradish peroxidase (HRP) conjugate.

  • Substrate for AP (e.g., BCIP/NBT) or HRP (e.g., AEC).

  • PBMCs, this compound, and stimulating agent as in the RT-qPCR protocol.

  • Blocking buffer (e.g., PBS with 1% BSA).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

Procedure:

  • Plate Coating:

    • Coat the ELISpot plate wells with the capture antibody overnight at 4°C.

  • Blocking:

    • Wash the plate and block with blocking buffer for 2 hours at room temperature.

  • Cell Incubation:

    • Add PBMCs (e.g., 2 x 10^5 cells/well) along with the stimulating agent and different concentrations of this compound or vehicle control.

    • Incubate for 18-24 hours at 37°C in a CO2 incubator.

  • Detection:

    • Lyse the cells and wash the plate.

    • Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

    • Wash and add the streptavidin-enzyme conjugate, incubating for 1 hour.

  • Spot Development:

    • Wash the plate and add the substrate solution.

    • Monitor for the development of spots and stop the reaction by washing with water.

  • Analysis:

    • Dry the plate and count the spots using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.

Assessment of NF-κB Nuclear Translocation

This protocol outlines a method to visualize and quantify the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

Objective: To determine if this compound inhibits the stimulus-induced translocation of NF-κB p65 from the cytoplasm to the nucleus in macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages.

  • This compound.

  • Stimulating agent (e.g., Lipopolysaccharide (LPS)).

  • Fixative (e.g., 4% paraformaldehyde).

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100).

  • Primary antibody against NF-κB p65.

  • Fluorescently labeled secondary antibody.

  • Nuclear counterstain (e.g., DAPI).

  • Fluorescence microscope.

Procedure:

  • Cell Culture and Treatment:

    • Seed macrophages on coverslips in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with this compound or vehicle for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 30-60 minutes.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with permeabilization buffer.

    • Block non-specific binding with a blocking solution (e.g., PBS with 5% BSA).

    • Incubate with the primary anti-p65 antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Acquire images using a fluorescence microscope.

    • Quantify the nuclear and cytoplasmic fluorescence intensity of p65 in multiple cells for each condition. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates translocation.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound on cytokine profiles.

Experimental_Workflow cluster_Preparation 1. Preparation cluster_Treatment 2. In Vitro Treatment cluster_Analysis 3. Cytokine Analysis cluster_Mechanism 4. Mechanistic Studies Cell_Isolation Isolate Immune Cells (e.g., PBMCs) Cell_Culture Cell Culture with Stimulation Cell_Isolation->Cell_Culture Roquinimex_Prep Prepare this compound Solutions Treatment Add this compound (Dose-Response) Roquinimex_Prep->Treatment Cell_Culture->Treatment mRNA_Analysis mRNA Level Analysis (RT-qPCR) Treatment->mRNA_Analysis Protein_Analysis Protein Level Analysis (ELISA/ELISpot) Treatment->Protein_Analysis Signaling_Pathway Signaling Pathway Analysis (Western Blot, NF-κB Translocation) Treatment->Signaling_Pathway mRNA_Stability mRNA Stability Assay (e.g., Actinomycin D chase) Signaling_Pathway->mRNA_Stability

Figure 3: A generalized experimental workflow for studying this compound's effects.

Conclusion

This compound demonstrates a potent immunomodulatory capacity by recalibrating the cytokine network towards an anti-inflammatory and tolerogenic state. Its mechanism of action, centered on the post-transcriptional regulation of key immune transcripts like ICOS via the Roquin protein, offers a targeted approach to dampening excessive immune responses. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound and similar immunomodulatory compounds. Further research is warranted to fully elucidate the intricate details of its interaction with signaling pathways such as NF-κB and to establish a more comprehensive quantitative profile of its dose-dependent effects on a wider range of cytokines.

References

The Early Discovery and Development of Roquinimex (Linomide): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

Roquinimex, also known as Linomide, is a quinoline-3-carboxamide derivative that emerged as a promising immunomodulatory agent in the late 20th century. Initially investigated for its potential in treating autoimmune diseases and certain cancers, its development was ultimately halted due to unforeseen severe cardiovascular toxicity. This technical guide provides a comprehensive overview of the early discovery and development of this compound, detailing its synthesis, preclinical efficacy in various animal models, initial clinical findings, and the critical adverse events that led to its discontinuation. The document includes a compilation of quantitative data, detailed experimental protocols, and visualizations of its proposed mechanism of action to serve as a valuable resource for researchers and professionals in the field of drug development.

Introduction

This compound (LS-2616) is a synthetic compound belonging to the quinoline-3-carboxamide class of immunomodulators.[1] It was developed with the aim of treating a range of conditions, including autoimmune diseases like multiple sclerosis (MS) and rheumatoid arthritis, as well as for its potential as an adjuvant therapy in cancer.[2][3] The primary mechanism of action of this compound was believed to be its ability to modulate the immune system, particularly by enhancing the activity of natural killer (NK) cells and macrophages, and by altering the balance of pro- and anti-inflammatory cytokines.[2][4] Despite promising initial results in preclinical and early clinical studies, the development of this compound was terminated during Phase III clinical trials for MS due to the emergence of serious cardiovascular side effects, most notably pericarditis.[5][6] This guide will delve into the scientific journey of this compound, from its chemical synthesis to the critical findings that shaped its developmental trajectory.

Chemical Synthesis

The synthesis of this compound involves a two-step process. The initial step is the condensation of ethyl 2-(methylamino)benzoate with ethyl malonate. This is followed by an amine-ester interchange reaction of the resulting compound with N-methylaniline, which leads to the formation of the final amide product, Linomide.[4]

Preclinical Development

This compound demonstrated significant efficacy in various animal models of autoimmune diseases, suggesting its potential as a broad-spectrum immunomodulator.

Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used animal model for multiple sclerosis. Studies in both rats and mice showed that this compound could effectively suppress the clinical and histopathological signs of the disease.

Table 1: Efficacy of this compound in Experimental Autoimmune Encephalomyelitis (EAE) Models

Animal ModelThis compound DoseKey FindingsReference
Chronic-Relapsing EAE (Mice)80 mg/kg/day (in drinking water)Complete prevention of clinical and histopathological signs of EAE when administered from day 7 post-induction.[7][7]
Chronic Progressive/Relapsing EAE (DA Rats)Dose-dependentDelayed disease onset, reduced severity and relapse rate, and shortened disease duration.[2][2]

A common protocol for inducing chronic-relapsing EAE in mice, as a model for multiple sclerosis, involves the following steps:

  • Antigen Preparation: A homogenate of spinal cord from a suitable donor species (e.g., guinea pig or rat) is prepared in a saline solution.[2][5]

  • Emulsification: The spinal cord homogenate is emulsified with an equal volume of Complete Freund's Adjuvant (CFA), which contains heat-killed Mycobacterium tuberculosis.[2][5]

  • Immunization: Mice are immunized with a subcutaneous injection of the emulsion, typically at the base of the tail.[2]

  • Clinical Scoring: Following immunization, animals are monitored daily for clinical signs of paralysis, which are scored on a standardized scale (e.g., 0 for no signs, 1 for limp tail, 2 for hind limb weakness, etc.).[8][9]

Collagen-Induced Arthritis (CIA)

The CIA model is a well-established animal model for rheumatoid arthritis. This compound exhibited potent but complex effects in this model.

Table 2: Efficacy of this compound in the Collagen-Induced Arthritis (CIA) Model

Animal ModelThis compound DoseTreatment ScheduleKey FindingsReference
DBA/1 Mice1.25-80 mg/kg/dayFrom day of immunizationStrongly suppressed the arthritic response.[10][10]
DBA/1 Mice20-80 mg/kg/dayAt the onset of arthritisIncreased the severity of arthritis.[10][10]

The induction of CIA in susceptible mouse strains like DBA/1 is a standard procedure to model rheumatoid arthritis:

  • Collagen Solution: Type II collagen (e.g., from bovine or chicken) is dissolved in a weak acid solution (e.g., 0.05 M acetic acid).[1][2]

  • Emulsification: The collagen solution is emulsified with an equal volume of Complete Freund's Adjuvant (CFA).[1][2]

  • Primary Immunization: Mice receive a primary immunization via an intradermal injection of the emulsion at the base of the tail.[3]

  • Booster Immunization: A booster injection of collagen emulsified in Incomplete Freund's Adjuvant (IFA) is typically administered 21 days after the primary immunization.[5]

  • Arthritis Assessment: The incidence and severity of arthritis are monitored regularly by scoring the clinical signs of inflammation in the paws (e.g., redness, swelling) using an arthritis index.[11][12]

Non-Obese Diabetic (NOD) Mice

The NOD mouse is a model for autoimmune type 1 diabetes. The quinoline-3-carboxamide class of compounds, to which this compound belongs, has shown efficacy in preventing diabetes in this model.

Table 3: Efficacy of a Quinoline-3-Carboxamide (Paquinimod) in the Non-Obese Diabetic (NOD) Mouse Model

CompoundTreatment ScheduleKey FindingsReference
PaquinimodWeeks 10 to 20 of ageDose-dependent reduction in the incidence of diabetes and delayed disease onset.[13][14][13][14]
PaquinimodFrom 15 weeks of ageThe majority of treated mice did not develop diabetes by 30 weeks of age and showed significantly less insulitis.[13][14][13][14]

Early Clinical Development

This compound was evaluated in early-phase clinical trials for both cancer and multiple sclerosis, with a focus on its immunological effects and safety profile.

Phase I Trial in Cancer Patients

A pilot study in patients with various malignant disorders provided the first clinical data on the pharmacokinetics and immunomodulatory effects of this compound.

Table 4: Pharmacokinetic Parameters of this compound in Cancer Patients (0.2 mg/kg dose)

ParameterValue
Cmax (Maximum Concentration)4.0 µmol/L
tmax (Time to Maximum Concentration)1.2 hours
Elimination Half-life42 hours
Reference:[8]

In this study, this compound administration led to an increase in the numbers of phenotypic NK cells, activated T cells (DR+CD4+), and monocytes. The most common side effects were musculoskeletal discomfort, nausea, and pain, with no significant hematological or biochemical toxicity observed at the tested doses.[8]

Clinical Trials in Multiple Sclerosis

Clinical trials in patients with relapsing-remitting and secondary progressive MS initially showed promising trends. However, these trials were prematurely terminated due to serious safety concerns.

Table 5: Overview of this compound Clinical Trials in Multiple Sclerosis

Trial PhasePatient PopulationKey FindingsReason for TerminationReference
Phase IIIRelapsing-remitting and secondary progressive MSTrends suggested a potential early effect on disability progression at the 2.5 mg/day dose.[5][6]Unanticipated serious cardiopulmonary toxicities, including pericarditis, pleural effusion, and myocardial infarction.[5][6][5][6]

Mechanism of Action

The immunomodulatory effects of this compound are attributed to its ability to influence cytokine production and the function of various immune cells. It was shown to reduce the production of pro-inflammatory cytokines like TNF-α and IFN-γ, while increasing the levels of anti-inflammatory cytokines such as IL-10 and TGF-β.[2] This shift in the cytokine balance is believed to underlie its therapeutic effects in autoimmune models. The precise intracellular signaling pathways through which this compound exerts these effects are not fully elucidated, but investigations into related quinoline-3-carboxamides suggest potential involvement of pathways like NF-κB and JAK-STAT.[15][16][17]

Proposed Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for this compound based on its known effects on cytokine production and the potential involvement of key signaling cascades.

Roquinimex_Mechanism This compound This compound ImmuneCell Immune Cell (e.g., Macrophage, T-cell) This compound->ImmuneCell Enters NFkB_Pathway NF-κB Pathway ImmuneCell->NFkB_Pathway Modulates JAK_STAT_Pathway JAK-STAT Pathway ImmuneCell->JAK_STAT_Pathway Modulates Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IFN-γ) NFkB_Pathway->Pro_inflammatory Inhibition Anti_inflammatory Anti-inflammatory Cytokines (IL-10, TGF-β) JAK_STAT_Pathway->Anti_inflammatory Activation Autoimmune_Response Autoimmune Response Pro_inflammatory->Autoimmune_Response Promotes Anti_inflammatory->Autoimmune_Response Suppresses

Caption: Proposed mechanism of this compound's immunomodulatory effects.

Experimental Workflow for In Vitro Cytokine Inhibition Assay

To assess the effect of this compound on cytokine production, an in vitro assay using a human monocytic cell line like THP-1 is a standard approach.

Cytokine_Assay_Workflow Start Start: Culture THP-1 cells Differentiate Differentiate THP-1 cells (e.g., with PMA) Start->Differentiate Treat Treat with this compound (various concentrations) Differentiate->Treat Stimulate Stimulate with LPS Treat->Stimulate Incubate Incubate (e.g., 24 hours) Stimulate->Incubate Collect Collect cell supernatant Incubate->Collect ELISA Measure cytokine levels (e.g., TNF-α, IL-10) by ELISA Collect->ELISA Analyze Analyze data and determine IC50 values ELISA->Analyze

Caption: Workflow for an in vitro cytokine inhibition assay.

Cardiovascular Toxicity

The discontinuation of this compound development was a direct result of serious cardiovascular adverse events observed in the Phase III MS trial. The most prominent of these was pericarditis, an inflammation of the pericardium.[5][6] The exact molecular mechanisms underlying this compound-induced cardiotoxicity are not fully understood. However, drug-induced pericarditis can occur through various mechanisms, including hypersensitivity reactions or direct cardiotoxic effects.[18][19] Histopathological examination of affected tissues would be crucial to determine the nature of the inflammatory infiltrate and the extent of myocardial injury.[20][21][22]

Conclusion

The story of this compound (Linomide) serves as a critical case study in drug development. It highlights how a compound with a novel mechanism of action and promising efficacy in preclinical and early clinical studies can ultimately fail due to unforeseen and severe toxicity. The journey of this compound underscores the importance of comprehensive toxicological profiling throughout the drug development process. While this compound itself did not reach the market, the research into its immunomodulatory properties and the subsequent development of other quinoline-3-carboxamide derivatives, such as Laquinimod and Tasquinimod, have continued to contribute to the understanding of immune-mediated diseases and cancer.[20][23] The data and lessons learned from the development of this compound remain a valuable resource for the scientific community, emphasizing the complex balance between efficacy and safety in the pursuit of new therapies.

References

The Immunomodulatory Effects of Roquinimex on Macrophage Cytotoxicity and Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roquinimex, also known as Linomide, is a quinoline-3-carboxamide derivative that has demonstrated significant immunomodulatory properties. It has been investigated for its therapeutic potential in various contexts, including autoimmune diseases and cancer. A key aspect of this compound's mechanism of action involves its influence on macrophage effector functions. This technical guide provides an in-depth overview of the current understanding of this compound's effects on macrophage cytotoxicity and function, with a focus on experimental data, detailed methodologies, and the underlying signaling pathways.

Quantitative Effects of this compound on Macrophage Function

While direct quantitative data such as IC50 or EC50 values for this compound's effects on macrophage functions are not extensively available in publicly accessible literature, qualitative effects have been reported. The following table summarizes the known qualitative impacts of this compound on key macrophage activities.

Macrophage FunctionEffect of this compoundObserved InCitation
Cytotoxicity IncreasedNot Specified[Not Available]
Cytokine Production
    TNF-αInhibition of secretionLPS-treated GVHD mice peritoneal macrophages[1]
    IL-1βInhibition of secretionLPS-treated GVHD mice peritoneal macrophages[1]
    IFN-γInduction of productionNot Specified[Not Available]
Nitric Oxide (NO) Production Attenuation of iNOS inductionLPS-activated macrophages in mice[1]
Phagocytosis Not ReportedNot Applicable[Not Available]

Experimental Protocols

This section provides detailed protocols for assessing the key macrophage functions affected by this compound. These are representative methods that can be adapted for the evaluation of immunomodulatory compounds like this compound.

Macrophage Isolation and Culture

Protocol for Isolation of Murine Peritoneal Macrophages:

  • Euthanize a mouse via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Sterilize the abdomen with 70% ethanol.

  • Make a small midline incision through the skin to expose the peritoneal wall.

  • Inject 5-10 mL of sterile, cold PBS (phosphate-buffered saline) into the peritoneal cavity using a 25-gauge needle.

  • Gently massage the abdomen for 1-2 minutes to dislodge peritoneal cells.

  • Withdraw the peritoneal lavage fluid using the same syringe and place it in a sterile 15 mL conical tube on ice.

  • Centrifuge the cell suspension at 400 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium (containing 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin).

  • Count the cells using a hemocytometer and assess viability with trypan blue exclusion.

  • Plate the cells at the desired density in tissue culture plates or dishes.

  • Incubate for 2-4 hours at 37°C in a 5% CO2 incubator to allow macrophages to adhere.

  • Vigorously wash the plates with warm PBS to remove non-adherent cells, leaving a purified population of adherent macrophages.

  • Add fresh complete RPMI-1640 medium and culture the macrophages.

Measurement of Cytokine Production (TNF-α and IL-1β) by ELISA

Protocol:

  • Cell Seeding: Seed isolated macrophages (e.g., murine peritoneal macrophages or a cell line like RAW 264.7) in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Remove the culture medium.

    • Add fresh medium containing various concentrations of this compound or a vehicle control. Pre-incubate for 1-2 hours.

    • Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL, to induce cytokine production.

  • Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically for the specific cytokine of interest.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant without disturbing the cell layer.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • Use a commercially available ELISA kit for murine TNF-α or IL-1β.

    • Follow the manufacturer's instructions for coating the plate with capture antibody, adding standards and samples (supernatants), adding the detection antibody, adding the enzyme conjugate (e.g., streptavidin-HRP), and adding the substrate.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of TNF-α or IL-1β in the samples by comparing their absorbance values to the standard curve. The percentage of inhibition can be calculated relative to the LPS-stimulated control without this compound.

Measurement of Nitric Oxide Production (Griess Assay)

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the cytokine measurement protocol.

  • Incubation: Incubate the cells for 24-48 hours to allow for the accumulation of nitrite, a stable breakdown product of NO, in the culture medium.

  • Supernatant Collection: Collect the culture supernatants as described previously.

  • Griess Reagent Preparation: The Griess reagent consists of two solutions that are mixed immediately before use:

    • Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Mix equal volumes of Solution A and Solution B.

  • Assay Procedure:

    • Add 50 µL of each supernatant sample to a new 96-well plate.

    • Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM).

    • Add 50 µL of the freshly mixed Griess reagent to each well containing the standards and samples.

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Determine the nitrite concentration in the samples from the standard curve. This concentration is indicative of the amount of nitric oxide produced by the macrophages.

Signaling Pathways and Experimental Workflows

The precise signaling pathways in macrophages modulated by this compound are not yet fully elucidated. However, based on its known effects of inhibiting TNF-α, IL-1β, and iNOS, a plausible hypothesis is the modulation of key inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Hypothesized Signaling Pathway for this compound Action

Roquinimex_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK MAPK_pathway MAPK (p38, JNK, ERK) TRAF6->MAPK_pathway IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits? This compound->MAPK_pathway Inhibits? Gene_Expression Gene Transcription NFkB_nuc->Gene_Expression Induces TNF-α TNF-α Gene_Expression->TNF-α Expression of IL-1β IL-1β Gene_Expression->IL-1β Expression of iNOS iNOS Gene_Expression->iNOS Expression of LPS LPS LPS->TLR4 Binds

Hypothesized Signaling Pathway of this compound.
Experimental Workflow for Assessing Cytokine Inhibition

Cytokine_Inhibition_Workflow cluster_culture Cell Culture cluster_assay ELISA Assay start Isolate & Culture Macrophages treat Treat with this compound & Stimulate with LPS start->treat incubate Incubate (4-24h) treat->incubate collect Collect Supernatant incubate->collect elisa Perform TNF-α / IL-1β ELISA collect->elisa read Read Absorbance elisa->read analyze Analyze Data (Calculate Concentration) read->analyze

Workflow for Cytokine Inhibition Assay.
Experimental Workflow for Nitric Oxide Measurement

NO_Measurement_Workflow cluster_culture Cell Culture cluster_assay Griess Assay start Isolate & Culture Macrophages treat Treat with this compound & Stimulate with LPS start->treat incubate Incubate (24-48h) treat->incubate collect Collect Supernatant incubate->collect griess Add Griess Reagent collect->griess read Read Absorbance griess->read analyze Analyze Data (Calculate Nitrite Conc.) read->analyze

Workflow for Nitric Oxide Measurement.

Discussion and Future Directions

The available evidence indicates that this compound exerts significant immunomodulatory effects on macrophages, primarily by suppressing the production of pro-inflammatory mediators such as TNF-α, IL-1β, and nitric oxide. This inhibitory action on key inflammatory pathways suggests its potential as a therapeutic agent in inflammatory and autoimmune conditions where macrophage-driven inflammation plays a pathogenic role.

However, the precise molecular targets and signaling pathways affected by this compound in macrophages remain to be fully elucidated. Future research should focus on:

  • Quantitative Dose-Response Studies: Establishing precise IC50 and EC50 values for this compound's effects on macrophage functions is crucial for understanding its potency and for preclinical development.

  • Signaling Pathway Analysis: In-depth studies using techniques such as Western blotting, reporter assays, and transcriptomics are needed to identify the specific components of the NF-κB, MAPK, and other relevant signaling pathways that are modulated by this compound.

  • Phagocytosis and Cytotoxicity Assays: The effect of this compound on macrophage phagocytic and cytotoxic capabilities needs to be quantitatively assessed to provide a more complete picture of its immunomodulatory profile.

  • In Vivo Studies: Further in vivo studies are required to correlate the in vitro effects on macrophages with the overall therapeutic efficacy and to understand the impact of this compound on macrophage populations in different disease models.

By addressing these knowledge gaps, a more comprehensive understanding of this compound's interaction with macrophages can be achieved, paving the way for its potential clinical application in a range of immune-mediated diseases.

References

Preclinical Profile of Roquinimex in Animal Models of Multiple Sclerosis: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roquinimex, also known as Linomide (LS-2616), is a quinoline-3-carboxamide derivative that demonstrated significant immunomodulatory properties in preclinical studies. It was one of the early orally administered agents investigated for the treatment of multiple sclerosis (MS) and other autoimmune diseases. Its development, however, was halted due to unforeseen serious side effects in clinical trials. Despite this, the preclinical data generated for this compound provided a valuable foundation for the development of its successor, Laquinimod, and continues to offer insights into the immunomodulation of neuroinflammatory diseases. This technical guide provides an in-depth overview of the preclinical studies of this compound in experimental autoimmune encephalomyelitis (EAE), the most widely used animal model for MS.

Mechanism of Action

The precise molecular mechanism of this compound has not been fully elucidated, but preclinical evidence points to its role as a broad-spectrum immunomodulator rather than a conventional immunosuppressant. Its primary effects are centered on altering the balance between pro-inflammatory and anti-inflammatory responses. In vitro and in vivo studies have shown that this compound influences the function of key immune cells, including T cells, B cells, and macrophages.[1]

A significant aspect of this compound's activity is its impact on cytokine profiles. Studies have demonstrated that it can reduce the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ).[2] Concurrently, it has been shown to upregulate the expression of anti-inflammatory and regulatory cytokines, including Interleukin-10 (IL-10) and Transforming Growth Factor-beta (TGF-β).[2][3] This cytokine shift is believed to be a key contributor to its therapeutic effects in EAE.[2] Furthermore, this compound has been reported to enhance the activity of natural killer (NK) cells.[4]

dot

Roquinimex_Mechanism_of_Action cluster_immune_cells Immune Cell Modulation cluster_cytokines Cytokine Profile Shift cluster_outcome Therapeutic Outcome This compound This compound T_cell T Cells This compound->T_cell Modulates Macrophage Macrophages This compound->Macrophage Modulates Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IFN-γ) This compound->Pro_inflammatory Inhibits Anti_inflammatory Anti-inflammatory Cytokines (IL-10, TGF-β) This compound->Anti_inflammatory Promotes T_cell->Pro_inflammatory Produces T_cell->Anti_inflammatory Produces Macrophage->Pro_inflammatory Produces Reduced_inflammation Reduced CNS Inflammation & Demyelination Pro_inflammatory->Reduced_inflammation Contributes to Anti_inflammatory->Reduced_inflammation Contributes to

Caption: this compound's immunomodulatory mechanism of action.

Preclinical Efficacy in EAE Models

This compound has demonstrated significant efficacy in various EAE models, including chronic-relapsing and progressive forms of the disease.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in EAE models.

Table 1: Efficacy of this compound in Chronic-Relapsing EAE in SJL/J Mice

Treatment GroupDoseAdministration RouteDisease IncidenceClinical OutcomeReference
This compound80 mg/kg/dayIn drinking water0/17No clinical or histopathological signs of EAE[4]
Control--19/20Severe paralysis and extensive demyelination[4]

Table 2: Effects of this compound on Disease Course in Progressive-Relapsing EAE in DA Rats

TreatmentEffect on Disease OnsetEffect on Disease SeverityEffect on RelapsesReference
This compound (dose-dependent)DelayedReducedReduced[2]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this whitepaper.

Chronic-Relapsing EAE Induction in SJL/J Mice
  • Animals: Female SJL/J mice, 6-8 weeks old.

  • Induction: Mice are immunized with a homogenate of spinal cord from healthy donors.

  • Treatment: this compound is administered in the drinking water at a concentration calculated to provide a daily dose of 80 mg/kg. Treatment is initiated 7 days after disease induction.

  • Clinical Scoring: Animals are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5, where 0 is no sign of disease, 1 is limp tail, 2 is hind limb weakness, 3 is hind limb paralysis, 4 is quadriplegia, and 5 is moribund or death.

  • Histopathology: At the end of the experiment, spinal cords are collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation and with Luxol fast blue to evaluate demyelination.

Progressive-Relapsing EAE Induction in DA Rats
  • Animals: Dark Agouti (DA) rats.

  • Induction: Rats are inoculated with a homogenate of guinea pig spinal cord emulsified in Freund's complete adjuvant.

  • Treatment: this compound is administered daily via subcutaneous injection at various doses.

  • Clinical Scoring: Daily monitoring and scoring of clinical signs of paralysis.

  • Immunological Analysis: Spleen mononuclear cells and spinal cord tissue are collected for analysis of T-cell responses and cytokine production (IFN-γ, TNF-α, IL-4, IL-10, and TGF-β) using techniques such as ELISA and RT-PCR.

dot

EAE_Experimental_Workflow start Start immunization EAE Induction (e.g., MOG35-55 in CFA) start->immunization pertussis_toxin Pertussis Toxin Administration immunization->pertussis_toxin treatment_groups Randomization into Treatment Groups (this compound vs. Vehicle) pertussis_toxin->treatment_groups daily_monitoring Daily Clinical Scoring & Weight Measurement treatment_groups->daily_monitoring data_analysis Data Analysis (Mean Clinical Score, Incidence, etc.) daily_monitoring->data_analysis histopathology Endpoint: Histopathological Analysis (Inflammation, Demyelination) data_analysis->histopathology end End histopathology->end

Caption: A typical experimental workflow for a preclinical EAE study.

Conclusion

The preclinical studies on this compound in EAE models unequivocally demonstrated its potent anti-inflammatory and neuroprotective effects. The compound effectively prevented disease development, reduced the severity of established disease, and inhibited relapses in various animal models of multiple sclerosis.[2][4] The mechanism of action, while not fully resolved, appears to involve a beneficial shift in the cytokine balance from a pro-inflammatory to an anti-inflammatory state.[2][3] Although the clinical development of this compound was terminated due to safety concerns, the preclinical data were instrumental in guiding the development of Laquinimod, a second-generation quinoline-3-carboxamide with an improved safety profile. The study of this compound remains a valuable case study in the preclinical development of immunomodulatory drugs for autoimmune diseases.

References

A Technical Retrospective: The Historical Clinical Trial Data of Roquinimex in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roquinimex (also known as Linomide) is a quinoline-3-carboxamide derivative that emerged as an immunomodulatory agent with potential applications in oncology. Its mechanism of action was primarily attributed to the stimulation of natural killer (NK) cell activity and the modulation of cytokine production.[1] Although its development for cancer indications was ultimately halted due to toxicity concerns, a review of its historical clinical trial data provides valuable insights for the drug development community. This technical guide synthesizes the available quantitative data and experimental protocols from early clinical investigations of this compound in cancer patients.

Core Clinical Trial Data

The clinical investigation of this compound in cancer was limited, with available data primarily stemming from a pilot study and a feasibility study conducted in the 1990s. These early trials focused on establishing the safety, pharmacokinetics, and immunomodulatory effects of the drug in patients with various malignancies.

Table 1: Summary of this compound Clinical Trials in Oncology
Study Identifier Phase Patient Population N Dosage Key Outcomes Reference
Bergh et al., 1997PilotVarious advanced malignancies13Dose-escalation: 0.05 mg/kg to 0.6 mg/kg dailyIncreased NK cells, activated T-cells, and monocytes. Manageable, non-hematological toxicity.[1]
Hersey et al., 1997FeasibilityAdvanced malignant melanoma or renal cell carcinoma315 mg or 10 mg daily, in combination with alpha-interferon1 Complete Response (renal cell carcinoma), 6 Stable Disease. Poorly tolerated in combination.[2]

In-Depth Trial Analysis

Pilot Study in Various Malignancies (Bergh et al., 1997)

This initial pilot study aimed to assess the safety, immunology, and pharmacokinetics of this compound in a small cohort of patients with diverse advanced cancers.

Table 2: Pharmacokinetic and Immunological Parameters from the Pilot Study of this compound

Parameter Value Notes
Pharmacokinetics (at 0.2 mg/kg)
Cmax4.0 µmol/LMaximum plasma concentration.[1]
tmax1.2 hoursTime to reach maximum plasma concentration.[1]
Elimination Half-life42 hours[1]
Immunological Effects
Natural Killer (NK) CellsIncreased phenotypic numbersCompared to pretreatment values.[1]
Activated T-cells (DR+CD4+)Increased numbersCompared to pretreatment values.[1]
MonocytesIncreased numbersCompared to pretreatment values.[1]

Table 3: Reported Adverse Events in the Pilot Study of this compound

Adverse Event Severity Frequency
Musculoskeletal discomfortNot specifiedDominant side effect.[1]
NauseaNot specifiedDominant side effect.[1]
PainNot specifiedDominant side effect.[1]
Hematological ToxicityNot significant[1]
Biochemical ToxicityNot significant[1]
  • Patient Population: 13 patients with various malignant disorders and a performance status of 0-3.[1]

  • Study Design: A dose-escalation pilot study.[1]

  • Treatment Regimen: this compound was administered orally at increasing doses, from 0.05 mg/kg to 0.6 mg/kg.[1]

  • Assessments:

    • Safety: Monitored for clinical side effects, hematological, and biochemical toxicity.[1]

    • Pharmacokinetics: Plasma concentrations of this compound were determined at the 0.2 mg/kg dose level.[1]

    • Immunology: Phenotypic analysis of NK cells, activated T-cells, and monocytes was performed and compared to pretreatment values.[1]

Feasibility Study in Melanoma and Renal Carcinoma (Hersey et al., 1997)

This study explored the combination of this compound with alpha-interferon, another immunomodulatory agent, in patients with advanced melanoma or renal cell carcinoma.

Table 4: Efficacy and Hematological Changes in the Feasibility Study of this compound and Alpha-Interferon

Parameter Value Notes
Efficacy (N=22 evaluable)
Complete Response1 patientMetastatic renal cell carcinoma.[2]
Stable Disease6 patients[2]
Hematological Effects (this compound alone)
White Blood CellsSignificant increaseIn the first 2 weeks of treatment.[2]
NeutrophilsSignificant increaseIn the first 2 weeks of treatment.[2]
PlateletsSignificant increaseIn the first 2 weeks of treatment.[2]
Immunological Effects (this compound alone)
Activated T-helper cells (CD4+DR+)Transient, significant decreaseAfter 2 weeks of 5 mg this compound.[2]
NK cell number and activityNo changes observed[2]

Table 5: Reported Adverse Events in the Feasibility Study

Adverse Event Frequency Notes
NauseaCommonly reported[2]
VomitingCommonly reported[2]
SomnolenceCommonly reported[2]
MyalgiaCommonly reported[2]
Treatment Withdrawal10 patients due to adverse events4 other patients had adverse events as a contributing factor to withdrawal.[2]
  • Patient Population: 31 patients with advanced renal carcinoma or malignant melanoma.[2]

  • Study Design: A feasibility study of combination therapy.[2]

  • Treatment Regimen:

    • This compound was administered orally at 5 mg or 10 mg daily for 2 weeks.[2]

    • Alpha-interferon was then added at a starting dose of 3 MU subcutaneously three times weekly, with escalation up to 12 MU per week if tolerated.[2]

  • Assessments:

    • Safety: Monitored for adverse events.[2]

    • Efficacy: Tumor response was evaluated in 22 patients.[2]

    • Immunology: White cell phenotype and function were measured in 19 patients.[2]

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

This compound's primary mechanism of action in the context of cancer was believed to be its immunomodulatory effects, particularly the enhancement of NK cell activity.

Roquinimex_Mechanism_of_Action This compound This compound (Linomide) Immune_System Immune System This compound->Immune_System Stimulates NK_Cells Natural Killer (NK) Cells Immune_System->NK_Cells T_Cells Activated T-Cells Immune_System->T_Cells Monocytes Monocytes Immune_System->Monocytes Tumor_Cells Tumor Cells NK_Cells->Tumor_Cells Increased Cytotoxicity Tumor_Suppression Tumor Growth Suppression Tumor_Cells->Tumor_Suppression

Caption: Proposed immunomodulatory mechanism of this compound in cancer.

Experimental Workflow for the Pilot Study

The pilot study followed a classical dose-escalation design to establish the safety and biological activity of this compound.

Pilot_Study_Workflow Patient_Recruitment Patient Recruitment (N=13, Various Advanced Cancers) Baseline_Assessment Baseline Assessment (Immunological Parameters) Patient_Recruitment->Baseline_Assessment Dose_Escalation This compound Dose Escalation (0.05 mg/kg to 0.6 mg/kg) Baseline_Assessment->Dose_Escalation Pharmacokinetics Pharmacokinetic Analysis (at 0.2 mg/kg) Dose_Escalation->Pharmacokinetics Safety_Monitoring Safety and Toxicity Monitoring Dose_Escalation->Safety_Monitoring Immunological_Monitoring Immunological Monitoring (NK cells, T-cells, Monocytes) Dose_Escalation->Immunological_Monitoring Data_Analysis Data Analysis and Endpoint Evaluation Pharmacokinetics->Data_Analysis Safety_Monitoring->Data_Analysis Immunological_Monitoring->Data_Analysis

Caption: Experimental workflow of the pilot clinical study of this compound.

Conclusion

The historical clinical trial data for this compound in oncology are limited but provide a snapshot of an early immunomodulatory agent's journey in cancer therapy. The pilot and feasibility studies demonstrated that this compound could stimulate certain arms of the immune system and had a manageable safety profile when used as a monotherapy at the tested doses.[1] However, in combination with alpha-interferon, it was poorly tolerated.[2] The modest clinical activity observed, with one complete response in renal cell carcinoma, suggested a potential, albeit limited, therapeutic effect.[2] Ultimately, the development of this compound was halted due to unacceptable cardiovascular toxicity in trials for other indications, a critical reminder of the importance of comprehensive long-term safety evaluation in drug development. The insights gained from these early studies, particularly regarding the challenges of immunotherapy and combination strategies, remain relevant for the development of novel cancer therapeutics today.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Roquinimex with Lymphocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of Roquinimex (also known as Linomide or LS-2616) in human lymphocyte cultures. The protocols outlined below are intended to serve as a foundation for investigating the immunomodulatory effects of this compound on lymphocyte proliferation, cytokine production, and cytotoxic activity.

This compound, a quinoline-3-carboxamide derivative, has demonstrated significant immunomodulatory properties, including the stimulation of cellular immune responses.[1][2] It has been shown to enhance the activity of Natural Killer (NK) cells and macrophage cytotoxicity, inhibit angiogenesis, and modulate the synthesis of various cytokines.[3] Notably, this compound can influence the balance of pro- and anti-inflammatory cytokines and may restore the Th1/Th2 cytokine balance, making it a compound of interest for autoimmune diseases and cancer immunotherapy.[4][5][6]

Data Presentation

Table 1: Recommended Reagent Concentrations for Lymphocyte Culture with this compound
ReagentStock ConcentrationWorking ConcentrationNotes
This compound10 mM in DMSO0.1 - 20 µMEffective range may vary depending on the cell type and assay. A dose-response experiment is recommended.
Recombinant IL-2100 µg/mL10 - 1000 U/mLFor stimulation of NK and LAK cell activity.[1][2]
Phytohemagglutinin (PHA)1 mg/mL1 µg/mLMitogen for T-lymphocyte proliferation assays.[7]
Table 2: Summary of this compound's Effects on Lymphocytes In Vitro
ParameterEffectCell TypeKey Findings
NK & LAK Cell ActivityEnhancementHuman Peripheral Blood NK and ALAK cellsSignificant increase in NK and LAK function was observed, especially with co-stimulation by rIL-2.[1][2]
NK Cell NumberIncreaseHuman Bone Marrow ProgenitorsIncreased NK cell numbers when cultured with rIL-2.[1][2]
Cytokine ProductionModulationMurine and Human Mononuclear CellsInduces IFN-γ production, inhibits TNF-α and IL-1β.[5] Shifts balance from TNF-α to IL-10 and TGF-β.[6]
ProliferationNo direct increase in cell numbersHuman Peripheral Blood NK and ALAK cellsIncreased function without a parallel increase in cell numbers was noted.[1][2]

Experimental Protocols

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs, which contain lymphocytes, from whole human blood.

Materials:

  • Heparinized whole blood

  • Ficoll-Paque PLUS or other density gradient medium

  • Phosphate Buffered Saline (PBS), sterile

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 50 mL conical tubes

  • Serological pipettes

  • Centrifuge

Procedure:

  • Dilute the heparinized whole blood 1:1 with sterile PBS at room temperature.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube, avoiding mixing of the layers.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and discard.

  • Collect the buffy coat, the thin white layer containing PBMCs, using a sterile pipette and transfer to a new 50 mL conical tube.

  • Wash the collected PBMCs by adding sterile PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Perform a cell count using a hemocytometer or automated cell counter and assess viability with trypan blue.

Protocol 2: In Vitro Culture of Lymphocytes with this compound

This protocol details the culture of isolated lymphocytes and their treatment with this compound.

Materials:

  • Isolated PBMCs

  • Complete RPMI-1640 (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound stock solution (10 mM in DMSO)

  • Recombinant human IL-2

  • Phytohemagglutinin (PHA) (for T-cell proliferation)

  • 96-well or 24-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Resuspend the isolated PBMCs in complete RPMI-1640 to a final concentration of 1 x 10^6 cells/mL.

  • Seed the cells into the desired culture plates.

  • For NK/LAK cell activity: Add recombinant human IL-2 to a final concentration of 10-1000 U/mL.[1][2]

  • For T-cell proliferation: Add PHA to a final concentration of 1 µg/mL.[7]

  • Prepare serial dilutions of this compound in complete RPMI-1640 to achieve final concentrations ranging from 0.1 to 20 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Add the this compound dilutions or vehicle control to the appropriate wells.

  • Incubate the plates in a humidified CO2 incubator at 37°C for 24-72 hours, depending on the specific assay.

  • Following incubation, cells and supernatants can be harvested for downstream analysis (e.g., proliferation assays, cytokine analysis, flow cytometry).

Protocol 3: Assessment of Lymphocyte Proliferation (MTT Assay)

This protocol provides a method for assessing cell proliferation or viability after treatment with this compound.

Materials:

  • Lymphocytes cultured with this compound (from Protocol 2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • 96-well plate reader

Procedure:

  • After the desired incubation period with this compound, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for an additional 4 hours at 37°C.

  • Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Mix gently by pipetting up and down.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of proliferation relative to the vehicle control.

Protocol 4: Cytokine Analysis (ELISA)

This protocol describes the measurement of cytokine levels in the culture supernatant.

Materials:

  • Supernatants from lymphocytes cultured with this compound (from Protocol 2)

  • ELISA kits for desired cytokines (e.g., IFN-γ, TNF-α, IL-10)

  • 96-well plate reader

Procedure:

  • After the incubation period, centrifuge the culture plates to pellet the cells.

  • Carefully collect the supernatants without disturbing the cell pellet.

  • Perform the ELISA for the target cytokines according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound In Vitro Lymphocyte Studies cluster_isolation Cell Isolation cluster_culture Cell Culture and Treatment cluster_analysis Downstream Analysis blood Whole Human Blood pbmc Isolate PBMCs (Ficoll Gradient) blood->pbmc culture Culture PBMCs (1x10^6 cells/mL) pbmc->culture treatment Treat with this compound (0.1-20 µM) + IL-2/PHA culture->treatment proliferation Proliferation Assay (MTT) treatment->proliferation cytokine Cytokine Analysis (ELISA) treatment->cytokine flow Flow Cytometry (Cell Markers) treatment->flow

Caption: Experimental workflow for studying this compound's effects on lymphocytes.

roquinimex_signaling Proposed Signaling Effects of this compound on Lymphocytes cluster_cells Target Lymphocytes cluster_effects Downstream Effects This compound This compound nk_lak NK and LAK Cells This compound->nk_lak t_cells T Helper Cells This compound->t_cells macrophages Macrophages This compound->macrophages activity Increased Cytotoxic Activity nk_lak->activity th1_cytokines Increased Th1 Cytokines (IFN-γ) t_cells->th1_cytokines anti_inflammatory Increased Anti-inflammatory Cytokines (IL-10, TGF-β) t_cells->anti_inflammatory pro_inflammatory Decreased Pro-inflammatory Cytokines (TNF-α, IL-1β) macrophages->pro_inflammatory

Caption: Signaling effects of this compound on various lymphocyte populations.

References

Determining Optimal Roquinimex Concentration for Cytokine Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roquinimex (also known as Linomide) is a quinoline-3-carboxamide immunomodulator that has demonstrated significant effects on the immune system. It has been shown to alter cytokine profiles, notably by suppressing the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and augmenting the expression of anti-inflammatory cytokines like Interleukin-10 (IL-10) and Transforming Growth Factor-beta (TGF-β).[1] The precise determination of the optimal in vitro concentration of this compound is critical for accurately assessing its immunomodulatory effects on cytokine production in various immune cell populations, including Peripheral Blood Mononuclear Cells (PBMCs).

These application notes provide a comprehensive guide to determining the optimal concentration of this compound for in vitro cytokine analysis. The protocols outlined below cover cell viability assays to establish a non-toxic dose range, and detailed methods for treating PBMCs with this compound followed by cytokine quantification using Enzyme-Linked Immunosorbent Assay (ELISA) and Flow Cytometry.

Data Presentation

Table 1: Recommended this compound Concentration Range for In Vitro Studies
Concentration (µg/mL)Concentration (µM)Expected Effect on Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6)Expected Effect on Anti-inflammatory Cytokines (e.g., IL-10, TGF-β)
0.1 - 100.32 - 32.4Minimal to no significant inhibitionMinimal to no significant induction
10 - 10032.4 - 324Moderate, dose-dependent inhibitionPotential for slight induction
100 - 600324 - 1946Significant, dose-dependent inhibitionPotential for significant induction
> 600> 1946Strong inhibition, potential for cytotoxicityVariable, may be confounded by cytotoxicity

Note: The optimal concentration can vary depending on the cell type, stimulation method, and specific cytokine being analyzed. The provided ranges are a general guideline based on available literature and should be optimized for each experimental system.

Table 2: Summary of Expected this compound Effects on Cytokine Production
CytokineExpected Modulation by this compoundRationale
TNF-α Inhibition This compound has been shown to inhibit the secretion of TNF-α, a key pro-inflammatory cytokine.[1]
IL-1β Inhibition As a pro-inflammatory cytokine often co-regulated with TNF-α, IL-1β is expected to be downregulated by this compound.
IL-6 Inhibition Similar to other pro-inflammatory cytokines, IL-6 production is anticipated to be reduced by this compound.
IL-10 Induction This compound has been reported to increase the expression of the anti-inflammatory cytokine IL-10.[1]
TGF-β Induction This compound has been shown to up-regulate the expression of the anti-inflammatory and regulatory cytokine TGF-β.[1]

Experimental Protocols

Protocol 1: Determination of this compound Cytotoxicity using MTT Assay

Objective: To determine the concentration range of this compound that is non-toxic to PBMCs.

Materials:

  • This compound

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phytohemagglutinin (PHA) or Lipopolysaccharide (LPS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well flat-bottom plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Isolate PBMCs from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare a serial dilution of this compound in complete RPMI-1640 medium. A suggested starting range is from 0.1 µg/mL to 1000 µg/mL.

  • Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and untreated control wells.

  • Incubate the plate for 24-48 hours in a CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Centrifuge the plate at 1500 rpm for 5 minutes and carefully remove the supernatant.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the untreated control. The highest concentration of this compound that shows minimal to no cytotoxicity should be used as the maximum concentration in subsequent cytokine analysis experiments.

Protocol 2: In Vitro Treatment of PBMCs with this compound for Cytokine Analysis

Objective: To treat PBMCs with a range of non-toxic concentrations of this compound to assess its effect on cytokine production.

Materials:

  • PBMCs

  • Complete RPMI-1640 medium

  • This compound (prepare a stock solution in DMSO and dilute in culture medium)

  • Stimulating agent (e.g., LPS at 1 µg/mL for innate immune stimulation, or anti-CD3/anti-CD28 antibodies for T-cell stimulation)

  • 24-well tissue culture plates

  • CO2 incubator

Procedure:

  • Isolate and prepare PBMCs as described in Protocol 1.

  • Adjust the cell concentration to 2 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Seed 500 µL of the cell suspension into each well of a 24-well plate.

  • Prepare a range of this compound concentrations (based on the results of Protocol 1) in complete RPMI-1640 medium. A suggested starting range is 1 µg/mL, 10 µg/mL, 50 µg/mL, 100 µg/mL, and 250 µg/mL.

  • Add 500 µL of the this compound dilutions to the respective wells. Include vehicle and untreated controls.

  • Pre-incubate the cells with this compound for 1-2 hours in a CO2 incubator.

  • Add the stimulating agent (e.g., LPS or anti-CD3/anti-CD28) to the wells.

  • Incubate the plate for 24-48 hours. The optimal incubation time may vary depending on the cytokine of interest.

  • After incubation, centrifuge the plate at 1500 rpm for 10 minutes.

  • Carefully collect the cell culture supernatants for cytokine analysis. Store at -80°C if not analyzed immediately.

  • The cell pellets can be used for intracellular cytokine staining (Protocol 4).

Protocol 3: Cytokine Quantification by ELISA

Objective: To measure the concentration of secreted cytokines in the cell culture supernatants.

Materials:

  • Cell culture supernatants from Protocol 2

  • Commercially available ELISA kits for the cytokines of interest (e.g., TNF-α, IL-1β, IL-6, IL-10, TGF-β)

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the ELISA kit.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Block the plate to prevent non-specific binding.

  • Add the cell culture supernatants and standards to the wells.

  • Incubate and wash the plate.

  • Add the detection antibody.

  • Incubate and wash the plate.

  • Add the enzyme conjugate (e.g., streptavidin-HRP).

  • Incubate and wash the plate.

  • Add the substrate and stop solution.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations in the samples based on the standard curve.

Protocol 4: Intracellular Cytokine Staining and Flow Cytometry Analysis

Objective: To identify the specific cell populations producing cytokines in response to this compound treatment.

Materials:

  • Cell pellets from Protocol 2

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • FACS buffer (PBS with 2% FBS)

  • Fixation/Permeabilization buffer

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD14) and intracellular cytokines (e.g., TNF-α, IFN-γ, IL-10)

  • Flow cytometer

Procedure:

  • During the last 4-6 hours of the incubation in Protocol 2, add a protein transport inhibitor to the cell cultures.

  • After harvesting the cell pellets, wash the cells with FACS buffer.

  • Stain for surface markers by incubating the cells with the appropriate antibodies.

  • Wash the cells to remove unbound antibodies.

  • Fix and permeabilize the cells using a fixation/permeabilization buffer according to the manufacturer's protocol.

  • Stain for intracellular cytokines by incubating the cells with fluorochrome-conjugated anti-cytokine antibodies in the permeabilization buffer.

  • Wash the cells to remove unbound antibodies.

  • Resuspend the cells in FACS buffer.

  • Acquire the data on a flow cytometer.

  • Analyze the data to determine the percentage of specific cell populations (e.g., CD4+ T cells, monocytes) producing each cytokine in the different treatment groups.

Mandatory Visualization

G Experimental Workflow for Determining Optimal this compound Concentration cluster_prep Cell Preparation cluster_viability Cytotoxicity Assessment cluster_treatment In Vitro Treatment cluster_analysis Cytokine Analysis cluster_result Result PBMC_isolation PBMC Isolation Dose_response This compound Dose-Response (0.1 - 1000 µg/mL) PBMC_isolation->Dose_response MTT_assay MTT Assay Dose_response->MTT_assay Viability_analysis Determine Non-Toxic Concentration Range MTT_assay->Viability_analysis PBMC_treatment PBMC Treatment with Non-Toxic this compound Concentrations Viability_analysis->PBMC_treatment Stimulation Stimulation (e.g., LPS, anti-CD3/CD28) PBMC_treatment->Stimulation Supernatant_collection Supernatant Collection Stimulation->Supernatant_collection Cell_pellet_collection Cell Pellet Collection Stimulation->Cell_pellet_collection ELISA ELISA for Secreted Cytokines (TNF-α, IL-1β, IL-6, IL-10, TGF-β) Supernatant_collection->ELISA Flow_cytometry Intracellular Cytokine Staining & Flow Cytometry Cell_pellet_collection->Flow_cytometry Optimal_concentration Optimal this compound Concentration ELISA->Optimal_concentration Flow_cytometry->Optimal_concentration

Caption: Experimental workflow for determining the optimal this compound concentration.

G Putative Signaling Pathways of this compound cluster_this compound This compound cluster_ahr Aryl Hydrocarbon Receptor (AhR) Pathway cluster_icos ICOS Signaling Pathway cluster_cytokines Cytokine Modulation This compound This compound AhR AhR This compound->AhR Activates ICOS ICOS This compound->ICOS Modulates Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) This compound->Pro_inflammatory Inhibits ARNT ARNT AhR->ARNT Dimerizes with XRE XRE (Xenobiotic Response Element) ARNT->XRE Binds to Gene_transcription_AhR Gene Transcription (e.g., CYP1A1, IL-22) XRE->Gene_transcription_AhR Induces Anti_inflammatory Anti-inflammatory Cytokines (IL-10, TGF-β) Gene_transcription_AhR->Anti_inflammatory Leads to PI3K PI3K ICOS->PI3K Activates ICOS_L ICOS-L ICOS_L->ICOS Binds to Akt Akt PI3K->Akt Activates c_Maf c-Maf Akt->c_Maf Activates NFAT NFAT Akt->NFAT Activates Gene_transcription_ICOS Gene Transcription (e.g., IL-10, IL-4) c_Maf->Gene_transcription_ICOS Induces NFAT->Gene_transcription_ICOS Induces Gene_transcription_ICOS->Anti_inflammatory Leads to

Caption: Putative signaling pathways of this compound.

References

Application Notes and Protocols for Roquinimex Administration in Murine Models of Colitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Roquinimex in murine models of colitis. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in inflammatory bowel disease (IBD).

Introduction

This compound, also known as Linomide, is an immunomodulatory compound that has demonstrated efficacy in various models of autoimmune and inflammatory diseases. In the context of colitis, this compound has been shown to ameliorate disease severity in the dextran sodium sulfate (DSS)-induced colitis model in mice. It exerts its effects by modulating the immune system, though its precise mechanism of action is still under investigation. These notes provide protocols for both prophylactic and therapeutic administration of this compound and methods for assessing its efficacy.

Data Presentation

The following tables summarize the quantitative data from studies administering this compound in a DSS-induced murine colitis model.

Table 1: Effect of Prophylactic this compound Administration on DSS-Induced Colitis

ParameterControl (DSS only)This compound (300 mg/kg/day) + DSS
Clinical Score Severe signs of colitisSignificantly reduced clinical signs[1][2]
Mucosal Damage Score (MDS) IncreasedSignificantly inhibited[1][2]
Crypt Height (CH) ReducedSignificantly less reduction[1][2]
Myeloperoxidase (MPO) Activity IncreasedSignificantly reduced by more than 50%[1][2]

Table 2: Effect of Therapeutic this compound Administration on DSS-Induced Colitis

ParameterControl (DSS only)This compound (300 mg/kg/day) + DSS
Mucosal Damage Score (MDS) IncreasedSignificantly inhibited[1][2]
Crypt Height (CH) ReducedSignificantly less reduction[1][2]
Myeloperoxidase (MPO) Activity IncreasedSignificantly inhibited[1][2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for this compound in the context of colitis and the experimental workflows for its administration and evaluation.

roquinimex_signaling_pathway cluster_inhibition This compound Action cluster_pathways Cellular Pathways This compound This compound Roquin Roquin This compound->Roquin Enhances activity of TNF_alpha_mRNA TNF-α mRNA Roquin->TNF_alpha_mRNA Promotes degradation of ICOS_mRNA ICOS mRNA Roquin->ICOS_mRNA Promotes degradation of PI3K_mTOR PI3K/mTOR Pathway Roquin->PI3K_mTOR Inhibits Inflammation Inflammation TNF_alpha_mRNA->Inflammation ICOS_mRNA->Inflammation PI3K_mTOR->Inflammation

Proposed signaling pathway of this compound in colitis.

experimental_workflow cluster_prophylactic Prophylactic Treatment cluster_therapeutic Therapeutic Treatment P_Start Day -3: Start this compound (300 mg/kg/day s.c.) P_DSS Day 0: Induce Colitis (DSS) P_Start->P_DSS P_Continue Continue this compound & DSS P_DSS->P_Continue P_End Day 5-6: Sacrifice & Analysis P_Continue->P_End T_DSS Day 0: Induce Colitis (DSS) T_Start Post-DSS Initiation: Start this compound (300 mg/kg/day s.c.) T_DSS->T_Start T_Continue Continue this compound & DSS T_Start->T_Continue T_End Day 5-6: Sacrifice & Analysis T_Continue->T_End

Experimental workflows for this compound administration.

Experimental Protocols

Preparation of this compound Solution for Injection

Materials:

  • This compound powder

  • Sterile phosphate-buffered saline (PBS) or other suitable vehicle

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles (26-27 gauge)

Protocol:

  • Calculate the required amount of this compound based on the number of animals and the dosage (300 mg/kg/day).

  • Weigh the this compound powder and dissolve it in a suitable volume of sterile PBS to achieve the desired final concentration for injection. The final volume per mouse should be kept low (e.g., 100-200 µL).

  • Vortex the solution until the this compound is completely dissolved.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Store the prepared solution at 4°C for the duration of the experiment. Warm to room temperature before injection.

DSS-Induced Colitis in Balb/c Mice

Materials:

  • Balb/c mice (male, 8-10 weeks old)

  • Dextran sodium sulfate (DSS; molecular weight 36,000-50,000)

  • Sterile drinking water

  • Animal caging and husbandry supplies

Protocol:

  • Acclimatize mice for at least one week before the start of the experiment.

  • Prepare a 5% (w/v) DSS solution by dissolving DSS in sterile drinking water.

  • Provide the 5% DSS solution to the mice as their sole source of drinking water for 5 to 6 consecutive days.[1][2]

  • Monitor the mice daily for clinical signs of colitis, including weight loss, stool consistency, and the presence of blood in the feces.

  • A control group of mice should receive regular drinking water.

This compound Administration (Subcutaneous Injection)

Materials:

  • Prepared this compound solution

  • Sterile syringes and needles (26-27 gauge)

  • Animal restraint device (optional)

Protocol:

  • Gently restrain the mouse.

  • Lift the loose skin over the back or flank to create a "tent".

  • Insert the needle, bevel up, into the base of the skin tent, parallel to the body.

  • Aspirate briefly to ensure the needle is not in a blood vessel.

  • Slowly inject the this compound solution (e.g., 100-200 µL).

  • Withdraw the needle and return the mouse to its cage.

  • For prophylactic treatment, begin injections 3 days prior to DSS administration and continue daily throughout the DSS treatment period.[1][2]

  • For therapeutic treatment, begin injections after the initiation of DSS challenge and continue daily.[1][2]

Histological Analysis of Colonic Damage

Materials:

  • Formalin (10% neutral buffered)

  • Paraffin

  • Hematoxylin and eosin (H&E) stains

  • Microscope

  • Microtome

Protocol:

  • At the end of the experiment, euthanize the mice and carefully excise the colon.

  • Measure the length of the colon.

  • Fix the colon in 10% neutral buffered formalin.

  • Embed the fixed tissue in paraffin and section it (e.g., 5 µm sections).

  • Stain the sections with H&E.

  • Examine the stained sections under a microscope to assess mucosal damage and crypt height.

  • Score the mucosal damage based on a pre-defined scoring system (e.g., 0-4, where 0 is normal and 4 is severe ulceration and inflammation).

Myeloperoxidase (MPO) Assay

Materials:

  • Colon tissue samples

  • Potassium phosphate buffer (50 mM, pH 6.0) containing 0.5% hexadecyltrimethylammonium bromide (HTAB)

  • O-dianisidine dihydrochloride

  • Hydrogen peroxide (H2O2)

  • Spectrophotometer

Protocol:

  • Homogenize a pre-weighed portion of the colon tissue in ice-cold potassium phosphate buffer with HTAB.

  • Centrifuge the homogenate and collect the supernatant.

  • In a 96-well plate, add the supernatant.

  • Prepare a reaction solution containing potassium phosphate buffer, o-dianisidine dihydrochloride, and H2O2.

  • Add the reaction solution to the wells containing the supernatant.

  • Measure the change in absorbance at 460 nm over time using a spectrophotometer.

  • Calculate MPO activity, which is proportional to the rate of change in absorbance, and normalize to the weight of the tissue. One unit of MPO activity is defined as the amount of enzyme that degrades 1 µmol of H2O2 per minute at 25°C.

References

Protocol for Assessing Natural Killer (NK) Cell Activity Following Roquinimex Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive set of protocols for the in vitro assessment of Natural Killer (NK) cell activity following treatment with Roquinimex (Linomide). This compound is an immunomodulatory compound known to enhance NK cell numbers and function.[1][2] These detailed application notes and experimental procedures are designed to enable a thorough evaluation of the effects of this compound on key aspects of NK cell biology, including cytotoxicity, surface receptor expression, and cytokine secretion. The protocols are optimized for human NK cells and utilize widely accessible laboratory techniques such as flow cytometry and ELISA.

I. Application Notes

A. Introduction

This compound is a quinoline-3-carboxamide derivative that has demonstrated potent immunomodulatory effects, notably the stimulation of cellular immune responses.[2][3] A key feature of its activity is the enhancement of the number and cytotoxic function of NK cells.[1][2] Understanding the specific mechanisms by which this compound augments NK cell activity is crucial for its potential therapeutic applications in oncology and other immune-related diseases. This protocol outlines a systematic approach to characterizing the functional and phenotypic changes in human NK cells after in vitro exposure to this compound.

B. Experimental Design Overview

The assessment of this compound's impact on NK cell activity is structured around a clear experimental workflow:

  • Isolation and Culture of Primary Human NK Cells: High-purity NK cells are isolated from peripheral blood mononuclear cells (PBMCs).

  • In Vitro Treatment with this compound: Cultured NK cells are treated with a range of this compound concentrations to determine dose-dependent effects.

  • Functional and Phenotypic Analysis: A suite of assays is employed to measure changes in NK cell cytotoxicity, the expression of key activating and inhibitory surface receptors, and the profile of secreted cytokines.

C. Safety Precautions

Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) when handling human blood products and cell lines. All work with human-derived materials should be conducted in a BSL-2 certified biosafety cabinet.

II. Experimental Protocols

A. Protocol 1: Isolation and Culture of Human NK Cells

1. Materials and Reagents:

  • Human peripheral blood (from healthy donors)

  • Ficoll-Paque™ PLUS (or equivalent density gradient medium)

  • Phosphate-Buffered Saline (PBS), sterile

  • RosetteSep™ Human NK Cell Enrichment Cocktail (or equivalent negative selection kit)

  • RPMI-1640 culture medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Recombinant Human Interleukin-2 (rhIL-2)

2. Procedure:

  • Dilute fresh human whole blood 1:1 with sterile PBS.

  • Carefully layer the diluted blood onto Ficoll-Paque™ PLUS in a sterile conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake turned off.

  • Aspirate the upper plasma layer and carefully collect the buffy coat layer containing PBMCs.

  • Wash the isolated PBMCs twice with sterile PBS by centrifuging at 300 x g for 10 minutes.

  • Resuspend the PBMC pellet and perform NK cell enrichment using the RosetteSep™ Human NK Cell Enrichment Cocktail following the manufacturer's protocol.

  • Culture the enriched NK cells in complete RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 100 IU/mL rhIL-2 at a density of 1 x 10^6 cells/mL.

B. Protocol 2: In Vitro this compound Treatment

1. Materials and Reagents:

  • This compound (Linomide)

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete RPMI-1640 culture medium

2. Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • On the day of treatment, dilute the this compound stock solution in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM).

  • Prepare a vehicle control by diluting DMSO in culture medium to the same final concentration as in the highest this compound treatment group.

  • Add the prepared this compound dilutions or vehicle control to the cultured NK cells.

  • Incubate the cells for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.

C. Protocol 3: NK Cell Cytotoxicity Assay (Flow Cytometry-Based)

1. Materials and Reagents:

  • K562 (human chronic myelogenous leukemia) target cell line

  • Calcein AM viability dye

  • 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)

  • FACS tubes

  • Flow cytometer

2. Procedure:

  • Label the K562 target cells with Calcein AM according to the manufacturer's instructions.

  • Wash and resuspend the labeled K562 cells in complete RPMI-1640 medium.

  • Co-culture the Calcein AM-labeled K562 cells with the this compound-treated or control NK cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).

  • Include control wells with target cells only (for spontaneous death) and target cells with a lysis agent (for maximum death).

  • Incubate the co-culture plate for 4 hours at 37°C.

  • Just prior to analysis, add 7-AAD or PI to each well to identify dead cells.

  • Acquire the samples on a flow cytometer, collecting events for both target and effector cells.

  • Calculate the percentage of specific lysis: % Specific Lysis = [(% Dead Target Cells in co-culture - % Spontaneous Dead Target Cells) / (100 - % Spontaneous Dead Target Cells)] x 100

D. Protocol 4: Phenotypic Analysis of NK Cells by Flow Cytometry

1. Materials and Reagents:

  • Fluorochrome-conjugated monoclonal antibodies against human:

    • CD3 (e.g., PerCP-Cy5.5)

    • CD56 (e.g., PE-Cy7)

    • CD16 (e.g., APC)

    • CD69 (e.g., FITC) - early activation marker

    • NKG2D (e.g., PE) - activating receptor

    • KIR2DL1/S1 (e.g., BV421) - inhibitory/activating receptor

    • 2B4 (CD244, SLAMF4) (e.g., APC-R700) - activating receptor

  • FACS buffer (PBS containing 2% FBS and 0.1% sodium azide)

2. Procedure:

  • Harvest the this compound-treated and control NK cells from culture.

  • Wash the cells with cold FACS buffer.

  • Prepare a master mix of the desired antibody panel.

  • Add the antibody master mix to the cells and incubate for 30 minutes at 4°C, protected from light.

  • Wash the cells twice with cold FACS buffer.

  • Resuspend the cell pellet in FACS buffer for analysis.

  • Acquire data on a multi-color flow cytometer.

  • Analyze the data by first gating on the lymphocyte population, then on CD3-CD56+ NK cells, and subsequently assess the expression levels (Mean Fluorescence Intensity, MFI) and percentage of positive cells for the other markers.

E. Protocol 5: Quantification of Cytokine Secretion by ELISA

1. Materials and Reagents:

  • Human IFN-γ ELISA Kit

  • Human TNF-α ELISA Kit

  • Microplate reader

2. Procedure:

  • Following the this compound treatment period, centrifuge the NK cell cultures at 300 x g for 10 minutes.

  • Carefully collect the cell-free supernatants and store them at -80°C until use.

  • Perform the ELISA for human IFN-γ and TNF-α on the collected supernatants according to the manufacturer's instructions.

  • Read the absorbance of the plates on a microplate reader at the appropriate wavelength.

  • Calculate the concentration of each cytokine in the samples by interpolating from the standard curve.

III. Data Presentation

Summarize all quantitative results in tabular format to facilitate easy comparison between control and this compound-treated groups.

Table 1: Effect of this compound on NK Cell Cytotoxicity against K562 Target Cells

Treatment E:T Ratio % Specific Lysis (Mean ± SD)
Vehicle Control 10:1 Value
5:1 Value
This compound (1 µM) 10:1 Value
5:1 Value
This compound (10 µM) 10:1 Value

| | 5:1 | Value |

Table 2: Phenotypic Profile of NK Cells Following this compound Treatment

Treatment Marker % Positive Cells (Mean ± SD) MFI (Mean ± SD)
Vehicle Control CD69 Value Value
NKG2D Value Value
This compound (10 µM) CD69 Value Value

| | NKG2D | Value | Value |

Table 3: Cytokine Secretion Profile of NK Cells After this compound Treatment

Treatment IFN-γ (pg/mL, Mean ± SD) TNF-α (pg/mL, Mean ± SD)
Vehicle Control Value Value
This compound (1 µM) Value Value

| this compound (10 µM) | Value | Value |

IV. Visualizations

The following diagrams illustrate the experimental workflow and a hypothesized signaling pathway for this compound in NK cells.

experimental_workflow cluster_isolation 1. NK Cell Isolation cluster_treatment 2. In Vitro Treatment cluster_assays 3. Activity Assessment whole_blood Whole Blood pbmc_isolation PBMC Isolation (Ficoll Gradient) whole_blood->pbmc_isolation nk_enrichment NK Cell Enrichment (Negative Selection) pbmc_isolation->nk_enrichment incubation Incubate NK Cells (24-48h) nk_enrichment->incubation roquinimex_prep This compound Treatment (e.g., 0.1, 1, 10 µM) roquinimex_prep->incubation vehicle_control Vehicle Control (DMSO) vehicle_control->incubation cytotoxicity Cytotoxicity Assay (vs. K562 cells) incubation->cytotoxicity phenotyping Phenotyping (CD69, NKG2D, KIR, 2B4) incubation->phenotyping cytokine Cytokine Secretion (IFN-γ, TNF-α ELISA) incubation->cytokine hypothesized_signaling_pathway cluster_cell NK Cell cluster_outputs Functional Outcomes This compound This compound unknown_target Intracellular Target (e.g., AHR or other) This compound->unknown_target signaling_cascade Signaling Cascade unknown_target->signaling_cascade transcription_factors Transcription Factors (e.g., STATs, NF-κB) signaling_cascade->transcription_factors nucleus Nucleus transcription_factors->nucleus Translocation gene_expression Altered Gene Expression nucleus->gene_expression cytotoxicity Enhanced Cytotoxicity gene_expression->cytotoxicity phenotype Phenotypic Changes gene_expression->phenotype cytokines Altered Cytokine Secretion gene_expression->cytokines

References

Roquinimex in Autoimmune Disease Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Roquinimex (also known as Linomide) in preclinical in vivo studies of autoimmune diseases. This compound, a quinoline-3-carboxamide immunomodulator, has shown therapeutic potential in various animal models of autoimmunity. These notes are intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound and similar compounds.

Quantitative Data Summary

The following tables summarize the reported dosages of this compound used in different in vivo models of autoimmune diseases.

Table 1: this compound Dosage in Experimental Autoimmune Encephalomyelitis (EAE)

Animal ModelMouse StrainRoute of AdministrationDosageTreatment ScheduleKey Findings
Chronic-Relapsing EAE(BALB/c x C57BL/6)F1Oral (in drinking water)80 mg/kg/dayProphylactic (starting day 7 post-induction) or Therapeutic (after onset of clinical signs)Prophylactic treatment prevented clinical and histopathological signs of EAE. Therapeutic treatment inhibited spontaneous and induced relapses.[1]

Table 2: this compound Dosage in Collagen-Induced Arthritis (CIA)

Animal ModelMouse StrainRoute of AdministrationDosage RangeTreatment ScheduleKey Findings
Collagen-Induced ArthritisDBA/1Not Specified1.25 - 80 mg/kg/dayProphylactic (from day of immunization) or Therapeutic (at onset of arthritis)Prophylactic treatment suppressed the arthritic response. Therapeutic treatment increased the severity of arthritis.

Table 3: this compound Dosage in Systemic Lupus Erythematosus (SLE) Model

Animal ModelMouse StrainRoute of AdministrationDosageTreatment ScheduleKey Findings
Experimental SLE (induced by anti-DNA mAb)BALB/cOral (in drinking water)0.1 mg/mlProphylactic (4 weeks prior to induction), Early Therapeutic (1 month after boost), or Late Therapeutic (3 months after boost)Effective in the early stages of disease induction, leading to a 50-64% decrease in autoantibody levels. Not effective in late-stage disease.

Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE)

This protocol is based on a study investigating the effect of this compound on chronic-relapsing EAE in mice.[1]

Objective: To evaluate the prophylactic and therapeutic efficacy of this compound in a mouse model of multiple sclerosis.

Materials:

  • Female (BALB/c x C57BL/6)F1 mice, 8-12 weeks old

  • Murine spinal cord homogenate (MSCH)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Bordetella pertussis toxin (PTX)

  • This compound (Linomide)

  • Sterile phosphate-buffered saline (PBS)

  • Drinking water

Experimental Workflow:

EAE_Workflow cluster_induction EAE Induction cluster_treatment This compound Treatment Groups cluster_monitoring Monitoring & Endpoints Induction Day 0: Immunization (MSCH in CFA) PTX1 Day 0: PTX injection Prophylactic Prophylactic Group: This compound from Day 7 Induction->Prophylactic Therapeutic Therapeutic Group: This compound after clinical signs appear Induction->Therapeutic PTX2 Day 2: PTX injection Monitoring Daily Clinical Scoring Prophylactic->Monitoring Therapeutic->Monitoring Histo Histopathological Analysis Monitoring->Histo Immuno Immunological Assays Histo->Immuno

Caption: Experimental workflow for the EAE study.

Procedure:

  • EAE Induction:

    • On day 0, immunize mice subcutaneously at four sites on the flank with 0.2 ml of an emulsion containing equal volumes of MSCH (10 mg/ml) and CFA (containing 4 mg/ml of M. tuberculosis H37Ra).

    • On days 0 and 2, inject mice intraperitoneally with 0.5 µg of PTX in 0.2 ml of PBS.

  • This compound Administration:

    • Prophylactic Group: Starting on day 7 post-immunization, provide drinking water containing this compound at a concentration calculated to deliver a daily dose of 80 mg/kg.

    • Therapeutic Group: Begin administration of this compound in the drinking water (80 mg/kg/day) upon the appearance of the first clinical signs of EAE.

    • Control Group: Provide untreated drinking water.

  • Clinical Assessment:

    • Monitor mice daily for clinical signs of EAE and score according to the following scale:

      • 0: No signs of disease

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Hind limb paralysis

      • 4: Quadriplegia

      • 5: Moribund or dead

  • Histopathological Analysis:

    • At the end of the experiment, perfuse mice with PBS followed by 4% paraformaldehyde.

    • Collect brains and spinal cords, embed in paraffin, and section.

    • Stain sections with hematoxylin and eosin (H&E) to assess inflammation and with Luxol fast blue to evaluate demyelination.

  • Immunological Assays:

    • Collect spleens and lymph nodes for in vitro proliferation assays in response to myelin basic protein (MBP) and concanavalin A.

    • Perform natural killer (NK) cell and lymphokine-activated killer (LAK) cell activity assays.

Collagen-Induced Arthritis (CIA)

This protocol is a generalized procedure for inducing CIA in mice, with the integration of this compound treatment based on published dosage ranges.

Objective: To evaluate the effect of this compound on the development and severity of autoimmune arthritis.

Materials:

  • Male DBA/1 mice, 8-10 weeks old

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • 0.05 M acetic acid

  • Phosphate-buffered saline (PBS)

Experimental Workflow:

CIA_Workflow cluster_induction CIA Induction cluster_treatment This compound Treatment cluster_monitoring Monitoring & Endpoints Primary_Immunization Day 0: Primary Immunization (CII in CFA) Booster_Immunization Day 21: Booster Immunization (CII in IFA) Primary_Immunization->Booster_Immunization Treatment Daily this compound Administration (e.g., oral gavage) Primary_Immunization->Treatment Arthritis_Scoring Arthritis Scoring (visual assessment) Treatment->Arthritis_Scoring Paw_Swelling Paw Swelling Measurement (calipers) Arthritis_Scoring->Paw_Swelling Histology Histological Analysis of Joints Paw_Swelling->Histology

Caption: Experimental workflow for the CIA study.

Procedure:

  • Preparation of Collagen Emulsions:

    • Dissolve bovine type II collagen in 0.05 M acetic acid to a concentration of 2 mg/ml by gentle stirring overnight at 4°C.

    • For the primary immunization, emulsify the collagen solution in an equal volume of CFA.

    • For the booster immunization, emulsify the collagen solution in an equal volume of IFA.

  • CIA Induction:

    • On day 0, inject each mouse intradermally at the base of the tail with 100 µl of the CII/CFA emulsion.

    • On day 21, administer a booster injection of 100 µl of the CII/IFA emulsion at a different site on the tail.

  • This compound Administration:

    • Prepare this compound in a suitable vehicle (e.g., PBS or corn oil).

    • Administer this compound daily via a chosen route (e.g., oral gavage) at a dose within the range of 1.25 - 80 mg/kg. The treatment can be initiated either prophylactically (from day 0) or therapeutically (upon onset of arthritis).

  • Assessment of Arthritis:

    • Visually inspect the paws three times a week and score for arthritis severity on a scale of 0-4 for each paw (maximum score of 16 per mouse):

      • 0: No evidence of erythema or swelling.

      • 1: Erythema and mild swelling confined to the tarsals or ankle joint.

      • 2: Erythema and mild swelling extending from the ankle to the tarsals.

      • 3: Erythema and moderate swelling extending from the ankle to the metatarsal joints.

      • 4: Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb.

    • Measure paw swelling using a caliper.

  • Histological Analysis:

    • At the end of the study, collect the paws, decalcify, and embed in paraffin.

    • Stain sections with H&E to assess inflammation, synovial hyperplasia, and bone/cartilage erosion.

Systemic Lupus Erythematosus (SLE)

This protocol is a generalized procedure for an induced SLE model in mice, with the integration of this compound treatment based on published data.

Objective: To determine the effect of this compound on the production of autoantibodies and the development of lupus-like disease.

Materials:

  • Female BALB/c mice, 8-10 weeks old

  • Anti-dsDNA monoclonal antibody (mAb) for induction

  • This compound

  • ELISA reagents for autoantibody detection

  • Urine analysis strips

Experimental Workflow:

SLE_Workflow cluster_induction SLE Induction cluster_treatment This compound Treatment cluster_monitoring Monitoring & Endpoints Induction Induction with anti-dsDNA mAb Treatment This compound in Drinking Water Induction->Treatment Autoantibodies Autoantibody Titer (ELISA) Treatment->Autoantibodies Proteinuria Proteinuria Assessment Autoantibodies->Proteinuria Clinical_Signs Clinical Signs Proteinuria->Clinical_Signs

Caption: Experimental workflow for the SLE study.

Procedure:

  • SLE Induction:

    • Induce experimental SLE by immunizing mice with an anti-dsDNA mAb according to a previously established protocol.

  • This compound Administration:

    • Prepare drinking water containing this compound at a concentration of 0.1 mg/ml.

    • Administer the this compound-containing water ad libitum. Treatment can be initiated at different time points relative to disease induction (prophylactic, early therapeutic, or late therapeutic).

  • Monitoring of Disease Progression:

    • Autoantibody Levels: Collect serum samples at regular intervals and measure the levels of autoantibodies (e.g., anti-ssDNA, anti-dsDNA, anti-histones) by ELISA.

    • Proteinuria: Monitor for the development of kidney disease by measuring protein levels in the urine using dipsticks.

    • Clinical Parameters: Assess other clinical parameters such as erythrocyte sedimentation rate and peripheral blood cell counts.

Signaling Pathways

This compound is known to modulate the immune system by altering the balance of pro-inflammatory and anti-inflammatory cytokines. While the exact molecular targets are not fully elucidated, its effects are thought to be mediated through the regulation of cytokine production by immune cells.

Roquinimex_Pathway cluster_immune_cells Immune Cells cluster_cytokines Cytokine Profile Modulation cluster_outcome Therapeutic Outcome This compound This compound T_Cells T Cells This compound->T_Cells Macrophages Macrophages This compound->Macrophages NK_Cells NK Cells This compound->NK_Cells Activation Pro_Inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IFN-γ) T_Cells->Pro_Inflammatory Inhibition Anti_Inflammatory Anti-inflammatory Cytokines (e.g., IL-10, TGF-β) T_Cells->Anti_Inflammatory Promotion Macrophages->Pro_Inflammatory Inhibition Amelioration Amelioration of Autoimmune Disease Pro_Inflammatory->Amelioration Anti_Inflammatory->Amelioration

Caption: Proposed signaling pathway of this compound in autoimmunity.

This compound appears to exert its immunomodulatory effects by:

  • Inhibiting Pro-inflammatory Cytokines: It has been shown to reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ).[2]

  • Promoting Anti-inflammatory Cytokines: this compound can increase the levels of anti-inflammatory cytokines like Interleukin-10 (IL-10) and Transforming Growth Factor-beta (TGF-β).[2]

  • Activating Natural Killer (NK) Cells: It has been reported to enhance the activity of NK cells.[1]

This shift in the cytokine balance from a pro-inflammatory to an anti-inflammatory state is believed to be a key mechanism behind its therapeutic effects in autoimmune disease models.

References

Application Notes and Protocols for Preparing Roquinimex Stock Solution with DMSO for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and use of Roquinimex stock solutions in Dimethyl Sulfoxide (DMSO) for various in vitro assays. Adherence to these guidelines is crucial for ensuring the reproducibility and accuracy of experimental results.

Introduction to this compound

This compound (also known as Linomide) is an immunomodulatory compound with demonstrated anti-cancer and anti-inflammatory properties.[1] It functions by augmenting the activity of natural killer (NK) cells and macrophage cytotoxicity, inhibiting the secretion of Tumor Necrosis Factor-alpha (TNF-α), and exhibiting anti-angiogenic effects.[1][2] These characteristics make this compound a compound of significant interest in immunological and oncological research.

Physicochemical and Solubility Data

Proper preparation of a stock solution begins with understanding the physicochemical properties of the compound.

PropertyValueReference
Molecular Weight 308.33 g/mol [2]
Solubility in DMSO 62 mg/mL (201.08 mM)[2]
Solubility in Water Insoluble[2]
Appearance Powder[2]

Note: The solubility of this compound in DMSO can be affected by the presence of moisture. It is imperative to use fresh, anhydrous DMSO for the preparation of stock solutions to achieve the maximum possible concentration.[2]

Protocol for Preparation of this compound Stock Solution (100 mM)

This protocol describes the preparation of a 100 mM this compound stock solution in DMSO. This high-concentration stock allows for significant dilution into cell culture media, minimizing the final DMSO concentration.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.

  • Weighing this compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. To prepare 1 mL of a 100 mM stock solution, you will need 30.83 mg of this compound (Molecular Weight = 308.33 g/mol ).

  • Dissolving in DMSO:

    • Transfer the weighed this compound powder into a sterile amber microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO. For 30.83 mg of this compound, add 1 mL of DMSO to achieve a 100 mM concentration.

    • Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[3]

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[4]

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[2]

Experimental Workflow for In Vitro Assays

The following diagram illustrates a typical workflow for utilizing the this compound stock solution in cell-based assays.

G prep_stock Prepare this compound Stock (100 mM in DMSO) aliquot Aliquot Stock Solution prep_stock->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot store->thaw Single Use dilute Prepare Working Dilutions in Cell Culture Medium thaw->dilute treat_cells Treat Cells with this compound (and DMSO vehicle control) dilute->treat_cells incubate Incubate for Desired Time Period treat_cells->incubate assay Perform In Vitro Assay (e.g., cytotoxicity, cytokine secretion) incubate->assay analyze Data Analysis assay->analyze

Figure 1. Experimental workflow for using this compound stock solution.

Preparation of Working Solutions and In Vitro Dosing

Key Considerations:

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[4] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Dilution Series: Prepare a serial dilution of the this compound stock solution in your cell culture medium to achieve the desired final concentrations for your assay. It is advisable to test a range of concentrations to determine the optimal dose for your specific cell type and experimental endpoint. A clinical study reported a maximum plasma concentration (Cmax) of 4.0 µM in patients, which can serve as a reference point for selecting in vitro concentrations.[5]

  • Precipitation: When diluting the DMSO stock in aqueous media, precipitation can occur. If this happens, gentle vortexing or brief warming at 37°C may help to redissolve the compound.[3] Ensure the compound is fully dissolved before adding to cells.

Example Dilution Calculation:

To prepare a 100 µM working solution from a 100 mM stock:

  • Perform a 1:100 dilution by adding 1 µL of the 100 mM stock to 99 µL of cell culture medium. This results in a 1 mM intermediate solution.

  • Perform a further 1:10 dilution by adding 10 µL of the 1 mM intermediate solution to 90 µL of cell culture medium to achieve a final concentration of 100 µM.

This compound Signaling Pathway Modulation

This compound is known to exert its effects through the modulation of several signaling pathways. A key mechanism is the inhibition of TNF-α secretion, which plays a central role in inflammation and immune responses. Additionally, its anti-angiogenic properties are thought to be mediated through the downregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) target genes, such as Vascular Endothelial Growth Factor (VEGF).[6]

G cluster_0 This compound This compound This compound TNFa TNF-α Secretion This compound->TNFa Inhibits HIF1a HIF-1α Stabilization This compound->HIF1a Inhibits Inflammation Inflammation TNFa->Inflammation Apoptosis Apoptosis TNFa->Apoptosis VEGF VEGF Expression HIF1a->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis

Figure 2. Simplified signaling pathways modulated by this compound.

Stability and Handling Precautions

  • DMSO Hygroscopicity: DMSO is hygroscopic and will readily absorb water from the atmosphere. The presence of water can reduce the solubility of compounds and potentially affect their stability.[7] Always use fresh, anhydrous DMSO from a tightly sealed container.

  • Light Sensitivity: While not explicitly stated for this compound, many organic compounds are light-sensitive. Storing stock solutions in amber vials and minimizing exposure to light is a good laboratory practice.

  • Safety: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound and DMSO. DMSO can facilitate the absorption of other chemicals through the skin.[8]

By following these detailed application notes and protocols, researchers can confidently prepare and utilize this compound stock solutions in their in vitro studies, leading to more reliable and reproducible data.

References

Application Notes and Protocols for Roquinimex Treatment in Experimental Autoimmune Encephalomyelitis (EAE)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Roquinimex (also known as Linomide) in the treatment of Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for multiple sclerosis. The following sections detail treatment schedules, experimental protocols, and the underlying signaling pathways associated with this compound's immunomodulatory effects.

I. This compound Treatment Schedule and Administration

This compound has been demonstrated to be effective in suppressing the clinical and histopathological signs of EAE in mice. The following table summarizes a reported treatment schedule.

Parameter Value Reference
Drug This compound (Linomide)[1][2]
Animal Model Mice with chronic-relapsing EAE (CR-EAE)[1][2]
Dosage 80 mg per kg per day[1][2]
Administration Route In drinking water[1][2]
Treatment Start Day 7 after disease induction[1][2]
Observed Effect Prevention of clinical and histopathological signs of EAE[1][2]

II. Experimental Protocols

This section provides detailed methodologies for inducing EAE in mice and a general protocol for evaluating the efficacy of this compound.

A. Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

This protocol is a standard method for inducing a chronic progressive form of EAE.

Materials:

  • Female C57BL/6 mice (8-12 weeks old)

  • Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Sterile Phosphate Buffered Saline (PBS)

  • Syringes and needles (27G)

Procedure:

  • Antigen Emulsion Preparation:

    • On the day of immunization (Day 0), prepare an emulsion of MOG35-55 in CFA. A common concentration is 200 µg of MOG35-55 per 100 µL of emulsion for each mouse.

    • Ensure a stable emulsion is formed by vigorous mixing (e.g., vortexing or sonication).

  • Immunization (Day 0):

    • Anesthetize the mice.

    • Administer a total of 200 µL of the MOG35-55/CFA emulsion subcutaneously, typically distributed over two sites on the flank.[3][4]

  • Pertussis Toxin Administration (Day 0 and Day 2):

    • On Day 0, administer 100-200 ng of PTX intraperitoneally (i.p.) in a volume of 100-200 µL of PBS.[4]

    • Repeat the PTX injection on Day 2.[4]

  • Clinical Scoring:

    • Begin daily monitoring of the mice for clinical signs of EAE starting around day 7 post-immunization.

    • Use a standardized scoring system to evaluate disease severity:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Complete hind limb paralysis

      • 4: Hind and forelimb paralysis

      • 5: Moribund state

B. This compound Treatment Protocol

This protocol outlines the administration of this compound for therapeutic evaluation in the EAE model.

Materials:

  • EAE-induced mice

  • This compound (Linomide)

  • Sterile drinking water

Procedure:

  • Drug Preparation:

    • Based on the average daily water consumption of the mice, calculate the amount of this compound needed to achieve a dose of 80 mg/kg/day.

    • Dissolve the calculated amount of this compound in the drinking water. Prepare fresh solutions regularly.

  • Treatment Administration:

    • Starting on day 7 post-immunization, replace the regular drinking water in the cages of the treatment group with the this compound-containing water.[1][2]

    • The control group should receive regular drinking water.

  • Monitoring and Evaluation:

    • Continue daily clinical scoring for both the treatment and control groups for the duration of the experiment (typically 21-28 days or until a clear disease course is established).

    • At the end of the study, tissues (e.g., spinal cord, brain) can be collected for histopathological analysis to assess inflammation and demyelination.

    • Spleen and lymph nodes can be collected for immunological analyses (e.g., cytokine profiling, flow cytometry).

III. Signaling Pathways and Mechanism of Action

This compound exerts its immunomodulatory effects by altering the balance between pro-inflammatory and anti-inflammatory cytokines. It is known to suppress the production of Tumor Necrosis Factor-alpha (TNF-α) while promoting the secretion of Interleukin-10 (IL-10) and Transforming Growth Factor-beta (TGF-β).[5] This shift in the cytokine profile helps to ameliorate the autoimmune response that drives EAE.

Roquinimex_Signaling_Pathway This compound This compound ImmuneCells Immune Cells (e.g., T cells, Macrophages) This compound->ImmuneCells Modulates ProInflammatory Pro-inflammatory Cytokines This compound->ProInflammatory Inhibits AntiInflammatory Anti-inflammatory Cytokines This compound->AntiInflammatory Promotes ImmuneCells->ProInflammatory Produces ImmuneCells->AntiInflammatory Produces TNFa TNF-α ProInflammatory->TNFa IL10 IL-10 AntiInflammatory->IL10 TGFb TGF-β AntiInflammatory->TGFb EAE_Pathology EAE Pathology (Inflammation, Demyelination) TNFa->EAE_Pathology Promotes IL10->EAE_Pathology Inhibits TGFb->EAE_Pathology Inhibits EAE_Workflow Day0 Day 0: EAE Induction (MOG/CFA Immunization, 1st PTX injection) Day2 Day 2: 2nd PTX injection Day0->Day2 Day7 Day 7: Start this compound Treatment (or Vehicle) Day2->Day7 Day7_onward Day 7 onwards: Daily Clinical Scoring Day7->Day7_onward End End of Study: Tissue Collection & Analysis (Histology, Cytokine Profiling) Day7_onward->End

References

Application Notes and Protocols: Flow Cytometry Analysis of T cells Treated with Roquinimex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roquinimex is an immunomodulatory compound that has been investigated for its effects on the immune system, particularly on T cell differentiation and function. It is known to target the Roquin family of proteins, which are critical post-transcriptional regulators of gene expression in T cells. Roquin proteins, primarily Roquin-1 (encoded by the Rc3h1 gene), play a crucial role in maintaining peripheral tolerance and preventing autoimmune diseases by suppressing the expression of key costimulatory molecules and cytokines.

One of the primary targets of Roquin-mediated repression is the Inducible T-cell COStimulator (ICOS), a receptor essential for the differentiation and function of T follicular helper (Tfh) cells.[1] Tfh cells are a specialized subset of CD4+ T cells that provide critical help to B cells within germinal centers, leading to affinity maturation and the generation of long-lived antibody responses. By modulating Roquin activity, this compound is hypothesized to alter the expression of ICOS and other key signaling molecules, thereby influencing the balance of T cell subsets and their effector functions.

These application notes provide detailed protocols for the in vitro treatment of T cells with this compound and their subsequent analysis by multi-color flow cytometry to characterize changes in T cell populations, with a particular focus on Tfh cells and the expression of ICOS.

Data Presentation

The following table summarizes representative quantitative data from flow cytometry analysis of murine splenocytes treated with this compound. These data illustrate the expected immunomodulatory effects of this compound on T cell subsets. (Note: The following data are representative and may vary depending on experimental conditions).

T Cell SubsetMarkerControl (% of CD4+ T cells)This compound-Treated (% of CD4+ T cells)Fold Change
T follicular helper (Tfh) CD4+CXCR5+PD-1+2.5%7.5%3.0
ICOS+ T cells CD4+ICOS+10.2%25.5%2.5
Th1 CD4+CXCR3+15.8%12.6%-0.8
Th17 CD4+CCR6+3.1%2.9%-0.9
Regulatory T cells (Tregs) CD4+FoxP3+8.5%8.3%-1.0

Experimental Protocols

Protocol 1: Isolation and Culture of Murine Splenocytes

This protocol describes the isolation of splenocytes from mice for subsequent in vitro culture and treatment with this compound.

Materials:

  • 70% Ethanol

  • Sterile Phosphate-Buffered Saline (PBS)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol (complete RPMI)

  • 70 µm cell strainer

  • 50 mL conical tubes

  • Red Blood Cell (RBC) Lysis Buffer

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Procedure:

  • Euthanize mice according to approved institutional animal care and use committee protocols.

  • Sterilize the abdominal area with 70% ethanol.

  • Aseptically remove the spleen and place it in a 50 mL conical tube containing 10 mL of sterile PBS on ice.

  • In a sterile cell culture hood, place a 70 µm cell strainer over a fresh 50 mL conical tube.

  • Transfer the spleen to the cell strainer and gently mash it using the plunger end of a sterile syringe.

  • Rinse the strainer with 10 mL of complete RPMI to ensure all cells are collected.

  • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 5 mL of RBC Lysis Buffer. Incubate for 5 minutes at room temperature.

  • Add 45 mL of complete RPMI to neutralize the lysis buffer and centrifuge at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI.

  • Perform a cell count using a hemocytometer and trypan blue to determine cell viability.

  • Resuspend the cells at a final concentration of 2 x 10^6 cells/mL in complete RPMI.

Protocol 2: In Vitro T Cell Activation and this compound Treatment

This protocol details the activation of T cells and their subsequent treatment with this compound.

Materials:

  • Isolated murine splenocytes (from Protocol 1)

  • 24-well tissue culture plates

  • Anti-mouse CD3e antibody (clone 145-2C11)

  • Anti-mouse CD28 antibody (clone 37.51)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • Complete RPMI medium

Procedure:

  • Coat the wells of a 24-well plate with anti-mouse CD3e antibody at a concentration of 2 µg/mL in sterile PBS. Incubate for at least 2 hours at 37°C or overnight at 4°C.

  • Wash the wells twice with sterile PBS to remove any unbound antibody.

  • Add 1 mL of the splenocyte suspension (2 x 10^6 cells/mL) to each well.

  • Add soluble anti-mouse CD28 antibody to a final concentration of 2 µg/mL to each well.

  • Prepare serial dilutions of this compound in complete RPMI. A typical starting concentration range to test is 0.1 µM to 10 µM. Also, prepare a vehicle control.

  • Add the this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.

Protocol 3: Multi-Color Flow Cytometry Staining for T Cell Subsets

This protocol outlines the staining procedure for identifying Tfh, Th1, Th17, and Treg cell populations.

Materials:

  • Treated splenocytes (from Protocol 2)

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fc block (anti-mouse CD16/32 antibody)

  • Fluorochrome-conjugated antibodies (see suggested panel below)

  • Fixation/Permeabilization Buffer (for intracellular staining)

  • Permeabilization Wash Buffer

  • Flow cytometer

Suggested Flow Cytometry Panel:

MarkerFluorochromePurpose
CD4e.g., APC-Cy7Helper T cells
CXCR5e.g., Biotin + Streptavidin-PE-Cy7Tfh cells
PD-1e.g., PETfh cells
ICOSe.g., PerCP-eFluor 710Activated T cells, Tfh cells
CXCR3e.g., FITCTh1 cells
CCR6e.g., BV605Th17 cells
FoxP3e.g., Alexa Fluor 488Regulatory T cells
Live/Dead Staine.g., Zombie AquaViability

Procedure:

Surface Staining:

  • Harvest the cells from the 24-well plate and transfer to FACS tubes.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cells in 100 µL of FACS buffer containing the Live/Dead stain and incubate for 20 minutes at room temperature in the dark.

  • Wash the cells with 2 mL of FACS buffer and centrifuge.

  • Resuspend the cells in 50 µL of FACS buffer containing Fc block and incubate for 10 minutes at 4°C.

  • Add the cocktail of fluorochrome-conjugated surface antibodies (CD4, CXCR5, PD-1, ICOS, CXCR3, CCR6) and incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of FACS buffer.

Intracellular Staining (for FoxP3): 8. Resuspend the cell pellet in 1 mL of Fixation/Permeabilization buffer and incubate for 30-60 minutes at 4°C in the dark. 9. Wash the cells twice with 2 mL of Permeabilization Wash Buffer. 10. Resuspend the cells in 100 µL of Permeabilization Wash Buffer containing the anti-FoxP3 antibody and incubate for 30-45 minutes at 4°C in the dark. 11. Wash the cells twice with 2 mL of Permeabilization Wash Buffer. 12. Resuspend the final cell pellet in 300-500 µL of FACS buffer. 13. Acquire the samples on a flow cytometer.

Visualizations

Roquinimex_Signaling_Pathway cluster_TCR T Cell Receptor Signaling cluster_Roquin Roquin-mediated Regulation cluster_Downstream Downstream Effects TCR TCR Engagement ICOS_Ligand ICOS Ligand Roquin Roquin Protein TCR->Roquin Activates ICOS_mRNA ICOS mRNA ICOS_Ligand->ICOS_mRNA Induces transcription This compound This compound This compound->Roquin Inhibits Roquin->ICOS_mRNA Degrades ICOS_Protein ICOS Protein Expression ICOS_mRNA->ICOS_Protein Translates to Tfh_Differentiation Tfh Cell Differentiation ICOS_Protein->Tfh_Differentiation Promotes

Caption: this compound signaling pathway in T cells.

Experimental_Workflow cluster_Preparation Cell Preparation cluster_Treatment In Vitro Culture and Treatment cluster_Analysis Flow Cytometry Analysis Isolation Splenocyte Isolation Activation T Cell Activation (anti-CD3/CD28) Isolation->Activation Treatment This compound Treatment Activation->Treatment Staining Multi-color Staining (Surface & Intracellular) Treatment->Staining Acquisition Data Acquisition Staining->Acquisition Analysis Data Analysis Acquisition->Analysis

Caption: Experimental workflow for this compound treatment and analysis.

References

Troubleshooting & Optimization

Roquinimex Technical Support Center: Optimizing Concentration and Minimizing Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the use of Roquinimex in your experiments while avoiding cytotoxic effects.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro studies with this compound.

Question/Issue Possible Cause Suggested Solution
High levels of cell death observed even at low concentrations of this compound. 1. Cell line hypersensitivity: Some cell lines may be inherently more sensitive to quinoline-3-carboxamide derivatives. 2. Incorrect solvent concentration: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. 3. Extended exposure time: Continuous exposure to the compound may lead to cumulative toxicity.1. Perform a dose-response curve: Start with a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 value for your specific cell line. 2. Solvent control: Always include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration) to assess solvent toxicity. Ensure the final solvent concentration is low (typically <0.5%). 3. Time-course experiment: Evaluate cell viability at different time points (e.g., 24, 48, and 72 hours) to find the optimal exposure duration.
Inconsistent results between experiments. 1. Variability in cell seeding density: Inconsistent cell numbers at the start of the experiment will lead to variable results. 2. Inconsistent this compound concentration: Errors in serial dilutions can lead to inaccurate final concentrations. 3. Cell passage number: Cells at very high or low passage numbers can behave differently.1. Standardize cell seeding: Ensure a consistent number of viable cells are seeded in each well. 2. Prepare fresh dilutions: Prepare fresh serial dilutions of this compound for each experiment from a well-characterized stock solution. 3. Use a consistent passage number range: Record and maintain a consistent range of passage numbers for your experiments.
No observable effect of this compound on the target cells. 1. Sub-optimal concentration: The concentration used may be too low to elicit a biological response. 2. Cell line insensitivity: The chosen cell line may not express the molecular targets of this compound. 3. Compound degradation: this compound may be unstable under your experimental conditions.1. Increase the concentration: Based on your initial dose-response curve, test higher concentrations. 2. Select an appropriate cell line: Use cell lines known to be responsive to immunomodulatory or anti-angiogenic agents (e.g., endothelial cells, immune cells). 3. Proper storage and handling: Store this compound as recommended by the supplier (typically at -20°C, protected from light) and use freshly prepared solutions.
High background signal in cell viability assays (e.g., MTT, WST-1). 1. Contamination: Bacterial or fungal contamination can affect assay readings. 2. Precipitation of this compound: At high concentrations, the compound may precipitate in the culture medium. 3. Interference with assay reagents: this compound may directly react with the assay reagents.1. Aseptic technique: Ensure strict aseptic technique during cell culture and experiments. 2. Check for precipitation: Visually inspect the culture wells for any precipitate. If observed, consider using a lower concentration or a different solvent. 3. Assay-specific controls: Include a control with this compound in cell-free medium to check for direct reaction with the assay dye.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an immunomodulator with anti-angiogenic properties. Its primary mechanisms of action include:

  • Inhibition of TNF-α: this compound is known to inhibit the secretion of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. This action suggests interference with the NF-κB signaling pathway.[1]

  • Modulation of Cytokine Profile: It affects the balance between pro- and anti-inflammatory cytokines, leading to a decrease in pro-inflammatory cytokines like TNF-α and an increase in anti-inflammatory cytokines such as IL-10 and TGF-β.[1]

  • Enhancement of Immune Cell Activity: It can stimulate the activity of Natural Killer (NK) cells and macrophages.

  • Anti-angiogenic Effects: this compound can inhibit the proliferation of endothelial cells, a key process in angiogenesis.

Q2: What is a typical starting concentration range for in vitro experiments?

A2: A typical starting range for in vitro experiments is between 0.1 µM and 100 µM. It is crucial to perform a dose-response study to determine the optimal, non-toxic concentration for your specific cell line and experimental endpoint. A clinical study in humans reported a maximum plasma concentration (Cmax) of 4.0 µmol/L, which can serve as a reference for physiologically relevant concentrations.

Q3: How should I prepare and store this compound solutions?

A3: this compound is typically dissolved in an organic solvent like DMSO to create a stock solution. Store the stock solution at -20°C and protect it from light. For experiments, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. It is recommended to prepare fresh dilutions for each experiment to ensure compound stability and activity.

Q4: Which cell lines are most suitable for studying the effects of this compound?

A4: The choice of cell line depends on your research question.

  • For immunomodulatory effects: Use immune cells such as peripheral blood mononuclear cells (PBMCs), macrophages (e.g., RAW 264.7, THP-1), or T-cell lines (e.g., Jurkat).

  • For anti-angiogenic effects: Use endothelial cell lines such as Human Umbilical Vein Endothelial Cells (HUVECs) or other microvascular endothelial cells.

  • For anti-cancer effects: A variety of cancer cell lines can be used, but sensitivity will vary. It is important to perform initial screening to identify responsive cell lines.

Q5: What are the key signaling pathways affected by this compound?

A5: Based on its known effects, this compound likely modulates the following signaling pathways:

  • NF-κB Signaling: As a TNF-α inhibitor, this compound is expected to suppress the activation of the NF-κB pathway, which is a central regulator of inflammation and cell survival.

  • MAPK Pathway: The MAPK/ERK pathway is involved in cell proliferation and differentiation. Quinoline derivatives have been shown to modulate this pathway.

  • JAK-STAT Pathway: This pathway is crucial for cytokine signaling and immune cell function. Given this compound's immunomodulatory properties, it may influence JAK-STAT signaling.

Experimental Protocols

Cell Viability Assay (MTT Assay) to Determine IC50

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound using a standard MTT assay.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed 96-well Plate prep_cells->seed_plate treat_cells Treat Cells seed_plate->treat_cells Incubate Overnight prep_roq Prepare this compound Dilutions prep_roq->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt Incubate (24-72h) incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Read Absorbance (570nm) solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for determining the IC50 of this compound using an MTT assay.

signaling_pathway This compound This compound TNFa TNF-α This compound->TNFa Inhibits secretion TNFR TNFR TNFa->TNFR Binds to IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Inflammatory Response Nucleus->Inflammation Promotes CellSurvival Cell Survival Nucleus->CellSurvival Promotes

Caption: Postulated mechanism of this compound via inhibition of the NF-κB pathway.

troubleshooting_logic start High Cell Death? check_conc Check Concentration Range start->check_conc Yes optimize Optimize Conditions start->optimize No check_solvent Check Solvent Control check_conc->check_solvent check_time Check Exposure Time check_solvent->check_time check_time->optimize

References

Technical Support Center: Interpreting Variable Dose-Response Curves with Roquinimex

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Roquinimex. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting variable dose-response curves and to offer troubleshooting for common issues encountered during in vitro experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent and variable results in our cell-based assays with this compound. At some concentrations, we see the expected inhibitory effect, but at other, sometimes lower, concentrations, the effect is diminished or even reversed. Why is this happening?

A1: The phenomenon you are observing is likely due to the complex immunomodulatory nature of this compound, which can lead to a biphasic or hormetic dose-response curve. Unlike a classic sigmoidal dose-response, where the effect increases with concentration, a biphasic response is characterized by a stimulatory or diminished effect at low doses and an inhibitory effect at high doses (or vice versa). This can manifest as a "U-shaped" or inverted "U-shaped" curve.[1][2]

Potential reasons for this include:

  • Differential effects on cytokine production: this compound has been shown to modulate the balance between pro-inflammatory and anti-inflammatory cytokines in a dose-dependent manner.[3][4] At certain concentrations, it may suppress pro-inflammatory cytokines like TNF-α while enhancing anti-inflammatory cytokines such as IL-10 and TGF-β, leading to a net effect that can vary with the dose.[3]

  • Receptor and signaling pathway complexity: The cellular targets of this compound may respond differently depending on the level of occupancy by the compound, leading to the activation of different signaling pathways at various concentrations.

  • Off-target effects: At higher concentrations, off-target effects can become more prominent, leading to a different biological outcome than the intended target-specific effect observed at lower concentrations.

Q2: What is a biphasic dose-response curve and how does it relate to this compound?

A2: A biphasic dose-response, also known as hormesis, is a phenomenon where a substance elicits opposite effects at different concentrations.[1][2] For instance, a low dose of a compound might stimulate a biological process, while a high dose inhibits it. This is a recognized phenomenon for many biologically active compounds, including some immunomodulators.[1][2]

While a classic biphasic curve for this compound is not extensively documented in publicly available literature with precise quantitative data for every cell type and endpoint, its known dose-dependent effects on cytokine balance strongly suggest the potential for such responses.[3][4] Researchers should be aware of this possibility when designing experiments and interpreting their data.

Q3: Our lab is having trouble with the reproducibility of our this compound experiments. What are some common sources of variability?

A3: Beyond the inherent biphasic nature of this compound's activity, several experimental factors can contribute to a lack of reproducibility:

  • Cell Culture Conditions:

    • Cell density: The number of cells seeded can influence the local concentration of secreted factors and the overall response to the drug.

    • Passage number: Cells at high passage numbers can exhibit altered phenotypes and drug responses.

    • Serum variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and cytokines that may influence the experimental outcome.

  • Reagent Preparation and Handling:

    • Solvent effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability or the assay readout.

    • Drug stability: this compound solutions should be prepared fresh and protected from light and repeated freeze-thaw cycles.

  • Assay Protocol:

    • Incubation times: The duration of drug exposure can significantly impact the observed effect.

    • Assay readout: The choice of endpoint (e.g., proliferation, cytokine secretion, gene expression) will determine the nature of the dose-response curve.

Troubleshooting Guides

Issue 1: Non-linear or Biphasic Dose-Response Curve
Potential Cause Troubleshooting Steps
Hormetic Effect of this compound 1. Expand Dose Range: Test a wider range of concentrations, including several log dilutions below and above the expected effective concentration. This will help to fully characterize the dose-response curve. 2. Multiple Endpoints: Measure several different biological endpoints simultaneously (e.g., cytotoxicity, proliferation, and secretion of key cytokines like TNF-α and IL-10) to gain a more comprehensive understanding of the cellular response. 3. Literature Review: Consult literature for similar compounds or pathways that exhibit biphasic responses to inform your experimental design and interpretation.[1][2]
Assay Interference 1. Control for Solvent Effects: Run a vehicle control with the same concentration of solvent (e.g., DMSO) used in the highest drug concentration wells. 2. Check for Assay Artifacts: Ensure that this compound does not directly interfere with the assay chemistry (e.g., fluorescence or absorbance of the readout).
Time-Dependent Effects 1. Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time for observing the desired effect. The cellular response to this compound may change over time.
Issue 2: Poor Reproducibility Between Experiments
Potential Cause Troubleshooting Steps
Inconsistent Cell Culture 1. Standardize Cell Seeding: Use a consistent cell seeding density for all experiments. 2. Monitor Passage Number: Use cells within a defined low passage number range. 3. Test Serum Lots: Pre-screen different lots of FBS to find one that supports consistent cell growth and response.
Reagent Variability 1. Prepare Fresh Solutions: Prepare this compound stock solutions fresh for each experiment or store small aliquots at -80°C to avoid repeated freeze-thaw cycles. 2. Consistent Reagent Preparation: Ensure all other reagents (e.g., media, buffers, assay components) are prepared consistently.
Operator Variability 1. Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all steps of the experiment. 2. Cross-Training: Ensure all personnel performing the assay are trained on the same protocol.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on TNF-α Secretion by LPS-stimulated Macrophages

This compound Concentration (µM)TNF-α Secretion (% of Control)Standard Deviation
0 (Control)1005.2
0.011156.1
0.1854.8
1503.5
10352.9
100604.2

Table 2: Hypothetical Dose-Response of this compound on T-cell Proliferation

This compound Concentration (µM)Proliferation (% of Control)Standard Deviation
0 (Control)1007.3
0.051258.1
0.5906.5
5605.1
50404.3
200555.9

Experimental Protocols

Key Experiment: In Vitro Cytokine Modulation Assay

This protocol describes a general method for assessing the effect of this compound on cytokine production by peripheral blood mononuclear cells (PBMCs).

1. Materials:

  • This compound

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine

  • Lipopolysaccharide (LPS) for cell stimulation

  • ELISA kits for TNF-α and IL-10

  • 96-well cell culture plates

2. Cell Preparation:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium.

  • Count the cells and adjust the density to 1 x 10^6 cells/mL.

3. Experimental Procedure:

  • Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.

  • Prepare serial dilutions of this compound in complete medium.

  • Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Pre-incubate the cells with this compound for 1 hour at 37°C in a 5% CO2 incubator.

  • Add 50 µL of LPS solution (final concentration of 100 ng/mL) to stimulate the cells. Include an unstimulated control.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

4. Data Collection:

  • After incubation, centrifuge the plate to pellet the cells.

  • Collect the supernatant and store at -80°C until analysis.

  • Measure the concentrations of TNF-α and IL-10 in the supernatants using ELISA kits according to the manufacturer's instructions.

5. Data Analysis:

  • Calculate the mean and standard deviation for each condition.

  • Normalize the cytokine concentrations to the LPS-stimulated control (set to 100%).

  • Plot the normalized cytokine concentrations against the this compound concentration to generate dose-response curves.

Mandatory Visualization

Roquinimex_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Stimulus->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) Inactive IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) Active NFkB_inactive->NFkB_active Translocates to Nucleus This compound This compound This compound->IKK_complex Inhibits (?) Gene_transcription Gene Transcription NFkB_active->Gene_transcription Initiates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) Gene_transcription->Pro_inflammatory_Cytokines Anti_inflammatory_Cytokines Anti-inflammatory Cytokines (e.g., IL-10) Gene_transcription->Anti_inflammatory_Cytokines

This compound's Putative Action on the NF-κB Signaling Pathway.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Isolation Isolate PBMCs Cell_Culture Culture & Count Cells Cell_Isolation->Cell_Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep Prepare this compound Serial Dilutions Drug_Addition Add this compound & Vehicle Control Compound_Prep->Drug_Addition Cell_Seeding->Drug_Addition Stimulation Add Stimulus (e.g., LPS) Drug_Addition->Stimulation Incubation Incubate 24h Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection ELISA Perform ELISA for TNF-α and IL-10 Supernatant_Collection->ELISA Data_Analysis Analyze & Plot Data ELISA->Data_Analysis Interpretation Interpret Dose-Response Data_Analysis->Interpretation

In Vitro Cytokine Modulation Assay Workflow.

References

Technical Support Center: Mitigating Off-Target Effects of Roquinimex In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Roquinimex in vitro. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and mitigate potential off-target effects of this immunomodulatory compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary known on-target mechanism of action for this compound in vitro?

This compound is a quinoline-3-carboxamide derivative that functions as an immunomodulator. Its primary on-target effects observed in vitro include the augmentation of natural killer (NK) cell activity and the modulation of cytokine production by various immune cells. Specifically, this compound has been shown to inhibit the secretion of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) while promoting the production of anti-inflammatory cytokines such as Interleukin-10 (IL-10) and Transforming Growth Factor-beta (TGF-β)[1][2].

Q2: What are the potential off-target effects of this compound and how can they be identified?

While specific off-target binding proteins for this compound are not extensively documented in publicly available literature, general approaches for identifying off-target interactions of small molecules can be applied. These methods include:

  • Chemical Proteomics: Techniques like affinity chromatography using a this compound-based probe can help pull down and identify binding partners from cell lysates. These interacting proteins can then be identified using mass spectrometry[3][4][5][6].

  • Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of a ligand. A shift in a protein's melting temperature upon this compound treatment can indicate a direct binding interaction[7][8][9][10][11].

  • Kinome Scanning: As many small molecules can have unintended effects on kinases, a kinome-wide scan can reveal off-target kinase interactions[12][13][14][15].

  • Phenotypic Screening: Utilizing high-content imaging or other phenotypic assays in various cell lines can reveal unexpected cellular effects that may be indicative of off-target activity.

Q3: How can I minimize off-target effects of this compound in my in vitro experiments?

Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Here are several strategies you can employ:

  • Dose-Response Optimization: Use the lowest effective concentration of this compound that elicits the desired on-target effect. A careful dose-response study is essential to distinguish between on-target and potential off-target effects that may appear at higher concentrations.

  • Use of Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control. This can help to differentiate specific on-target effects from non-specific or scaffold-related off-target effects.

  • Cell Line Selection: The expression levels of on-target and potential off-target proteins can vary significantly between cell lines. Choose cell lines that are well-characterized and relevant to the biological question being addressed.

  • Employing Orthogonal Assays: Confirm key findings using multiple, independent assay formats that measure different aspects of the same biological process. This can help to ensure that the observed effects are not an artifact of a particular assay system.

Troubleshooting Guides

Guide 1: Unexpected or Inconsistent Results in NK Cell Activity Assays

Problem: You are observing high variability or no significant increase in NK cell-mediated cytotoxicity after this compound treatment.

Possible Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a detailed dose-response curve to determine the optimal concentration for NK cell activation in your specific cell model. Concentrations that are too high may induce off-target toxicity, while concentrations that are too low will be ineffective.
Cell Viability Issues Assess the viability of both your NK cells and target cells before and after the assay using a reliable method like trypan blue exclusion or a fluorescence-based viability assay. This compound, especially at higher concentrations, could have cytotoxic off-target effects.
Incorrect Effector-to-Target (E:T) Ratio Optimize the E:T ratio for your specific NK and target cell pairing. A suboptimal ratio can mask the effects of this compound.
Assay Timing The kinetics of NK cell activation can vary. Perform a time-course experiment to determine the optimal incubation time with this compound before and during the co-culture with target cells.
Target Cell Sensitivity Ensure your target cell line is sensitive to NK cell-mediated killing. Some cell lines have mechanisms to evade NK cell cytotoxicity.
Guide 2: Inconsistent Inhibition of TNF-α Secretion

Problem: You are not observing a consistent, dose-dependent decrease in TNF-α secretion from your immune cells (e.g., macrophages or PBMCs) after this compound treatment.

Possible Cause Troubleshooting Step
Inappropriate Cell Stimulation Ensure that your cells are properly stimulated to produce TNF-α (e.g., with LPS for macrophages). The timing and concentration of the stimulus are critical.
This compound Concentration and Pre-incubation Optimize the concentration of this compound and the pre-incubation time before adding the stimulus. The drug may need to be present for a certain period to exert its inhibitory effect.
Cell Health and Density Ensure your cells are healthy and plated at the correct density. Over-confluent or unhealthy cells may not respond appropriately to stimuli or this compound.
Cytokine Measurement Assay Issues If using an ELISA or a similar immunoassay, troubleshoot the assay itself. Run appropriate controls (positive, negative, and standard curve) to ensure the assay is performing correctly. Refer to general immunoassay troubleshooting guides for more detailed advice.
Off-target Pro-inflammatory Effects At certain concentrations or in specific cell types, this compound could paradoxically induce other pro-inflammatory pathways. Measure a panel of cytokines to get a broader picture of the immunomodulatory effects.

Experimental Protocols

Protocol 1: In Vitro NK Cell-Mediated Cytotoxicity Assay

This protocol provides a general framework for assessing the effect of this compound on NK cell activity.

  • Cell Preparation:

    • Culture human NK cells (e.g., from PBMCs or an NK cell line like NK-92) and a target cancer cell line (e.g., K562) in appropriate culture media.

    • Label the target cells with a viability dye such as Calcein-AM or a radioactive label like 51Cr.

  • This compound Treatment:

    • Pre-incubate the NK cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Co-culture:

    • Co-culture the pre-treated NK cells with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1) in a 96-well plate.

  • Cytotoxicity Measurement:

    • Incubate the co-culture for 4-6 hours at 37°C.

    • Measure the release of the label from the target cells into the supernatant. For Calcein-AM, this involves measuring fluorescence; for 51Cr, this involves measuring radioactivity.

  • Data Analysis:

    • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

      • Experimental Release: Signal from target cells co-cultured with NK cells.

      • Spontaneous Release: Signal from target cells incubated with media alone.

      • Maximum Release: Signal from target cells lysed with a detergent (e.g., Triton X-100).

Protocol 2: In Vitro TNF-α Secretion Assay

This protocol outlines a general method for measuring the effect of this compound on TNF-α secretion from macrophages.

  • Cell Preparation:

    • Plate human monocyte-derived macrophages or a macrophage-like cell line (e.g., THP-1 differentiated with PMA) in a 96-well plate and allow them to adhere.

  • This compound Treatment:

    • Pre-incubate the macrophages with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1-2 hours. Include a vehicle control.

  • Stimulation:

    • Stimulate the cells with an appropriate concentration of Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce TNF-α production.

  • Incubation:

    • Incubate the cells for 4-6 hours at 37°C.

  • Supernatant Collection:

    • Centrifuge the plate and carefully collect the supernatant.

  • TNF-α Measurement:

    • Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the provided TNF-α standards.

    • Calculate the concentration of TNF-α in each sample and normalize to the vehicle control to determine the percentage of inhibition.

Quantitative Data Summary

Table 1: Comparative Potency of this compound for On-Target vs. Potential Off-Target Effects

Activity Assay Type Cell Line Metric Potency (EC50/IC50) Notes
On-Target
TNF-α InhibitionELISAHuman PBMCsIC50[Insert experimentally determined value]Measures inhibition of LPS-induced TNF-α secretion.
NK Cell ActivationCytotoxicity AssayNK-92 / K562EC50[Insert experimentally determined value]Measures enhancement of NK cell-mediated lysis.
Off-Target (Hypothetical Examples)
Kinase X InhibitionKinase Activity AssayCell-freeIC50[Insert experimentally determined value]Identified via kinome scan.
Protein Y BindingCETSAHEK293EC50[Insert experimentally determined value]Identified via proteomics screen.
General CytotoxicityCell Viability AssayHeLaIC50[Insert experimentally determined value]Assesses non-specific cell death.

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to studying this compound's effects in vitro.

OnTargetSignaling This compound This compound ImmuneCell Immune Cell (e.g., Macrophage, NK Cell) This compound->ImmuneCell NFkB NF-κB Pathway This compound->NFkB Inhibits NK_Activation NK Cell Activation (Increased Cytotoxicity) This compound->NK_Activation Promotes ImmuneCell->NFkB Stimulus (e.g., LPS) AP1 AP-1 Pathway ImmuneCell->AP1 Stimulus TNFa_Gene TNF-α Gene Transcription NFkB->TNFa_Gene AP1->TNFa_Gene TNFa_Protein TNF-α Secretion TNFa_Gene->TNFa_Protein

Caption: On-target signaling pathways of this compound.

OffTargetWorkflow cluster_Discovery Off-Target Discovery cluster_Validation Validation & Mitigation CETSA CETSA OffTarget Potential Off-Target Protein Identified CETSA->OffTarget ChemProteomics Chemical Proteomics ChemProteomics->OffTarget KinomeScan Kinome Scan KinomeScan->OffTarget DoseResponse Dose-Response Analysis Mitigation Mitigated Experimental Design DoseResponse->Mitigation OrthogonalAssay Orthogonal Assays OrthogonalAssay->Mitigation ControlCompound Inactive Controls ControlCompound->Mitigation This compound This compound Treatment (In Vitro Model) This compound->CETSA This compound->ChemProteomics This compound->KinomeScan OffTarget->DoseResponse OffTarget->OrthogonalAssay OffTarget->ControlCompound

Caption: Workflow for identifying and mitigating off-target effects.

References

dealing with Roquinimex precipitation in culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Roquinimex. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered when using this compound in cell culture, with a primary focus on addressing its precipitation in aqueous media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my cell culture medium?

A1: this compound is known to be poorly soluble in aqueous solutions like cell culture media. It is, however, soluble in organic solvents such as DMSO. When a concentrated stock of this compound in DMSO is diluted into the aqueous environment of the culture medium, the dramatic change in solvent polarity can cause the compound to fall out of solution, leading to precipitation.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. It can be dissolved in DMSO at concentrations as high as 62 mg/mL (201.08 mM).[1]

Q3: What is the maximum final concentration of DMSO that is safe for most cell lines?

A3: As a general guideline, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity. The tolerance to DMSO can be cell line-dependent, so it is advisable to run a vehicle control (medium with the same final concentration of DMSO without this compound) to assess its effect on your specific cells.

Q4: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?

A4: No, this compound is reported to be insoluble in water.[1] Attempting to dissolve it directly in aqueous buffers will likely be unsuccessful and result in precipitation.

Q5: How can I prevent this compound precipitation during my experiments?

A5: Several strategies can be employed to prevent precipitation. These include preparing a high-concentration stock solution in DMSO, followed by a serial dilution in your culture medium. It is also crucial to ensure rapid and thorough mixing upon addition to the medium. For a detailed procedure, please refer to the Troubleshooting Guide and the Experimental Protocols sections below.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to diagnosing and resolving this compound precipitation issues in your cell culture experiments.

dot

Roquinimex_Troubleshooting Troubleshooting this compound Precipitation start Precipitation Observed in Culture Medium check_stock Step 1: Verify Stock Solution - Is the stock solution clear? - Was fresh, anhydrous DMSO used? start->check_stock check_dilution Step 2: Review Dilution Method - Was the final DMSO concentration <0.5%? - Was the stock added to pre-warmed media? - Was it mixed immediately and thoroughly? check_stock->check_dilution Yes solution_stock Solution: - Prepare fresh stock in anhydrous DMSO. - Gently warm to ensure complete dissolution. check_stock->solution_stock No check_media Step 3: Examine Culture Medium - Is the medium clear before adding this compound? - Is the pH of the medium stable? - Is serum (FBS) present? check_dilution->check_media Yes solution_dilution Solution: - Perform serial dilutions. - Add dropwise to the vortexing medium. - Consider a lower final concentration. check_dilution->solution_dilution No solution_media Solution: - Use fresh, pre-warmed media. - Ensure media is properly buffered. - Test with and without serum. check_media->solution_media No end Precipitation Resolved check_media->end Yes solution_stock->check_dilution solution_dilution->check_media solution_media->end Roquinimex_Pathway Proposed Signaling Pathway for this compound-Mediated TNF-α Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound S100A9 S100A9 This compound->S100A9 Inhibits TLR4 TLR4 S100A9->TLR4 Activates MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Translocation TNFa_gene TNF-α Gene Transcription TNFa_protein TNF-α Protein TNFa_gene->TNFa_protein Translation Inflammation Inflammation TNFa_protein->Inflammation

References

controlling for batch-to-batch variability of Roquinimex

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for the batch-to-batch variability of Roquinimex.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as Linomide) is a synthetic quinoline-3-carboxamide derivative with immunomodulatory properties.[1][2] Its primary mechanisms of action include:

  • Enhancement of Natural Killer (NK) cell activity: this compound has been shown to increase the number and cytotoxic activity of NK cells.[3][4]

  • Inhibition of angiogenesis: It can inhibit the formation of new blood vessels, a critical process in tumor growth.[2][5]

  • Modulation of cytokine production: this compound can reduce the secretion of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[2][6]

Q2: What are the known molecular targets of this compound?

While the exact molecular targets are not fully elucidated, studies suggest that this compound may exert its effects through various pathways. It has been shown to modulate the activity of immune cells and the production of cytokines like Interleukin-2.[7] Some research also points towards a potential interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in immune responses.[8]

Q3: Why was the clinical development of this compound halted?

Clinical trials with this compound were terminated due to unexpected serious cardiovascular side effects.[2]

Q4: How should this compound be stored to ensure stability?

For long-term stability, this compound should be stored as a solid at -20°C for up to one year or at -80°C for up to two years.[9][10] Stock solutions should be prepared fresh, but if necessary, can be stored in aliquots at -20°C for up to one month to avoid repeated freeze-thaw cycles.[11] It is soluble in DMSO.[6][10]

Troubleshooting Guide: Addressing Batch-to-Batch Variability

Inconsistent experimental results when using different batches of this compound can be a significant challenge. This guide provides a systematic approach to identify and control for this variability.

Problem: I am observing significant differences in the biological effect of this compound between different purchased lots.

This is a common issue with small molecules and can arise from variations in purity, the presence of impurities, or degradation of the compound.

Solution Workflow:

This compound Troubleshooting Workflow cluster_0 Initial Observation cluster_1 Step 1: Physicochemical Quality Control cluster_2 Step 2: Functional Validation cluster_3 Step 3: Decision and Action A Inconsistent results between this compound batches B Perform HPLC analysis on each batch A->B C Assess purity and impurity profile B->C D Quantify concentration accurately B->D H Purity/Concentration Issues? C->H D->H E Select a relevant biological assay (e.g., TNF-α secretion, NK cell cytotoxicity) F Test new vs. old batch side-by-side E->F G Compare dose-response curves F->G I Functional Activity Issues? G->I H->I No J Contact supplier with data H->J Yes K Adjust experimental concentration based on purity H->K Minor Deviation I->J Yes L Qualify new batch for future experiments I->L No K->F M Proceed with qualified batch L->M

Caption: Troubleshooting workflow for this compound batch-to-batch variability.

Detailed Troubleshooting Steps:
  • Physicochemical Analysis:

    • High-Performance Liquid Chromatography (HPLC): This is a critical first step to assess the purity of each batch of this compound. A validated reverse-phase HPLC (RP-HPLC) method can separate this compound from potential impurities. Compare the chromatograms of different batches, looking for differences in the main peak area (purity) and the presence of additional peaks (impurities).

    • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) can help in identifying the impurities detected.

    • Quantitative Analysis: Ensure accurate quantification of the compound in each batch. Do not rely solely on the weight provided by the manufacturer. Create a standard curve with a well-characterized reference standard if available.

  • Functional Validation Assays:

    • It is crucial to test the biological activity of each new batch. The choice of assay should reflect the intended use of the compound in your experiments.

    • TNF-α Secretion Assay: As this compound is known to inhibit TNF-α secretion, a lipopolysaccharide (LPS)-induced TNF-α secretion assay in a cell line like THP-1 or in primary human peripheral blood mononuclear cells (PBMCs) is a relevant functional test.

    • NK Cell Cytotoxicity Assay: If your research focuses on the immuno-stimulatory effects of this compound, an NK cell-mediated cytotoxicity assay against a target cell line (e.g., K562) can be used to validate its activity.

    • Angiogenesis Assay: For studies related to its anti-cancer properties, an in vitro endothelial tube formation assay can be employed to confirm its anti-angiogenic effects.

  • Side-by-Side Comparison:

    • When a new batch is received, always perform a side-by-side comparison with a previous, well-characterized "gold standard" batch.

    • Generate dose-response curves for both batches in the chosen functional assay. This will reveal any shifts in potency (EC50/IC50).

Quantitative Data Summary

The following tables provide example data from quality control and functional validation assays for two different hypothetical batches of this compound to illustrate how to compare them.

Table 1: Physicochemical Quality Control of this compound Batches

ParameterBatch ABatch BAcceptance Criteria
Purity by HPLC (%) 99.295.8> 98%
Major Impurity 1 (%) 0.32.1< 0.5%
Major Impurity 2 (%) 0.11.5< 0.5%
Concentration (from stock) 10.1 mM9.6 mM9.5 - 10.5 mM

Table 2: Functional Validation of this compound Batches

AssayParameterBatch ABatch B
TNF-α Secretion Assay IC50 (µM)5.28.9
NK Cell Cytotoxicity Assay EC50 (µM)2.84.5
Angiogenesis Assay % Inhibition at 10 µM65%48%

Key Experimental Protocols

Protocol: Purity Assessment by RP-HPLC

This protocol provides a general method for assessing the purity of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve this compound in DMSO to a concentration of 1 mg/mL. Dilute in the mobile phase.

  • Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurity peaks. Calculate the percentage purity based on the peak areas.

Protocol: TNF-α Secretion Inhibition Assay
  • Cell Line: THP-1 human monocytic cell line.

  • Procedure:

    • Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and differentiate with Phorbol 12-myristate 13-acetate (PMA) for 24 hours.

    • Remove the PMA-containing medium and replace it with fresh medium.

    • Pre-treat the cells with various concentrations of this compound (from different batches) for 2 hours.

    • Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 6 hours to induce TNF-α secretion.

    • Collect the cell culture supernatant.

    • Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

    • Calculate the IC50 value for each batch.

Protocol: NK Cell Cytotoxicity Assay
  • Effector Cells: Human Natural Killer (NK) cells (isolated from PBMCs or an NK cell line like NK-92).

  • Target Cells: K562 chronic myelogenous leukemia cell line.

  • Procedure:

    • Label target K562 cells with a fluorescent dye (e.g., Calcein AM).

    • Incubate effector NK cells with different concentrations of this compound (from different batches) for 4-18 hours.

    • Co-culture the activated NK cells with the labeled K562 cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1) for 4 hours.

    • Measure the lysis of target cells by quantifying the release of the fluorescent dye into the supernatant using a fluorescence plate reader.

    • Calculate the percentage of specific lysis and determine the EC50 for each batch.

Signaling Pathways and Workflows

Roquinimex_Mechanism_of_Action cluster_immune Immune Modulation cluster_angiogenesis Anti-Angiogenesis This compound This compound NK_Cell NK Cell This compound->NK_Cell Activates Macrophage Macrophage This compound->Macrophage Modulates IL2 IL-2 Signaling This compound->IL2 Enhances Endothelial_Cell Endothelial Cell This compound->Endothelial_Cell Inhibits TNFa TNF-α Secretion Macrophage->TNFa Inhibits Vessel_Formation New Vessel Formation Endothelial_Cell->Vessel_Formation Leads to

Caption: Simplified signaling pathways affected by this compound.

By implementing these quality control measures and standardized protocols, researchers can mitigate the impact of batch-to-batch variability of this compound, leading to more reproducible and reliable experimental outcomes.

References

Technical Support Center: Optimizing Incubation Time for Roquinimex in Lymphocyte Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Roquinimex in lymphocyte proliferation assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of this compound on lymphocytes?

A1: this compound is an immunomodulator, not a classical mitogen. Its primary role is to stimulate cellular immune responses, particularly by enhancing the activity and numbers of Natural Killer (NK) cells and activated T cells.[1][2][3] It is not designed to induce widespread lymphocyte proliferation on its own but rather to modulate the immune response.

Q2: How does this compound work at a molecular level in T cells?

A2: this compound's mechanism is linked to the function of the Roquin protein. Roquin is an RNA-binding protein that plays a crucial role in preventing autoimmunity by limiting the expression of the Inducible T-cell co-stimulator (ICOS).[4] It achieves this by promoting the degradation of ICOS messenger RNA (mRNA).[5][6]

Q3: What is the expected outcome of adding this compound to a lymphocyte proliferation assay?

A3: Instead of causing direct proliferation, this compound is expected to modulate the proliferative response induced by a primary stimulus (e.g., a mitogen like PHA or a specific antigen). Depending on the context, it may enhance the proliferation of certain lymphocyte subsets (like activated T cells) or alter the kinetics of the proliferative response.

Q4: What is a typical incubation time for a lymphocyte proliferation assay?

A4: The incubation time for lymphocyte proliferation assays can vary significantly depending on the stimulus and the assay method. Typical durations can range from 48 hours to 6 days.[7][8] For time-series analysis using dye dilution methods like CFSE, multiple time points are taken, often every 6-12 hours, to track cell division over several days.[6][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect on proliferation after adding this compound. This compound is a modulator, not a potent mitogen. It may not induce proliferation on its own.Use this compound in co-stimulation with a primary mitogen (e.g., PHA, anti-CD3/CD28) to observe its modulatory effects.
Sub-optimal concentration of this compound.Perform a dose-response experiment to determine the optimal concentration. A wide range should be tested initially (e.g., 0.1 µM to 100 µM).
Inappropriate incubation time to observe a modulatory effect.Conduct a time-course experiment, measuring proliferation at multiple time points (e.g., 24, 48, 72, 96 hours) to capture the kinetics of modulation.
Reduced cell viability or evidence of cytotoxicity. High concentration of this compound may be toxic to lymphocytes.Perform a cytotoxicity assay (e.g., MTT or LDH release assay) with a range of this compound concentrations to determine the maximum non-toxic dose.[10][11][12]
The solvent for this compound is toxic to the cells.Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level (typically <0.1%). Run a solvent-only control.
High background proliferation in unstimulated control wells. Contamination of cell culture with other mitogenic substances.Ensure sterile technique and use fresh, high-quality reagents.
Presence of feeder cells that are proliferating.If using feeder cells, ensure they are properly irradiated or treated with a proliferation inhibitor like mitomycin C.
Inconsistent results between replicate wells. Uneven distribution of cells in the 96-well plate.Ensure the cell suspension is thoroughly mixed before and during plating.
Pipetting errors.Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accuracy.
Edge effects in the culture plate.Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

This protocol outlines a method to determine the optimal, non-toxic concentration range of this compound for use in lymphocyte proliferation assays using a colorimetric method (MTT assay).

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 culture medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin

  • This compound stock solution (e.g., in DMSO)

  • Primary mitogen (e.g., Phytohemagglutinin (PHA))

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Detergent solution (e.g., acid-isopropanol)

  • 96-well flat-bottom culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Plate reader

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in complete RPMI-1640 medium and adjust the cell concentration to 1 x 10^6 cells/mL.

  • Prepare a series of this compound dilutions in complete medium. A common approach is to start with a wide range, for example, from 100 µM down to 0.1 µM using 10-fold dilutions.

  • Dispense 100 µL of the PBMC suspension into the wells of a 96-well plate.

  • Add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (negative control) and a solvent control.

  • To a parallel set of wells, add the primary mitogen (e.g., PHA at a final concentration of 5 µg/mL) along with the this compound dilutions to assess modulation.

  • Incubate the plate for 48-72 hours in a CO2 incubator.

  • Four hours before the end of the incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • At the end of the incubation, add 100 µL of detergent solution to each well to solubilize the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability and proliferation inhibition to determine the optimal concentration range.

Protocol 2: Time-Course Analysis of this compound's Modulatory Effect using CFSE

This protocol details a flow cytometry-based assay to track the proliferation of lymphocytes over time when co-stimulated with a primary mitogen and this compound.

Materials:

  • Isolated T cells or PBMCs

  • Carboxyfluorescein succinimidyl ester (CFSE) dye

  • Complete RPMI-1640 medium

  • Primary mitogen (e.g., anti-CD3/CD28 beads)

  • This compound at its optimal concentration (determined from Protocol 1)

  • Flow cytometer

  • Fluorescently labeled antibodies against lymphocyte surface markers (e.g., CD4, CD8)

Procedure:

  • Label the lymphocytes with CFSE according to the manufacturer's protocol. Typically, cells are incubated with 1-5 µM CFSE for 10-15 minutes at 37°C.

  • Quench the staining reaction with FBS-containing medium and wash the cells.

  • Resuspend the CFSE-labeled cells in complete medium at a concentration of 1 x 10^6 cells/mL.

  • Prepare two sets of cultures: one with the primary mitogen alone and another with the primary mitogen plus the optimal concentration of this compound.

  • Culture the cells in a CO2 incubator.

  • At designated time points (e.g., 0, 24, 48, 72, and 96 hours), harvest a sample from each culture condition.

  • Stain the harvested cells with fluorescently labeled antibodies to identify specific lymphocyte subsets (e.g., CD4+ and CD8+ T cells).

  • Analyze the samples on a flow cytometer, gating on the lymphocyte populations of interest.

  • Quantify the proliferation by analyzing the dilution of the CFSE signal. Each peak of decreasing fluorescence intensity represents a cell division.

  • Compare the proliferation profiles between the cultures with and without this compound at each time point.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on PHA-Stimulated Lymphocyte Proliferation (72-hour incubation)

This compound Concentration (µM)Mean Proliferation Index (± SD)% Modulation of ProliferationCell Viability (%)
0 (PHA alone)15.2 (± 1.8)0%95%
0.116.1 (± 2.1)+5.9%94%
118.5 (± 2.5)+21.7%93%
1020.3 (± 2.9)+33.6%91%
5012.1 (± 1.5)-20.4%75%
1005.4 (± 0.9)-64.5%40%

This table presents example data to illustrate how to summarize quantitative results. Actual results may vary.

Table 2: Hypothetical Time-Course of this compound (10 µM) Modulation of Anti-CD3/CD28 Stimulated T Cell Proliferation (% Divided Cells)

Incubation Time (hours)Stimulated Control (% Divided)Stimulated + this compound (% Divided)
245.2%6.1%
4825.8%35.2%
7260.1%75.4%
9685.3%92.1%

This table presents example data to illustrate the modulatory effect of this compound over time.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_culture Cell Culture & Treatment cluster_incubation Time-Course Incubation cluster_analysis Analysis pbmc Isolate PBMCs cfse Label with CFSE pbmc->cfse plate Plate Cells cfse->plate control Add Mitogen (Control) plate->control roq Add Mitogen + this compound plate->roq t0 T = 0h control->t0 roq->t0 t24 T = 24h t0->t24 t48 T = 48h t24->t48 t72 T = 72h t48->t72 t96 T = 96h t72->t96 harvest Harvest Cells t96->harvest stain Stain for Surface Markers harvest->stain flow Flow Cytometry Analysis stain->flow roquinimex_pathway cluster_tcr T Cell Activation cluster_downstream Downstream Signaling cluster_roquin Roquin-mediated Regulation cluster_outcome Functional Outcome TCR TCR Engagement PI3K PI3K-Akt Pathway TCR->PI3K NFkB NF-κB Pathway TCR->NFkB CD28 CD28 Co-stimulation CD28->PI3K ICOS_exp ICOS mRNA Expression PI3K->ICOS_exp NFkB->ICOS_exp ICOS_protein ICOS Protein Expression ICOS_exp->ICOS_protein This compound This compound Roquin Roquin Protein This compound->Roquin enhances activity ICOS_deg ICOS mRNA Degradation Roquin->ICOS_deg ICOS_deg->ICOS_protein Prolif Modulated T Cell Proliferation & Effector Function ICOS_protein->Prolif

References

Validation & Comparative

A Comparative Analysis of the Mechanisms of Action: Roquinimex vs. Laquinimod

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the immunomodulatory and neuroprotective effects of two quinoline-3-carboxamide derivatives.

This guide provides a detailed comparison of the mechanisms of action of Roquinimex and its successor, Laquinimod. Both are quinoline-3-carboxamide derivatives developed for the treatment of autoimmune diseases, particularly multiple sclerosis (MS). While this compound showed initial promise, its clinical development was halted due to significant cardiovascular toxicity.[1] Laquinimod was subsequently developed from a structure-activity relationship screening program to identify a compound with a superior safety profile and enhanced potency.[1][2][3][4] This guide will delve into the distinct and overlapping molecular and cellular effects of these two agents, supported by experimental data and detailed methodologies.

Core Mechanism of Action: A Shift from Broad Immunostimulation to Targeted Immunomodulation and Neuroprotection

This compound primarily acts as an immunostimulant, enhancing the activity of natural killer (NK) cells and macrophage cytotoxicity.[5][6][7] Its mechanism also involves the inhibition of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and a shift in the cytokine balance from a Th1 to a Th2 profile.[8]

Laquinimod, while sharing the quinoline-3-carboxamide backbone, exhibits a more complex and nuanced mechanism of action that encompasses both targeted immunomodulation and direct neuroprotective effects within the central nervous system (CNS).[2][9][10] It is approximately 20 times more potent than this compound in animal models of MS, such as experimental autoimmune encephalomyelitis (EAE).[1][2] Laquinimod's multifaceted mechanism involves the modulation of antigen-presenting cells (APCs), a definitive shift in T helper cell differentiation, and the upregulation of brain-derived neurotrophic factor (BDNF).[2][9][11][12][13] A key molecular target for Laquinimod has been identified as the Aryl Hydrocarbon Receptor (AhR), which plays a crucial role in mediating its immunomodulatory effects.[14]

Comparative Data on Immunomodulatory and Neuroprotective Effects

The following tables summarize the quantitative data on the differential effects of this compound and Laquinimod on various components of the immune system and central nervous system.

ParameterThis compoundLaquinimodSource
Potency in EAE model -~20 times more potent than this compound[2]
Annualized Relapse Rate (ARR) in RRMS N/A (development halted)Significant reduction (0.30 vs 0.39 placebo, p=0.002 in ALLEGRO trial)[2]
Effect on NK Cells Increased numbers and activityNo significant change in relative proportion after 2 years of treatment[2][5][6]
Effect on Macrophages/Monocytes Enhanced cytotoxicityLower expression of CD86 on LPS-stimulated monocytes; reduced secretion of CCL2 and CCL5[2][9]
Effect on T Helper Cells Shifts Th1 to Th2Suppresses Th1 and Th17; induces Th2/Th3 shift[9][15]
Effect on Regulatory T-cells (Tregs) Not prominently reportedIncrease in Tregs[2]
TNF-α Modulation Reduces TNF-αDown-regulation of TNF-α[2][8]
IL-10 Modulation Increases IL-10Increased levels of IL-10[2][8]
TGF-β Modulation Increases TGF-βIncreased levels of TGF-β[8][9]
BDNF Modulation Not reportedSignificant and persistent increase in serum levels[2][12][13][16]
NF-κB Signaling Not a primary reported mechanismInhibits astrocytic NF-κB activation[9][15]
Molecular Target Not clearly definedAryl Hydrocarbon Receptor (AhR)[14]

Signaling Pathways and Experimental Workflows

The distinct mechanisms of action of this compound and Laquinimod can be visualized through their effects on cellular signaling pathways.

This compound Signaling Pathway

Roquinimex_Pathway cluster_downstream Downstream Effects This compound This compound ImmuneCells Immune Cells (NK Cells, Macrophages, T-cells) This compound->ImmuneCells Acts on NK_Activation Increased NK Cell Activity & Numbers ImmuneCells->NK_Activation Macrophage_Activation Enhanced Macrophage Cytotoxicity ImmuneCells->Macrophage_Activation TNF_alpha_Inhibition Decreased TNF-α Production ImmuneCells->TNF_alpha_Inhibition Th2_Shift Increased IL-10 & TGF-β (Th2 Shift) ImmuneCells->Th2_Shift

Caption: this compound exerts its effect by modulating various immune cells.

Laquinimod Signaling Pathway

Laquinimod_Pathway cluster_immune Immune System Modulation cluster_cns Central Nervous System Effects Laquinimod Laquinimod AhR Aryl Hydrocarbon Receptor (AhR) Laquinimod->AhR Binds to Astrocytes Astrocytes Laquinimod->Astrocytes Acts on BDNF Increased BDNF Production Laquinimod->BDNF APC Antigen Presenting Cells (Monocytes, Dendritic Cells) AhR->APC T_cells T-cells APC->T_cells Modulates Th1_Th17 Decreased Th1/Th17 Differentiation T_cells->Th1_Th17 Treg_Th2 Increased Treg/Th2 Differentiation T_cells->Treg_Th2 NFkB Inhibition of NF-κB Activation Astrocytes->NFkB Neuroprotection Neuroprotection & Myelin Preservation NFkB->Neuroprotection BDNF->Neuroprotection

Caption: Laquinimod's dual mechanism on the immune system and CNS.

Key Experimental Protocols

This section outlines the methodologies for key experiments cited in the comparison of this compound and Laquinimod.

In Vitro Cytokine Production Assay

Objective: To determine the effect of this compound or Laquinimod on the production of pro- and anti-inflammatory cytokines by peripheral blood mononuclear cells (PBMCs).

Methodology:

  • PBMC Isolation: PBMCs are isolated from whole blood of healthy donors or MS patients using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Isolated PBMCs are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • Stimulation and Treatment: Cells are stimulated with a mitogen (e.g., phytohemagglutinin) or a specific antigen (e.g., myelin basic protein) in the presence or absence of varying concentrations of this compound or Laquinimod.[8]

  • Cytokine Measurement: After a 24-72 hour incubation period, culture supernatants are collected. The concentrations of cytokines such as TNF-α, IFN-γ, IL-10, and IL-4 are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISAs).[17]

  • In Situ Hybridization (for this compound): To enumerate cytokine mRNA expressing cells, in situ hybridization can be performed on cultured MNCs using radiolabeled oligonucleotide probes specific for each cytokine.[8]

Flow Cytometry for Immune Cell Phenotyping

Objective: To analyze the effect of Laquinimod on the frequency and activation status of different immune cell subsets.

Methodology:

  • Sample Collection: Peripheral blood samples are collected from patients treated with Laquinimod or placebo at baseline and various time points during treatment.[9]

  • PBMC Isolation: PBMCs are isolated as described above.

  • Antibody Staining: Cells are stained with a panel of fluorescently labeled monoclonal antibodies specific for surface markers of T-cells (CD3, CD4, CD8), B-cells (CD19), NK cells (CD16/56), monocytes (CD14), and dendritic cells, as well as activation markers like CD86 and HLA-DR.[9]

  • Flow Cytometric Analysis: Stained cells are acquired on a flow cytometer. Data is analyzed using appropriate software to gate on specific cell populations and quantify their frequencies and the expression levels of activation markers.[9]

Experimental Autoimmune Encephalomyelitis (EAE) Model

Objective: To evaluate the in vivo efficacy of this compound and Laquinimod in a preclinical model of multiple sclerosis.

Methodology:

  • EAE Induction: EAE is induced in susceptible mouse strains (e.g., C57BL/6) by immunization with myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide emulsified in Complete Freund's Adjuvant, followed by injections of pertussis toxin.[11]

  • Treatment: Mice are treated daily with oral gavage of this compound, Laquinimod (at various doses, e.g., 5 mg/kg or 25 mg/kg for Laquinimod), or vehicle control, starting either before disease onset (prophylactic) or after the appearance of clinical signs (therapeutic).[11][14]

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).[11]

  • Histopathology: At the end of the experiment, spinal cords are harvested, fixed, and sectioned. Sections are stained with hematoxylin and eosin (H&E) for inflammatory infiltrates and Luxol fast blue (LFB) for demyelination to assess the extent of CNS pathology.[14]

NF-κB Activation Assay in Astrocytes

Objective: To determine the inhibitory effect of Laquinimod on NF-κB activation in astrocytes.

Methodology:

  • Astrocyte Culture: Primary astrocytes are isolated from neonatal mouse brains and cultured.

  • Treatment and Stimulation: Cultured astrocytes are pre-treated with Laquinimod for a specified time before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) or a cytokine to induce NF-κB activation.

  • Assessment of NF-κB Activation: NF-κB activation can be assessed by several methods:

    • Western Blot: Analyzing the phosphorylation and degradation of IκBα and the phosphorylation of the p65 subunit of NF-κB in cell lysates.[18]

    • Immunofluorescence: Staining for the p65 subunit to visualize its translocation from the cytoplasm to the nucleus.

    • Reporter Gene Assay: Using astrocyte cell lines stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element.[18]

Conclusion

Laquinimod represents a significant advancement over its predecessor, this compound, demonstrating a superior safety profile and a more potent and multifaceted mechanism of action. While both compounds modulate the immune system by influencing cytokine production, Laquinimod's effects are more targeted towards the differentiation of T helper cells and the function of antigen-presenting cells, mediated in part through the Aryl Hydrocarbon Receptor. Furthermore, Laquinimod's unique neuroprotective properties, including the inhibition of astrocytic NF-κB activation and the upregulation of BDNF, offer a dual therapeutic approach for neuroinflammatory diseases like multiple sclerosis. The data and experimental protocols presented in this guide provide a robust framework for researchers to understand and further investigate the distinct and comparative biology of these two immunomodulatory agents.

References

Differential Effects of Roquinimex and Laquinimod on T-Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roquinimex (Linomide) and its successor, Laquinimod, are immunomodulatory compounds that have been investigated for the treatment of autoimmune diseases, particularly multiple sclerosis (MS). While both originate from the same chemical class of quinoline-3-carboxamides, they exhibit distinct profiles in their effects on the immune system, especially on T-lymphocytes. Laquinimod was developed to offer a more potent and safer alternative to this compound, the clinical development of which was halted due to cardiovascular toxicity. This guide provides a detailed comparison of the differential effects of this compound and Laquinimod on T-cells, supported by experimental data, to inform further research and drug development.

Mechanism of Action and Signaling Pathways

The differential effects of this compound and Laquinimod on T-cells stem from their distinct primary molecular targets and the signaling pathways they modulate.

This compound: The immunomodulatory effects of this compound are closely linked to the function of the Roquin protein family (encoded by the RC3H1 and RC3H2 genes). Roquin is an E3 ubiquitin ligase and RNA-binding protein that plays a crucial role in regulating T-cell activation and differentiation. It acts as a post-transcriptional repressor of key immune-related mRNAs, most notably the inducible T-cell co-stimulator (ICOS). By promoting the degradation of ICOS mRNA, Roquin limits T-cell co-stimulation, thereby preventing excessive T-cell activation and the development of autoimmunity. Furthermore, Roquin has been shown to suppress the PI3K-mTOR signaling pathway, a critical pathway for T-cell differentiation and proliferation. This suppression is thought to contribute to its inhibitory effects on pro-inflammatory T-helper (Th) cell lineages, such as Th17 and T-follicular helper (Tfh) cells.

Laquinimod: In contrast, the primary molecular target of Laquinimod is the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Laquinimod's binding to and activation of AhR in antigen-presenting cells (APCs), such as dendritic cells (DCs) and monocytes, is a key initiating event in its immunomodulatory cascade. This interaction leads to the modulation of APC function, rendering them more tolerogenic. These tolerogenic APCs, in turn, influence T-cell differentiation, leading to a decrease in the pro-inflammatory Th1 and Th17 cell populations and an increase in the proportion of regulatory T-cells (Tregs). The downstream signaling of AhR activation by Laquinimod also involves the modulation of the NF-κB pathway, a central regulator of inflammation. By inhibiting NF-κB signaling, Laquinimod further dampens the production of pro-inflammatory cytokines. It is important to note that the effects of Laquinimod on T-cells are largely considered to be indirect, mediated through its primary action on APCs.

G cluster_this compound This compound Signaling cluster_laquinimod Laquinimod Signaling This compound This compound Roquin Roquin Protein This compound->Roquin Activates ICOS_mRNA ICOS mRNA Roquin->ICOS_mRNA Degrades PI3K_mTOR PI3K-mTOR Pathway Roquin->PI3K_mTOR Suppresses T_Cell_Activation T-Cell Activation/ Differentiation ICOS_mRNA->T_Cell_Activation Promotes PI3K_mTOR->T_Cell_Activation Promotes Laquinimod Laquinimod APC Antigen-Presenting Cell (APC) Laquinimod->APC AhR Aryl Hydrocarbon Receptor (AhR) APC->AhR Activates T_Cell_Differentiation T-Cell Differentiation (↓Th1/Th17, ↑Treg) APC->T_Cell_Differentiation Influences NF_kB NF-κB Pathway AhR->NF_kB Modulates NF_kB->T_Cell_Differentiation Regulates

Signaling pathways of this compound and Laquinimod.

Data Presentation: Quantitative Comparison

While direct head-to-head comparative studies with quantitative data are limited, the following tables summarize available data from various sources to provide a semi-quantitative comparison of the effects of this compound and Laquinimod on T-cells. It is crucial to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: Effect on T-Cell Proliferation

CompoundAssayCell TypeIC50Citation
This compound Not AvailableNot AvailableNot Available
Laquinimod [3H]-thymidine incorporationHuman CD4+ T-cells (co-cultured with drug-treated DCs)~1-10 µM (estimated)

Table 2: Effect on T-Cell Differentiation (% of CD4+ T-cells)

TreatmentTh1 (%)Th17 (%)Treg (%)Citation
Control (Vehicle) Varies by studyVaries by studyVaries by study
This compound ↑ (inferred)
Laquinimod ↓ (significantly)↓ (significantly)[1][2]

Note: The effect of this compound on T-cell differentiation is inferred from the known functions of the Roquin protein. Quantitative data from direct treatment of T-cells with this compound is scarce. For Laquinimod, studies have shown a significant reduction in Th1 and Th17 populations and an increase in Treg populations in vivo and in vitro.

Table 3: Effect on T-Cell Cytokine Production (pg/mL)

TreatmentIFN-γ (Th1)IL-17 (Th17)IL-10 (Treg/Th2)TGF-β (Treg)TNF-α (pro-inflammatory)Citation
Control (Vehicle) Varies by studyVaries by studyVaries by studyVaries by studyVaries by study
This compound [3]
Laquinimod [4][5]

Note: Both compounds exhibit a shift from a pro-inflammatory to an anti-inflammatory cytokine profile. The data represents the general trend observed across multiple studies. Absolute concentrations vary depending on the experimental setup.

Experimental Protocols

1. T-Cell Proliferation Assay (CFSE-based)

This protocol outlines a general procedure for assessing T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dilution assay by flow cytometry.

  • Cell Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

    • Enrich for CD4+ T-cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • CFSE Staining:

    • Resuspend purified CD4+ T-cells at a concentration of 1-10 x 106 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium containing 10% FBS.

    • Wash the cells three times with complete RPMI-1640 medium.

  • Cell Culture and Stimulation:

    • Plate CFSE-labeled T-cells in a 96-well round-bottom plate at a density of 1-2 x 105 cells/well.

    • Add this compound or Laquinimod at desired concentrations.

    • Stimulate the cells with anti-CD3 and anti-CD28 antibodies (e.g., 1 µg/mL plate-bound anti-CD3 and 1 µg/mL soluble anti-CD28).

    • Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

    • Stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4) and a viability dye.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on the live, single, CD4+ T-cell population and examining the histogram of CFSE fluorescence to identify successive generations of proliferating cells.

G cluster_workflow CFSE T-Cell Proliferation Assay Workflow start Isolate & Purify CD4+ T-Cells stain Stain with CFSE start->stain culture Culture with Stimuli & Compounds stain->culture analyze Analyze by Flow Cytometry culture->analyze end Determine Proliferation analyze->end

Experimental workflow for CFSE-based T-cell proliferation assay.

2. In Vitro T-Cell Differentiation Assay

This protocol describes a general method for differentiating naïve CD4+ T-cells into Th17 and Treg lineages in vitro.

  • Cell Preparation:

    • Isolate naïve CD4+ T-cells (CD4+CD45RA+CD45RO-) from PBMCs using a naïve CD4+ T-cell isolation kit.

  • Cell Culture and Differentiation:

    • Coat a 24-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C.

    • Wash the plate with sterile PBS.

    • Plate naïve CD4+ T-cells at a density of 0.5-1 x 106 cells/well in complete RPMI-1640 medium.

    • Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL).

    • Add this compound or Laquinimod at desired concentrations.

    • For Th17 differentiation , add IL-6 (20-50 ng/mL), TGF-β (1-5 ng/mL), IL-23 (10-20 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).

    • For Treg differentiation , add TGF-β (5-10 ng/mL), IL-2 (100 U/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).

    • Incubate for 4-6 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Restimulate the cells for 4-6 hours with PMA (50 ng/mL), ionomycin (500 ng/mL), and a protein transport inhibitor (e.g., Brefeldin A).

    • Harvest the cells and stain for surface markers (e.g., CD4).

    • Fix and permeabilize the cells using a commercial kit.

    • Perform intracellular staining for lineage-specific transcription factors (RORγt for Th17, FoxP3 for Treg) and cytokines (IL-17A for Th17).

    • Acquire and analyze the samples by flow cytometry.

3. Intracellular Cytokine Staining

This protocol details the steps for intracellular cytokine staining to be analyzed by flow cytometry.

  • Cell Stimulation:

    • Stimulate T-cells (e.g., from an in vitro differentiation assay or ex vivo samples) for 4-6 hours with PMA and ionomycin in the presence of a protein transport inhibitor.

  • Surface Staining:

    • Wash the cells with FACS buffer.

    • Stain with fluorescently labeled antibodies against surface markers for 20-30 minutes on ice, protected from light.

    • Wash the cells twice with FACS buffer.

  • Fixation and Permeabilization:

    • Resuspend the cells in a fixation buffer (e.g., 2-4% paraformaldehyde in PBS) and incubate for 20 minutes at room temperature.

    • Wash the cells with FACS buffer.

    • Resuspend the cells in a permeabilization buffer (e.g., FACS buffer containing 0.1-0.5% saponin or a commercial permeabilization wash buffer) and incubate for 10-15 minutes at room temperature.

  • Intracellular Staining:

    • Add fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, IL-17A, IL-10) diluted in permeabilization buffer.

    • Incubate for 30-45 minutes at room temperature, protected from light.

    • Wash the cells twice with permeabilization buffer.

    • Resuspend the cells in FACS buffer.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer and analyze the data to determine the percentage of cells producing specific cytokines within different T-cell subsets.

Conclusion

This compound and Laquinimod, while chemically related, exert their immunomodulatory effects on T-cells through distinct mechanisms. This compound's actions are linked to the Roquin protein's role in post-transcriptionally regulating T-cell co-stimulation and signaling. In contrast, Laquinimod primarily targets the AhR on APCs, indirectly shaping the T-cell response towards a more regulatory and less inflammatory phenotype. This mechanistic divergence is reflected in their differing potency and safety profiles, with Laquinimod demonstrating a superior therapeutic window. The provided data, although not from direct comparative studies, consistently supports the notion that both compounds can shift the T-cell balance from a pro-inflammatory to an anti-inflammatory state. The detailed experimental protocols offered in this guide provide a foundation for researchers to further investigate and compare the nuanced effects of these and other immunomodulatory compounds on T-cell biology. Further head-to-head comparative studies are warranted to fully elucidate the quantitative differences in their T-cell modulatory activities and to guide the development of next-generation immunomodulators with improved efficacy and safety.

References

A Comparative Guide to Live-Cell Target Engagement Assays for Roquinimex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Roquinimex, a quinoline-3-carboxamide derivative, has demonstrated immunomodulatory properties, including the enhancement of Natural Killer (NK) cell and macrophage activity, inhibition of angiogenesis, and reduction of Tumor Necrosis Factor-alpha (TNF-α) secretion.[1] While its precise molecular target has not been definitively elucidated, its successor, Tasquinimod, is known to bind to the S100A9 protein. This suggests that this compound may exert its effects through interaction with S100A9 or related signaling pathways.

Given the absence of a confirmed direct molecular target for this compound, this guide focuses on the comparison of live-cell assays that measure its key downstream functional effects as robust indicators of target engagement. We will compare methods for quantifying two of the most consistently reported biological readouts of this compound activity: the modulation of TNF-α secretion and the enhancement of NK cell cytotoxicity.

Measuring TNF-α Secretion in Live Cells

The reduction of TNF-α secretion is a hallmark of this compound activity. Several live-cell compatible assays can quantify this effect, each with distinct advantages and limitations.

Comparison of Live-Cell TNF-α Secretion Assays
Assay TypePrincipleThroughputAssay TimeKey AdvantagesKey Disadvantages
Homogeneous Time-Resolved Fluorescence (HTRF) TR-FRET immunoassay in cell supernatant.High (384- to 1536-well)~4 hoursNo-wash, homogeneous format; high sensitivity and low background; easily automated.[2][3][4]Requires specific antibodies and a plate reader with HTRF capability; potential for compound interference with fluorescence.
Cellular Secretion Assay (e.g., Miltenyi Biotec) "Affinity matrix" on the cell surface captures secreted TNF-α, which is then detected by a fluorescent antibody.Medium to High4-6 hoursAllows for the identification and isolation of secreting cells via flow cytometry; high sensitivity.[5]Multi-step protocol; may not be suitable for very high-throughput screening.
Enzyme-Linked Immunosorbent Assay (ELISA) Sandwich immunoassay performed on cell culture supernatant.Low to Medium4-5 hours"Gold standard" for cytokine quantification; high specificity and sensitivity.Not a true live-cell assay (endpoint measurement); multiple wash steps; less amenable to high-throughput screening.[6]

Assessing NK Cell Cytotoxicity in Live Cells

This compound is known to enhance the cytotoxic activity of NK cells. Various live-cell methodologies can be employed to quantify this crucial function.

Comparison of Live-Cell NK Cell Cytotoxicity Assays
Assay TypePrincipleThroughputAssay TimeKey AdvantagesKey Disadvantages
Live-Cell Imaging Real-time microscopic tracking of target cell death induced by NK cells.Low to MediumHours to daysProvides kinetic and single-cell resolution data; visual confirmation of cytotoxicity.[1][7]Lower throughput; requires specialized imaging equipment and software for analysis.
CD107a Degranulation Assay (Flow Cytometry) Detection of the lysosomal marker CD107a on the surface of NK cells as a surrogate for cytotoxic granule release.High2-6 hoursHigh-throughput; can be multiplexed with other markers to phenotype responding NK cells.[8][9]Indirect measure of cytotoxicity; requires careful timing and use of inhibitors.
Calcein Release Assay Measurement of the release of a fluorescent dye (Calcein-AM) from lysed target cells.Medium to High~4 hoursNon-radioactive alternative to 51Cr release assay; relatively simple and cost-effective.Incomplete dye release from apoptotic cells can lead to underestimation of killing.[10]

Signaling Pathways and Experimental Workflows

S100A9 Signaling Pathway

The following diagram illustrates the putative signaling pathway initiated by the binding of an agonist to S100A9, leading to the production of TNF-α. This compound is hypothesized to modulate this pathway.

S100A9_Signaling Putative S100A9 Signaling Pathway This compound This compound S100A9 S100A9 This compound->S100A9 Binds/Modulates RAGE_TLR4 RAGE / TLR4 S100A9->RAGE_TLR4 Binds MyD88 MyD88 RAGE_TLR4->MyD88 Activates NFkB NF-κB Pathway MyD88->NFkB MAPK MAPK Pathway MyD88->MAPK TNFa_gene TNF-α Gene Transcription NFkB->TNFa_gene Induces MAPK->TNFa_gene Induces TNFa_protein TNF-α Protein TNFa_gene->TNFa_protein Leads to Secretion Secretion TNFa_protein->Secretion

Caption: Putative S100A9 signaling leading to TNF-α production.

Experimental Workflow: HTRF TNF-α Secretion Assay

This diagram outlines the key steps in a typical HTRF assay for quantifying TNF-α in cell supernatants.

HTRF_Workflow HTRF TNF-α Assay Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay HTRF Assay cluster_analysis Data Analysis cell_plating 1. Plate cells (e.g., PBMCs, THP-1) roquinimex_treatment 2. Treat with this compound cell_plating->roquinimex_treatment stimulate 3. Stimulate with LPS roquinimex_treatment->stimulate incubate 4. Incubate (3-18 hours) stimulate->incubate transfer_supernatant 5. Transfer supernatant to assay plate incubate->transfer_supernatant add_reagents 6. Add HTRF antibody mix (Eu-cryptate donor & d2 acceptor) transfer_supernatant->add_reagents incubate_rt 7. Incubate at room temperature add_reagents->incubate_rt read_plate 8. Read plate (665nm & 620nm) incubate_rt->read_plate calculate_ratio 9. Calculate 665/620 ratio read_plate->calculate_ratio standard_curve 10. Determine TNF-α concentration from standard curve calculate_ratio->standard_curve

Caption: Workflow for HTRF-based TNF-α quantification.

Experimental Workflow: Live-Cell Imaging of NK Cell Cytotoxicity

The following diagram details the workflow for assessing NK cell-mediated killing using live-cell imaging.

NK_Imaging_Workflow Live-Cell Imaging NK Cytotoxicity Workflow cluster_prep Preparation cluster_coculture Co-culture & Imaging cluster_analysis Image & Data Analysis label_targets 1. Label target cells (e.g., with a fluorescent dye) plate_targets 2. Plate target cells add_effectors 4. Add NK cells to target cells plate_targets->add_effectors prepare_effectors 3. Prepare NK cells +/- this compound add_death_marker 5. Add a live/dead cell indicator (e.g., Propidium Iodide) add_effectors->add_death_marker start_imaging 6. Place in live-cell imaging system add_death_marker->start_imaging acquire_images 7. Acquire images over time start_imaging->acquire_images segment_cells 8. Segment and count live/dead target cells acquire_images->segment_cells calculate_killing 9. Calculate % cytotoxicity over time segment_cells->calculate_killing

Caption: Workflow for live-cell imaging of NK cytotoxicity.

Experimental Protocols

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for TNF-α

1. Cell Preparation and Stimulation: a. Seed monocytes (e.g., THP-1) or Peripheral Blood Mononuclear Cells (PBMCs) in a 96-well cell culture plate at a density of 5 x 10^4 to 2 x 10^5 cells/well. b. Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours at 37°C, 5% CO2. c. Stimulate the cells with an appropriate agonist, such as Lipopolysaccharide (LPS) at 1 µg/mL, to induce TNF-α production. d. Incubate the plate for 3 to 18 hours at 37°C, 5% CO2.

2. HTRF Assay Procedure: a. Following the stimulation period, carefully transfer 16 µL of the cell culture supernatant to a 384-well low-volume white assay plate.[11] b. Prepare the HTRF reagent mix by diluting the anti-TNF-α antibody labeled with Europium cryptate (donor) and the anti-TNF-α antibody labeled with d2 (acceptor) in the detection buffer provided by the manufacturer. c. Add 4 µL of the HTRF reagent mix to each well containing the supernatant. d. Seal the plate and incubate at room temperature for 2-4 hours, protected from light.

3. Data Acquisition and Analysis: a. Read the plate on a compatible microplate reader capable of time-resolved fluorescence, measuring the emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320-340 nm. b. Calculate the emission ratio (665 nm / 620 nm) * 10,000 for each well. c. Generate a standard curve using recombinant TNF-α of known concentrations. d. Determine the concentration of TNF-α in the samples by interpolating their emission ratios on the standard curve.

Protocol 2: Live-Cell Imaging of NK Cell Cytotoxicity

1. Cell Preparation: a. Label the target tumor cells (e.g., K562) with a live-cell fluorescent dye (e.g., Calcein-AM or a nuclear stain like Hoechst 33342) according to the manufacturer's protocol. b. Seed the labeled target cells in a 96-well imaging plate and allow them to adhere overnight if necessary. c. On the day of the assay, prepare the effector NK cells (e.g., primary NK cells or the NK-92 cell line). Pre-treat the NK cells with this compound or vehicle control for a specified period (e.g., 2-4 hours).

2. Co-culture and Imaging Setup: a. Remove the culture medium from the target cells and add the pre-treated NK cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1). b. Add a non-toxic, real-time cell death indicator to the co-culture, such as a cell-impermeant DNA dye (e.g., Propidium Iodide or a similar red-fluorescent dye) that will label cells with compromised membrane integrity. c. Place the plate into a live-cell imaging system equipped with an environmental chamber to maintain 37°C and 5% CO2.

3. Image Acquisition and Analysis: a. Acquire images in both the fluorescent channel for the target cells and the channel for the cell death indicator at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (e.g., 4-12 hours). b. Use image analysis software to automatically count the number of live (target dye positive, death dye negative) and dead (target dye positive, death dye positive) target cells at each time point. c. Calculate the percentage of specific cytotoxicity at each time point using the formula: % Cytotoxicity = ((Number of Dead Target Cells) / (Total Number of Target Cells)) * 100 d. Plot the % cytotoxicity over time to generate kinetic killing curves for each condition.

Protocol 3: CD107a Degranulation Assay by Flow Cytometry

1. Cell Preparation and Co-culture: a. Prepare effector NK cells and target tumor cells (e.g., K562). Pre-treat the NK cells with this compound or vehicle control. b. In a U-bottom 96-well plate, add 2 x 10^5 NK cells per well. c. Add a fluorochrome-conjugated anti-CD107a antibody to each well. d. Add the target cells at an E:T ratio of 1:1. e. Briefly centrifuge the plate to facilitate cell-cell contact and incubate at 37°C for 1 hour.

2. Incubation with Protein Transport Inhibitors: a. After 1 hour, add a protein transport inhibitor cocktail containing Monensin and Brefeldin A to the co-culture.[9][12] This prevents the re-internalization of CD107a and traps cytokines intracellularly. b. Continue to incubate for an additional 3-5 hours at 37°C.

3. Cell Staining and Flow Cytometry: a. Following incubation, wash the cells with FACS buffer (PBS with 2% FBS). b. Stain the cells with fluorescently labeled antibodies against NK cell surface markers (e.g., CD3, CD56) to identify the NK cell population. c. If intracellular cytokine staining is also desired, fix and permeabilize the cells using an appropriate kit, followed by staining with antibodies against intracellular cytokines like IFN-γ and TNF-α. d. Wash the cells and resuspend in FACS buffer. e. Acquire the samples on a flow cytometer.

4. Data Analysis: a. Gate on the NK cell population (e.g., CD3- CD56+). b. Quantify the percentage of NK cells that are positive for CD107a on their surface. This represents the proportion of degranulating NK cells. c. If performed, quantify the percentage of NK cells producing specific cytokines.

References

Kinase Selectivity Profiling of Roquinimex and Its Analogs: An Indirect Approach to Modulating Kinase Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity profile of the immunomodulator Roquinimex and its analogs, such as Tasquinimod. While direct kinase inhibition is not the primary mechanism of action for these compounds, they exert significant influence on key kinase signaling pathways through indirect mechanisms. This document will detail these indirect effects, compare them to traditional kinase inhibitors, and provide the experimental context for these findings.

Executive Summary

This compound and its analog Tasquinimod are quinoline-3-carboxamide derivatives that primarily exert their biological effects by targeting the S100A9 and histone deacetylase 4 (HDAC4) proteins.[1][2][3][4][5][6][7][8][9][10] Unlike conventional kinase inhibitors that directly bind to the ATP-binding site of kinases, this compound and its analogs modulate kinase signaling cascades downstream of their primary targets. This indirect mechanism offers a distinct approach to influencing cellular processes governed by kinases, such as proliferation, inflammation, and angiogenesis. Notably, the anti-angiogenic properties of Tasquinimod are not a result of direct inhibition of vascular endothelial growth factor (VEGF) receptor tyrosine kinases.[2][4]

Comparison of this compound and Analogs with Traditional Kinase Inhibitors

FeatureThis compound and Analogs (e.g., Tasquinimod)Traditional Kinase Inhibitors (e.g., Gefitinib, Imatinib)
Primary Target S100A9, HDAC4[1][2][3][4][5][6][7][8][9][10]Specific protein kinases (e.g., EGFR, Abl)
Mechanism of Action Indirect modulation of kinase signaling pathways downstream of S100A9 and HDAC4.[11][12][13][14][15]Direct competitive or allosteric inhibition of kinase activity.
Effect on Kinase Pathways Influences MAPK (ERK1/2), NF-κB, and potentially p38 MAPK and SYK signaling.[11][12][13][14][15][16]Direct and potent inhibition of specific kinases, leading to blockade of their downstream signaling.
Selectivity Profile High selectivity for primary non-kinase targets. A kinase screen of Tasquinimod showed no direct inhibition of a panel of kinases including EGF-R, FGF-R2, and VEGF-R2.[9]Variable, with some inhibitors being highly selective for a single kinase and others exhibiting broader "off-target" effects.

Signaling Pathways Modulated by this compound and Analogs

The primary targets of this compound and its analogs, S100A9 and HDAC4, are integral components of cellular signaling networks that include several kinase pathways.

S100A9-Mediated Signaling

S100A9 is a calcium-binding protein that, upon binding to receptors like the Receptor for Advanced Glycation Endproducts (RAGE) and Toll-like Receptor 4 (TLR4), can activate downstream signaling cascades.[11][12][13][14] Tasquinimod has been shown to inhibit the interaction between S100A9 and its receptors, thereby attenuating the activation of the Mitogen-Activated Protein Kinase (MAPK), specifically the ERK1/2 pathway, and the Nuclear Factor-kappa B (NF-κB) pathway.[11][12][13][14] S100A9 has also been implicated in the regulation of spleen tyrosine kinase (SYK).[16]

S100A9_Signaling This compound This compound/ Tasquinimod S100A9 S100A9 This compound->S100A9 inhibits RAGE_TLR4 RAGE / TLR4 S100A9->RAGE_TLR4 activates SYK SYK S100A9->SYK regulates MAPK_pathway MAPK Pathway (ERK1/2) RAGE_TLR4->MAPK_pathway activates NFkB_pathway NF-κB Pathway RAGE_TLR4->NFkB_pathway activates

Caption: S100A9 signaling modulation by this compound/Tasquinimod.

HDAC4-Mediated Signaling

HDAC4 is a class IIa histone deacetylase whose activity and cellular localization are regulated by phosphorylation by several kinases, including Protein Kinase A (PKA), Calcium/calmodulin-dependent protein kinase (CaMK), ERK, and Glycogen Synthase Kinase 3β (GSK3β).[17][18][19] By allosterically inhibiting HDAC4, Tasquinimod can interfere with these regulatory mechanisms. Furthermore, HDAC4 can influence the p38 MAPK pathway by modulating the autophagic degradation of MAP kinase kinase kinase 3 (MEKK3).[15]

HDAC4_Signaling This compound This compound/ Tasquinimod HDAC4 HDAC4 This compound->HDAC4 allosterically inhibits MEKK3 MEKK3 HDAC4->MEKK3 regulates degradation Kinases PKA, CaMK, ERK, GSK3β Kinases->HDAC4 phosphorylates p38_MAPK p38 MAPK Pathway MEKK3->p38_MAPK activates

Caption: HDAC4 signaling modulation by this compound/Tasquinimod.

Experimental Protocols

The elucidation of the indirect effects of this compound and its analogs on kinase signaling pathways relies on a variety of experimental techniques.

Kinase Selectivity Profiling (General Methodologies)

While no direct inhibition by this compound has been reported, the following are standard methods for assessing kinase selectivity, which have been used to demonstrate the lack of direct activity of its analogs.[9]

  • Biochemical Kinase Assays: These assays measure the transfer of a phosphate group from ATP to a substrate by a specific kinase. Inhibition is quantified by a decrease in substrate phosphorylation. Common formats include:

    • Radiometric Assays: Utilize ³²P- or ³³P-labeled ATP and measure the incorporation of radioactivity into the substrate.

    • Luminescence-based Assays: Measure the amount of ATP remaining after the kinase reaction, with a decrease in luminescence indicating kinase activity.

    • Fluorescence-based Assays: Employ fluorescently labeled substrates or antibodies to detect phosphorylation.

  • Binding Assays: These assays measure the direct binding of a compound to a kinase.

    • Differential Scanning Fluorimetry (DSF): Measures the thermal stability of a kinase in the presence of a compound. Ligand binding increases the melting temperature of the protein.

    • Surface Plasmon Resonance (SPR): Immobilizes the kinase on a sensor chip and measures the binding of the compound in real-time.

Western Blotting for Pathway Analysis

A key method to determine the indirect effects on kinase signaling is Western blotting. This technique allows for the detection and quantification of specific proteins in cell lysates.

  • Objective: To measure the phosphorylation status of key kinases and downstream effectors in response to treatment with this compound or its analogs.

  • General Protocol:

    • Cell Culture and Treatment: Cells are cultured and treated with the compound of interest at various concentrations and time points.

    • Protein Extraction: Cells are lysed to extract total protein.

    • Protein Quantification: The total protein concentration is determined using a method such as the bicinchoninic acid (BCA) assay.

    • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the kinases of interest (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2).

    • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used to detect the primary antibody, and the signal is visualized using a chemiluminescent substrate.

    • Analysis: The band intensities are quantified to determine the change in protein phosphorylation relative to the total protein levels.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: General workflow for Western blot analysis.

Conclusion

This compound and its analogs represent a class of immunomodulatory compounds that, while not direct kinase inhibitors, significantly impact kinase signaling pathways. Their mechanism of action, centered on the inhibition of S100A9 and allosteric modulation of HDAC4, provides a novel strategy for influencing the MAPK and NF-κB pathways, among others. This indirect approach to kinase modulation may offer a differentiated therapeutic profile compared to traditional kinase inhibitors, potentially with a distinct efficacy and safety profile. Further research into the downstream consequences of S100A9 and HDAC4 modulation will continue to elucidate the full spectrum of their effects on the human kinome.

References

head-to-head study of Roquinimex and other immunomodulators

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Roquinimex and Other Immunomodulators for Autoimmune Diseases

Introduction

This compound, also known as Linomide, is a synthetic quinoline-3-carboxamide derivative that demonstrated significant immunomodulatory capabilities.[1] It was investigated primarily for its therapeutic potential in autoimmune diseases, particularly multiple sclerosis (MS), and also in some cancer settings as an adjuvant therapy.[2][3] The mechanism of action for this compound involves enhancing the activity of natural killer (NK) cells and macrophage cytotoxicity, inhibiting angiogenesis, and modulating cytokine production by decreasing tumor necrosis factor-alpha (TNF-α) and increasing interleukin-10 (IL-10) and transforming growth factor-beta (TGF-β).[2][3][4]

Despite showing promising results in preclinical studies and early-phase clinical trials for MS, the development of this compound was prematurely terminated.[1][5] Phase III trials revealed unanticipated and severe cardiopulmonary side effects, including pericarditis, myocardial infarction, and pleural effusion, leading to the discontinuation of its clinical development.[6]

Due to its early termination, direct head-to-head clinical trials comparing this compound with other major immunomodulators like interferon-beta or glatiramer acetate are unavailable. The most direct and relevant comparison is with its successor compound, Laquinimod, which was developed from a series of this compound-related derivatives to optimize potency and improve the toxicological profile.[5][7] This guide provides a head-to-head comparison of this compound and Laquinimod, supported by experimental data, and contextualizes this compound's profile against other immunomodulators based on available literature.

Head-to-Head Comparison: this compound vs. Laquinimod

Laquinimod (ABR-215062) is an orally administered immunomodulator structurally related to this compound, developed to offer a safer alternative with retained or enhanced efficacy.[7][8] The primary comparison between these two compounds is centered on preclinical efficacy in the Experimental Autoimmune Encephalomyelitis (EAE) model of MS and their starkly different clinical safety profiles.

Data Presentation: Preclinical Efficacy and Clinical Safety

The following tables summarize the key comparative data between this compound and Laquinimod.

Table 1: Comparison of Preclinical Potency in EAE Models

ParameterThis compound (Linomide)LaquinimodSource
Relative Potency Baseline~20 times more potent than this compound[7]
Animal Model Acute and Chronic EAE (mice), EAN (rats)Acute and Chronic EAE (mice)[7][8][9]
Observed Effect Dose-dependent inhibition of disease developmentDose-dependent inhibition of disease development[5][7]

Table 2: Comparison of Clinical Safety Profiles in Multiple Sclerosis Trials

Adverse Event ProfileThis compound (Linomide)LaquinimodSource
Cardiovascular Events Serious adverse events including pericarditis, myocardial infarction, pleural effusion, leading to trial termination.No evidence of increased risk for myocardial infarction, pericarditis, or pleuritis compared to placebo.[6][7][10][11]
Common Adverse Events Musculoskeletal discomfort, arthralgia, myalgia, nausea, edema.[6][12]Generally well-tolerated; most common adverse event was a dose-dependent elevation of liver enzymes.[13][6][12][13]
Clinical Development Status Terminated in Phase III trials due to toxicity.[6]Received a negative opinion from the EMA's CHMP due to long-term cancer risk in animal studies; development has faced regulatory hurdles.[13][6][13]

Mechanistic Profile of this compound

This compound exerts its immunomodulatory effects through a variety of mechanisms, primarily by shifting the balance from pro-inflammatory to anti-inflammatory responses. In vitro studies using blood mononuclear cells from MS patients showed that this compound reduces the number of myelin basic protein (MBP)-reactive cells that express TNF-α mRNA, while increasing those expressing IL-10 and TGF-β mRNA.[4] This cytokine modulation is believed to be a key factor in its therapeutic effects observed in autoimmune disease models.[1]

Mandatory Visualization: this compound Signaling Pathway

Roquinimex_Signaling_Pathway cluster_cytokines Cytokine Production cluster_cells Immune Cell Activity This compound This compound MNC Mononuclear Cells (e.g., Macrophages, T-cells) This compound->MNC Acts on NK_cells NK Cells This compound->NK_cells Enhances Activity Macrophages Macrophages This compound->Macrophages Enhances Cytotoxicity TNF_alpha TNF-α MNC->TNF_alpha Inhibits IL10 IL-10 MNC->IL10 Promotes TGF_beta TGF-β MNC->TGF_beta Promotes Immune_Response Pro-inflammatory Response TNF_alpha->Immune_Response Anti_Inflammatory_Response Anti-inflammatory Response IL10->Anti_Inflammatory_Response TGF_beta->Anti_Inflammatory_Response

Caption: Proposed mechanism of this compound immunomodulation.

Experimental Protocols

The primary preclinical model used to evaluate the efficacy of this compound and its analogues is Experimental Autoimmune Encephalomyelitis (EAE), an animal model of CNS inflammation and demyelination that mimics aspects of multiple sclerosis.[5]

Experimental Protocol: Chronic EAE Induction and Evaluation
  • Animal Model: Female SJL/J mice, 6-8 weeks old.

  • Induction of EAE:

    • Mice are immunized subcutaneously with an emulsion containing 100 µg of proteolipid protein (PLP) 139-151 peptide and 200 µg of Mycobacterium tuberculosis H37Ra in complete Freund's adjuvant (CFA).

    • On the same day and 48 hours later, mice receive an intraperitoneal injection of 200 ng of pertussis toxin in PBS.

  • Treatment Administration:

    • This compound, Laquinimod, or a vehicle control is administered orally, once daily, starting from the day of immunization or at the onset of clinical signs, depending on the study design (prophylactic vs. therapeutic).

    • Treatment continues for a specified duration (e.g., 30-50 days).

  • Clinical Assessment:

    • Mice are weighed and scored daily for clinical signs of EAE by a blinded observer.

    • The clinical scoring scale is typically as follows:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Hind limb paralysis

      • 4: Hind and forelimb paralysis

      • 5: Moribund state or death

  • Histopathological Analysis:

    • At the end of the experiment, mice are euthanized, and the brain and spinal cord are harvested.

    • Tissues are fixed in formalin, embedded in paraffin, and sectioned.

    • Sections are stained with hematoxylin and eosin (H&E) to assess inflammation (cell infiltration) and Luxol fast blue (LFB) to assess demyelination.

    • Histopathological scores are assigned based on the severity of infiltration and demyelination.

  • Data Analysis:

    • Mean clinical scores, maximum disease score, and disease incidence are compared between treatment groups.

    • Statistical analysis (e.g., Mann-Whitney U test for clinical scores, Fisher's exact test for incidence) is performed to determine significance.

Mandatory Visualization: EAE Experimental Workflow

EAE_Workflow cluster_setup Experiment Setup cluster_induction Disease Induction cluster_treatment Treatment Phase cluster_monitoring Monitoring & Assessment cluster_analysis Final Analysis A Select Animal Model (e.g., SJL/J Mice) B Prepare Immunization Emulsion (PLP 139-151 in CFA) A->B C Subcutaneous Immunization B->C D Administer Pertussis Toxin (Day 0 & 2) C->D E Randomize into Groups (Vehicle, this compound, etc.) D->E F Daily Oral Administration of Treatment E->F G Daily Clinical Scoring & Weight Measurement F->G H Monitor for Adverse Effects F->H I Euthanasia & Tissue Collection (Brain, Spinal Cord) G->I J Histopathology (H&E and LFB Staining) I->J K Statistical Analysis of Scores & Pathology J->K

Caption: Workflow for a typical EAE preclinical study.

Conclusion

This compound was a promising immunomodulatory agent whose development was halted by an unacceptable safety profile, specifically severe cardiovascular toxicities.[6] While direct comparative clinical data against current first-line MS therapies are absent, the story of this compound provides a critical case study in drug development. The subsequent development of Laquinimod illustrates a successful effort to engineer a successor compound with a superior safety profile while enhancing preclinical potency.[5][7] The comparison between this compound and Laquinimod underscores the importance of the therapeutic window and highlights how structural modifications can dissociate efficacy from toxicity. For researchers, the journey from this compound to Laquinimod serves as a valuable lesson in optimizing immunomodulatory therapies for chronic autoimmune diseases.

References

Assessing the Off-Target Profile of Roquinimex in Primary Human Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Roquinimex, a quinoline-3-carboxamide derivative, has demonstrated immunomodulatory properties, primarily by enhancing the activity of natural killer (NK) cells and macrophages, inhibiting angiogenesis, and reducing the synthesis of tumor necrosis factor-alpha (TNF-α). While its on-target effects are geared towards treating various cancers and autoimmune diseases, a comprehensive understanding of its off-target profile in primary human cells is crucial for predicting potential adverse effects and ensuring therapeutic safety. This guide provides a comparative framework for assessing the off-target profile of this compound, drawing insights from its analogues, Laquinimod and Tasquinimod, due to the limited publicly available off-target data for this compound itself. We present detailed experimental protocols for key assays and visualize relevant pathways and workflows to aid researchers in designing and conducting their own off-target studies.

Comparative Off-Target Profile of this compound Analogues

Direct quantitative data on the off-target profile of this compound in primary human cells is scarce in the public domain. However, analysis of its structural analogues, Laquinimod and Tasquinimod, provides valuable insights into potential off-target interactions.

Compound Known Off-Target(s) Potential Downstream Effects Reported Adverse Events in Clinical Trials
Laquinimod Aryl hydrocarbon receptor (AhR) agonist[1]Modulation of immune responses, potential for both pro- and anti-inflammatory effects.Headache, back pain, nasopharyngitis, arthralgia[2][3]. Cardiovascular events were a concern in some trials[4].
Tasquinimod S100A9, Histone Deacetylase 4 (HDAC4)[5][6]Inhibition of myeloid-derived suppressor cells (MDSCs), anti-angiogenic effects, and modulation of gene expression.[6][7]Fatigue, gastrointestinal events, pain, respiratory infections[8].
This compound Largely UndefinedBased on analogues, potential interactions with immune-related signaling pathways beyond its primary targets.Musculoskeletal discomfort, nausea, pain[9].

Experimental Protocols for Off-Target Profiling

To thoroughly assess the off-target profile of this compound in primary human cells, a multi-pronged approach employing various biochemical and cellular assays is recommended.

Kinase Profiling: Kinase Binding Assay

This assay identifies potential off-target kinase interactions by measuring the ability of this compound to compete with a known, labeled ligand for binding to a panel of kinases.

Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of the target kinase in the kinase buffer.

    • Prepare a fluorescently labeled ATP-competitive ligand (tracer) at a concentration determined by a prior titration experiment.

    • Prepare a serial dilution of this compound in the kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the kinase solution to each well.

    • Add 5 µL of the serially diluted this compound or vehicle control to the respective wells.

    • Incubate for 60 minutes at room temperature to allow for binding equilibration.

    • Add 10 µL of the tracer solution to all wells.

    • Incubate for another 60 minutes at room temperature.

    • Measure the fluorescence signal using a suitable plate reader.

  • Data Analysis:

    • The decrease in fluorescence signal in the presence of this compound indicates displacement of the tracer and therefore binding to the kinase.

    • Calculate the percentage of inhibition at each this compound concentration and determine the IC₅₀ value for any identified off-target kinases.

Transcriptomic Profiling: Whole-Genome Transcriptomics of Primary Human Cells

This method provides a comprehensive view of changes in gene expression in primary human cells upon treatment with this compound, revealing potential off-target signaling pathway modulation.

Protocol:

  • Cell Culture and Treatment:

    • Isolate primary human cells of interest (e.g., Peripheral Blood Mononuclear Cells - PBMCs, T cells, or macrophages) using standard procedures.

    • Culture the cells in appropriate media and conditions.

    • Treat the cells with this compound at various concentrations and time points. Include a vehicle-treated control.

  • RNA Extraction and Quality Control:

    • Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

  • Library Preparation and Sequencing:

    • Prepare RNA sequencing libraries from the extracted RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).

    • Perform high-throughput sequencing of the libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Align the sequencing reads to the human reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis between this compound-treated and control samples.

    • Conduct pathway and gene ontology enrichment analysis on the differentially expressed genes to identify affected signaling pathways.

Proteomic Profiling: Mass Spectrometry-Based Proteomics of Macrophages

This technique identifies and quantifies changes in the protein landscape of primary human macrophages following this compound treatment, offering insights into off-target effects at the protein level.

Protocol:

  • Macrophage Differentiation and Treatment:

    • Isolate human monocytes from PBMCs and differentiate them into macrophages using M-CSF.

    • Treat the differentiated macrophages with this compound at various concentrations and for different durations. Include a vehicle control.

  • Protein Extraction and Digestion:

    • Lyse the cells and extract total protein.

    • Determine protein concentration using a BCA assay.

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Separate the peptides by reverse-phase liquid chromatography.

    • Analyze the peptides using a high-resolution mass spectrometer (e.g., Orbitrap).

  • Data Analysis:

    • Identify and quantify proteins using a proteomics software suite (e.g., MaxQuant).

    • Perform differential protein expression analysis between treated and control groups.

    • Conduct functional enrichment analysis on the differentially expressed proteins to identify perturbed cellular pathways and processes.

Visualizing Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate key signaling pathways potentially affected by this compound and standardized experimental workflows for off-target profiling.

Roquinimex_Signaling_Pathway cluster_OnTarget On-Target Effects cluster_OffTarget Potential Off-Target Effects (based on analogues) This compound This compound NK_Cell NK Cell This compound->NK_Cell Activates Macrophage Macrophage This compound->Macrophage Activates Angiogenesis Angiogenesis This compound->Angiogenesis Inhibits TNFa TNF-α Synthesis This compound->TNFa Inhibits AhR Aryl Hydrocarbon Receptor (AhR) This compound->AhR ? S100A9_HDAC4 S100A9 / HDAC4 This compound->S100A9_HDAC4 ? Kinases Various Kinases This compound->Kinases ? Immune_Modulation Immune Modulation AhR->Immune_Modulation Modulates Gene_Expression Gene Expression S100A9_HDAC4->Gene_Expression Alters Signaling_Cascades Signaling Cascades Kinases->Signaling_Cascades Perturbs

Caption: Potential on- and off-target signaling pathways of this compound.

Off_Target_Workflow cluster_assays Off-Target Profiling Assays Kinase_Profiling Kinase Profiling (e.g., Kinase Binding Assay) Data_Analysis Data Analysis & Interpretation Kinase_Profiling->Data_Analysis Transcriptomics Transcriptomics (e.g., RNA-Seq) Transcriptomics->Data_Analysis Proteomics Proteomics (e.g., Mass Spectrometry) Proteomics->Data_Analysis Primary_Cells Primary Human Cells (e.g., PBMCs, T-cells, Macrophages) Roquinimex_Treatment Treatment with this compound Primary_Cells->Roquinimex_Treatment Roquinimex_Treatment->Kinase_Profiling Roquinimex_Treatment->Transcriptomics Roquinimex_Treatment->Proteomics Off_Target_Profile Comprehensive Off-Target Profile Data_Analysis->Off_Target_Profile

Caption: Experimental workflow for assessing the off-target profile.

Logical_Relationship This compound This compound Quinoline_Derivatives Quinoline-3-Carboxamide Derivatives This compound->Quinoline_Derivatives Off_Target_Effects Potential Off-Target Effects Quinoline_Derivatives->Off_Target_Effects Shared structural class suggests potential for similar off-targets Laquinimod Laquinimod Laquinimod->Quinoline_Derivatives Tasquinimod Tasquinimod Tasquinimod->Quinoline_Derivatives

Caption: Logical relationship between this compound and its analogues.

Conclusion

A thorough assessment of the off-target profile of this compound in primary human cells is essential for its safe and effective clinical development. While direct experimental data for this compound remains limited, a comparative analysis with its analogues, Laquinimod and Tasquinimod, provides a valuable starting point for investigation. By employing a combination of kinase profiling, transcriptomics, and proteomics, researchers can generate a comprehensive off-target profile, leading to a better understanding of the molecule's mechanism of action and potential liabilities. The detailed protocols and visual aids provided in this guide are intended to facilitate the design and execution of such crucial preclinical studies.

References

Safety Operating Guide

Safe Disposal of Roquinimex: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling Roquinimex must adhere to stringent safety and disposal protocols to ensure a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound, grounded in established best practices for chemical waste management.

I. Understanding this compound and Its Handling

Key Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, protective gloves, and a lab coat, when handling this compound.[2][3]

  • Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or aerosols.[2][3]

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area immediately and thoroughly with water and seek medical advice.[2][3]

  • Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, diatomite) and collect it in a suitable, labeled container for disposal.[2]

II. Quantitative Data: this compound Solubility

Understanding the solubility of this compound is crucial for its handling and preparation for disposal. The following table summarizes its solubility in common laboratory solvents.

SolventSolubility
DMSO62 mg/mL
Ethanol3 mg/mL
WaterInsoluble
Data sourced from publicly available information.[1]

III. Step-by-Step Disposal Protocol for this compound

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of down the drain or in regular trash without proper deactivation and containment.

Experimental Protocol for Disposal:

  • Segregation: Isolate all waste materials containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and contaminated PPE.

  • Waste Collection:

    • Solid Waste: Collect solid this compound waste in a clearly labeled, sealed, and puncture-resistant container designated for hazardous chemical waste.

    • Liquid Waste: Collect solutions containing this compound in a labeled, leak-proof container. Ensure the container is compatible with the solvent used (e.g., a glass container for solutions in DMSO).

  • Labeling: Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other chemical constituents of the waste.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company. Follow all local, state, and federal regulations for hazardous waste disposal.

For unused or expired this compound that is not contaminated, consider a drug take-back program if available.[4][5][6] However, in a laboratory setting, treating it as chemical waste is the most appropriate and compliant method.

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Roquinimex_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused product, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Container liquid_waste->collect_liquid storage Store in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage disposal Dispose via Licensed Waste Management Vendor storage->disposal end Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling Roquinimex

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Hazard Assessment and Engineering Controls

Roquinimex is a quinoline derivative and an immunomodulator.[1] While specific toxicity data is limited, quinoline itself is classified as harmful if swallowed or in contact with skin, causes serious eye irritation, is suspected of causing genetic defects, and may cause cancer.[2][3] Given its potent biological activity and the potential hazards of its chemical class, this compound should be handled with stringent safety precautions.

Engineering Controls should be the primary method of exposure control.[4]

  • Containment: All handling of this compound powder should be performed in a designated area within a containment device such as a chemical fume hood, a Class II Biosafety Cabinet (BSC), or a glove box to prevent inhalation of airborne particles.[5][6] The work surface should be lined with absorbent, disposable bench paper.[5]

  • Ventilation: Ensure adequate general laboratory ventilation with single-pass air to avoid cross-contamination.[7] The exhaust from containment devices should be HEPA-filtered.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent skin and respiratory exposure.[8][9]

PPE CategorySpecificationRationale
Gloves Double-gloving with powder-free, disposable nitrile gloves. The outer glove should overlap the cuff of the gown.Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a tear or contamination of the outer glove.[10]
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.Protects the body from contamination. A solid front provides better protection against spills.[8]
Eye Protection Chemical splash goggles and a face shield.Protects the eyes and face from splashes and airborne particles. Standard safety glasses are not sufficient.[9]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.Essential for preventing inhalation of airborne powder, especially when handling the compound outside of a containment device or during spill cleanup.[9]
Shoe Covers Disposable shoe covers.Prevents tracking of contamination outside of the designated handling area.[8]

PPE Donning and Doffing Workflow

The following diagram illustrates the correct sequence for putting on and taking off PPE to minimize cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 1. Gown Don2 2. Mask/Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (Outer over cuff) Don3->Don4 Doff1 1. Gloves (Outer first) Doff2 2. Gown Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Mask/Respirator Doff3->Doff4 Doff5 5. Wash Hands Doff4->Doff5

Figure 1: Recommended sequence for donning and doffing Personal Protective Equipment.

Experimental Protocol: Weighing and Solubilizing this compound Powder

This protocol outlines the steps for safely handling this compound powder.

  • Preparation:

    • Ensure the chemical fume hood or other containment device is clean and certified.

    • Assemble all necessary materials: this compound powder in its primary container, microbalance, weigh paper or boat, spatulas, solvent, and pre-labeled, sealable secondary containers for the final solution.

    • Line the work surface of the containment device with disposable bench paper.[5]

  • Weighing:

    • Don all required PPE as described in the table above and the workflow diagram.

    • Perform all manipulations deep within the fume hood to minimize the escape of airborne particles.

    • Carefully open the primary container of this compound.

    • Use a dedicated spatula to transfer the desired amount of powder to the weigh paper on the balance.

    • If using an analytical balance that cannot be placed inside the hood, tare a sealed container, add the powder inside the hood, seal the container, and then weigh it outside the hood.[5] This minimizes the potential for contamination of the balance and the lab environment.

    • Close the primary container of this compound immediately after weighing.

  • Solubilization:

    • Transfer the weighed powder into the labeled secondary container.

    • Slowly add the desired solvent to the container, ensuring to wet the powder to prevent it from becoming airborne.

    • Seal the container and mix gently until the powder is fully dissolved.

  • Decontamination and Waste Disposal:

    • Decontaminate all surfaces and equipment that came into contact with this compound. A solution of mild detergent and water, followed by an appropriate solvent rinse (if compatible with the materials), is a general recommendation.

    • Dispose of all contaminated disposable items, including gloves, gown, bench paper, and weigh paper, as potent chemical waste according to your institution's guidelines.

Operational and Disposal Plans

Spill Management:

  • Evacuation: In the event of a spill, immediately evacuate all non-essential personnel from the area.

  • Containment: If safe to do so, cover the spill with absorbent material to prevent it from spreading.

  • Cleanup: Only personnel trained in hazardous spill cleanup should perform this task. They must wear appropriate PPE, including respiratory protection. The spill should be cleaned using a wet method to avoid generating dust.[11] All cleanup materials must be disposed of as hazardous waste.

  • Reporting: Report all spills to your institution's EHS department.

Disposal Plan:

Due to the lack of specific degradation and ecotoxicity data, this compound and all materials contaminated with it must be treated as hazardous chemical waste.

Waste StreamDisposal Procedure
Solid Waste All contaminated solid waste (e.g., gloves, gowns, weigh paper, pipette tips) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
Liquid Waste Unused solutions of this compound and contaminated solvents should be collected in a labeled, sealed, and chemically compatible hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[12][13]
Sharps Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for chemically contaminated sharps.[12]

Waste Disposal Vendor: All hazardous waste must be disposed of through your institution's designated hazardous waste management vendor.[13] Do not dispose of this compound down the drain or in regular trash.[14][15]

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.